molecular formula C8H13ClN2O B1460306 4-(1,2-Oxazol-3-yl)piperidine hydrochloride CAS No. 1955540-53-0

4-(1,2-Oxazol-3-yl)piperidine hydrochloride

Cat. No.: B1460306
CAS No.: 1955540-53-0
M. Wt: 188.65 g/mol
InChI Key: KPJURRVCPKLXDQ-UHFFFAOYSA-N
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Description

4-(1,2-Oxazol-3-yl)piperidine hydrochloride ( 1955540-53-0) is a high-value chemical building block with the molecular formula C₈H₁₃ClN₂O and a molecular weight of 188.66 g/mol . This compound features a piperidine ring linked to an isoxazole (1,2-oxazole) heterocycle, a structural motif of significant interest in medicinal chemistry and drug discovery. The piperidine and isoxazole rings are both privileged scaffolds known to contribute to bioactive molecule interactions . The molecular structure, represented by the SMILES notation C1(C2=NOC=C2)CCNCC1.[H]Cl , provides researchers with a versatile chemical handle for further synthesis and derivatization . As a synthetic intermediate, this compound is primarily utilized in pharmaceutical research for the development of novel therapeutic agents. Its structure is well-suited for creating compound libraries aimed at exploring new biological targets. The hydrochloride salt form ensures improved stability and solubility for various experimental applications. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can access this material for exploratory studies in chemical biology and drug development projects.

Properties

IUPAC Name

3-piperidin-4-yl-1,2-oxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-4-9-5-2-7(1)8-3-6-11-10-8;/h3,6-7,9H,1-2,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJURRVCPKLXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NOC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955540-53-0
Record name 4-(1,2-oxazol-3-yl)piperidine hydrochloride
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Foundational & Exploratory

Technical Monograph: 4-(1,2-Oxazol-3-yl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number (Free Base): 1060814-32-5 Compound Class: Heterocyclic Building Block / Isoxazole Bioisostere

Executive Summary

4-(1,2-Oxazol-3-yl)piperidine hydrochloride is a high-value heterocyclic scaffold used extensively in modern medicinal chemistry.[1] Structurally, it consists of a saturated piperidine ring linked at the C4 position to the C3 position of an aromatic isoxazole (1,2-oxazole) ring.[2] This architecture serves as a critical bioisostere for phenyl-piperidines and pyridine-piperidines, offering improved aqueous solubility and distinct metabolic profiles while retaining the pharmacophoric features required for GPCR and ion channel binding.[1] It is a key intermediate in the synthesis of antipsychotics, glutamate modulators, and anticancer agents.[2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name This compound
Common Synonyms 4-(Isoxazol-3-yl)piperidine HCl; 3-(4-Piperidinyl)isoxazole HCl
CAS Number 1060814-32-5 (Free Base); Salt forms are often referenced by the parent CAS in synthesis literature.[1][3][4]
Molecular Formula C₈H₁₂N₂O[1][2][5] · HCl
Molecular Weight 188.65 g/mol (Salt); 152.19 g/mol (Free Base)
SMILES (Free Base) C1CNCCC1C2=NOC=C2
InChIKey KGDGSULSAJSJRK-UHFFFAOYSA-N
Physicochemical Properties (Predicted)
ParameterValueSignificance in Drug Design
cLogP ~0.5 (Free Base)Low lipophilicity aids in lowering non-specific binding and improving solubility compared to phenyl analogs.[1]
pKa (Piperidine) ~10.8Exists as a cation at physiological pH, crucial for electrostatic interactions (e.g., Asp/Glu residues in receptors).[2]
pKa (Isoxazole) ~ -2.0 (Weak Base)The isoxazole nitrogen is non-basic at physiological pH, acting primarily as a hydrogen bond acceptor.[2]
TPSA 38.3 ŲFavorable for blood-brain barrier (BBB) penetration.[1][2]

Strategic Synthesis: The [3+2] Cycloaddition Route

The most robust synthetic pathway for 4-(1,2-oxazol-3-yl)piperidine relies on the 1,3-dipolar cycloaddition of a nitrile oxide species generated in situ from a piperidine-derived aldoxime.[1] This approach ensures regioselectivity for the 3,5-disubstituted or 3-substituted isoxazole, depending on the dipolarophile used.[2]

Synthesis Workflow

The synthesis commences with commercially available N-Boc-piperidine-4-carboxaldehyde .[1]

  • Oxime Formation: Condensation of the aldehyde with hydroxylamine hydrochloride.[2][6]

  • Chlorination (Hydroximoyl Chloride): Conversion of the oxime to the hydroximoyl chloride using N-chlorosuccinimide (NCS).[2] This intermediate is the precursor to the reactive nitrile oxide.[2]

  • [3+2] Cycloaddition: Base-mediated elimination of HCl generates the nitrile oxide, which undergoes cycloaddition with an acetylene equivalent (e.g., vinyl bromide or acetylene gas) to form the isoxazole ring.[2]

  • Deprotection: Acidic cleavage of the Boc group yields the final hydrochloride salt.[2]

Reaction Pathway Diagram[1][2][6]

SynthesisRoute Start N-Boc-Piperidine-4-CHO (Starting Material) Oxime Aldoxime Intermediate Start->Oxime NH2OH·HCl, Na2CO3 MeOH/H2O NitrileOxide Nitrile Oxide (In Situ Dipole) Oxime->NitrileOxide NCS, DMF (via Hydroximoyl Chloride) IsoxazoleBoc N-Boc-4-(Isoxazol-3-yl) piperidine NitrileOxide->IsoxazoleBoc Acetylene equivalent (e.g., Vinyl Bromide + Base) [3+2] Cycloaddition Product 4-(1,2-Oxazol-3-yl)piperidine Hydrochloride IsoxazoleBoc->Product 4M HCl in Dioxane Deprotection

Figure 1: Step-wise synthesis via 1,3-dipolar cycloaddition of a nitrile oxide intermediate.[1][3][7][8]

Protocol: Critical Considerations
  • Nitrile Oxide Stability: The nitrile oxide intermediate is unstable and prone to dimerization (furoxan formation).[2] It must be generated in situ in the presence of the dipolarophile (acetylene source).[2]

  • Regiochemistry: Using a terminal alkyne or vinyl equivalent typically favors the 3,5-disubstituted product.[2] To ensure the 3-substituted isoxazole (unsubstituted at C4/C5 of the isoxazole ring), acetylene gas or a vinyl ether (followed by elimination) is required.[2]

  • Safety: Hydroximoyl chlorides are skin irritants and potential sensitizers.[2] All steps involving NCS and oximes should be conducted in a fume hood.[2]

Applications in Drug Discovery[2][11][12][13]

Bioisosterism & Pharmacophore Mapping

The isoxazole ring in this scaffold acts as a bioisostere for:

  • Phenyl rings: Reduces lipophilicity (LogP) and improves metabolic stability by blocking oxidative metabolism (e.g., CYP450 hydroxylation) common on phenyl rings.[2]

  • Pyridine rings: Modulates basicity and hydrogen bond donor/acceptor profiles.[2]

The scaffold is particularly valuable in Fragment-Based Drug Discovery (FBDD) .[1][2] The piperidine nitrogen serves as a "cationic anchor" (interacting with Asp3.32 in aminergic GPCRs), while the isoxazole provides a vector for pi-stacking or hydrogen bonding in a distinct region of the binding pocket.[2]

Biological Targets[1][6][13]
  • Antipsychotics: As a core scaffold for dopamine D2/serotonin 5-HT2A modulators, analogous to the benzisoxazole found in Risperidone.[2]

  • Glutamate Modulators: Used in the design of positive allosteric modulators (PAMs) for mGluR receptors.[2]

  • Kinase Inhibitors: The isoxazole nitrogen can coordinate with the hinge region of kinases.[2]

Pharmacophore Piperidine Piperidine Nitrogen (Cationic Center) Linker C4-C3 Linker (Rigid Spacer) Piperidine->Linker Provides Solubility & Basicity Target1 GPCR Asp Residue (Ionic Interaction) Piperidine->Target1 Salt Bridge Isoxazole Isoxazole Ring (Aromatic / H-Bond Acceptor) Linker->Isoxazole Defines Vector Target2 Receptor Hydrophobic Pocket (Pi-Stacking) Isoxazole->Target2 Pi-Interaction

Figure 2: Pharmacophore mapping of the 4-(isoxazol-3-yl)piperidine scaffold binding to a theoretical receptor.

Analytical Characterization

To validate the identity of 4-(1,2-oxazol-3-yl)piperidine HCl, researchers should look for the following spectral signatures:

  • ¹H NMR (DMSO-d₆):

    • Isoxazole Protons: A doublet at ~δ 8.8 ppm (H5) and a doublet at ~δ 6.6 ppm (H4) are characteristic of the 3-substituted isoxazole system.[2]

    • Piperidine Protons: The methine proton (H4 of piperidine) typically appears as a multiplet around δ 3.0-3.2 ppm.[1][2] The methylene protons adjacent to nitrogen will be deshielded (~δ 3.3-3.6 ppm) due to the HCl salt form.[2]

    • Exchangeable Protons: A broad singlet at >δ 9.0 ppm corresponding to the NH₂⁺ protons.[2]

  • Mass Spectrometry (LC-MS):

    • [M+H]⁺: 153.1 m/z (corresponding to the free base cation).[2]

    • Fragmentation: Loss of the isoxazole ring or ring opening may be observed at higher collision energies.[2]

References

  • Synthesis of Isoxazole-Piperidine Hybrids: Peddapyata, A., et al. "Synthesis of some new isoxazole-piperidine-1,2,3-triazoles as in vitro anticancer agents."[1][2] Indian Journal of Chemistry, 2021 , 60B, 39-46.[2] Link[1][2]

  • Isoxazole Synthesis Methodology: Himo, F., et al. "Copper(I)-Catalyzed Synthesis of Azoles.[2][9] DFT Study Predicts Diminished Reactivity and Regioselectivity."[2] Journal of the American Chemical Society, 2005 , 127(1), 210–216.[2][9] Link[1][2]

  • Pharmacological Applications (RORγt): Fauber, B. P., et al. "Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt."[2] Journal of Medicinal Chemistry, 2014 , 57(13), 5871–5892.[2] Link[1][2]

  • Chemical Vendor Data: 4-Isoxazol-3-yl-piperidine (CAS 1060814-32-5).[1][10][11] LookChem / PubChem.[2] Link

Sources

The Isoxazol-3-yl Piperidine Motif: Synthetic Strategies and Pharmacological Versatility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold Status

In the landscape of modern medicinal chemistry, the isoxazol-3-yl piperidine scaffold represents a critical intersection between structural rigidity, polar surface area modulation, and bioisosteric utility. This bicyclic system combines the metabolic stability and hydrogen-bond acceptor properties of the isoxazole ring with the basicity and solubilizing capabilities of the piperidine moiety.

This guide provides a technical deep-dive into the synthesis, functionalization, and application of this scaffold. It is designed for medicinal chemists seeking to move beyond "flat" aromatic systems by incorporating sp³-rich character via the piperidine ring while maintaining heteroaromatic interactions via the isoxazole.

Key Physicochemical Advantages
  • Bioisosterism: The isoxazole ring serves as a non-hydrolyzable bioisostere for esters and amides, offering improved metabolic stability.

  • pKa Modulation: The electron-withdrawing nature of the isoxazole (attached at C3 or C4 of the piperidine) can modulate the basicity of the piperidine nitrogen (typically pKa ~10-11), potentially improving membrane permeability and reducing hERG liability.

  • Vector Control: The rigid geometry of the isoxazole ring allows for precise vector positioning of substituents, critical for fitting into enzyme active sites (e.g., Factor Xa) or GPCR orthosteric sites.

Synthetic Architecture: The [3+2] Cycloaddition Strategy

While condensation methods exist, the most robust and regioselective route to 3-substituted isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or enamines. This convergent approach allows for the independent preparation of the piperidine "head" and the variable "tail."

Mechanism of Action: The Nitrile Oxide Route

The core transformation involves the generation of a transient nitrile oxide species from a piperidine-derived oxime. This 1,3-dipole undergoes a concerted [3+2] cycloaddition with a dipolarophile (alkyne).

Mechanistic Pathway Visualization

The following diagram outlines the critical flow from aldehyde precursor to the final isoxazole scaffold.

G Start N-Boc-Piperidine-4-Carboxaldehyde Oxime Oxime Intermediate (R-CH=N-OH) Start->Oxime NH2OH·HCl Na2CO3 Chloro Hydroximoyl Chloride (R-C(Cl)=N-OH) Oxime->Chloro NCS DMF, 25°C NitOx Nitrile Oxide Dipole (R-C≡N⁺-O⁻) Chloro->NitOx Et3N (Base) In-situ Generation Product 3-(Piperidin-4-yl)isoxazole Scaffold NitOx->Product [3+2] Cycloaddition Alkyne Dipolarophile (Terminal Alkyne) Alkyne->Product Trap

Figure 1: Synthetic workflow for the construction of the isoxazol-3-yl piperidine scaffold via nitrile oxide cycloaddition.

Detailed Experimental Protocol

Objective: Synthesis of tert-butyl 4-(5-phenylisoxazol-3-yl)piperidine-1-carboxylate. Scale: 10 mmol input. Validation: This protocol relies on the in situ generation of the nitrile oxide to prevent dimerization (furoxan formation).

Reagents & Materials
  • Substrate: tert-butyl 4-formylpiperidine-1-carboxylate (CAS: 137076-22-3)

  • Reagent A: Hydroxylamine hydrochloride (

    
    )
    
  • Reagent B: N-Chlorosuccinimide (NCS)

  • Reagent C: Phenylacetylene (as the dipolarophile)

  • Solvents: DMF (anhydrous), DCM, Water.

  • Base: Triethylamine (TEA).

Step-by-Step Methodology
Phase 1: Oxime Formation
  • Dissolution: Dissolve tert-butyl 4-formylpiperidine-1-carboxylate (2.13 g, 10 mmol) in Ethanol/Water (2:1, 30 mL).

  • Addition: Add hydroxylamine hydrochloride (1.04 g, 15 mmol) and Sodium Carbonate (0.8 g, 7.5 mmol).

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (usually 30% EtOAc/Hexane). The aldehyde spot should disappear.

  • Workup: Concentrate ethanol under vacuum. Extract aqueous residue with DCM (3 x 20 mL). Dry over

    
     and concentrate.
    
    • Checkpoint: You should obtain a white solid/oil (Oxime). Yield is typically >90%.

Phase 2: Chlorination (Hydroximoyl Chloride Generation)
  • Solvation: Dissolve the crude oxime in anhydrous DMF (15 mL).

  • Activation: Add N-Chlorosuccinimide (NCS) (1.47 g, 11 mmol) portion-wise at 0°C.

  • Initiation: Allow to warm to room temperature. Stir for 1-2 hours.

    • Technical Note: If the reaction is sluggish, a catalytic amount of pyridine can speed up the chlorination.

    • Safety: This step generates succinimide byproducts. Ensure the solution turns slightly yellow/orange.

Phase 3: [3+2] Cycloaddition
  • Dipolarophile Addition: To the reaction mixture from Phase 2, add Phenylacetylene (1.22 g, 12 mmol).

  • Dipole Generation: Prepare a solution of Triethylamine (TEA) (1.52 g, 15 mmol) in DMF (5 mL). Add this solution dropwise over 30 minutes to the reaction mixture.

    • Causality: Slow addition of base is critical. It generates the nitrile oxide slowly, keeping its concentration low relative to the alkyne. High concentrations of nitrile oxide lead to dimerization (furoxan), a major impurity.

  • Completion: Stir at room temperature for 12 hours.

  • Workup: Pour into ice water (100 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash organics with brine (5x) to remove DMF. Dry and concentrate.

  • Purification: Flash column chromatography (SiO2, 0-20% EtOAc/Hexane).

Data Interpretation & Validation
Analytic MethodExpected SignalStructural Confirmation
1H NMR

6.5-6.8 ppm (s, 1H)
Characteristic isoxazole C4-H proton. Confirms ring closure.
1H NMR

1.45 ppm (s, 9H)
Boc-group retention (confirms acid stability of conditions).
LC-MS [M+H-Boc]+ or [M+Na]+Mass verification. Note: Boc groups often fragment in MS source.
TLC Rf ~ 0.4 (20% EtOAc/Hex)Distinct spot, UV active (unlike the starting piperidine).

Medicinal Chemistry Applications: SAR Logic

When deploying this scaffold, the substitution pattern on the isoxazole ring determines the pharmacological profile.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional logic of the scaffold in a drug design context.

SAR Core Isoxazol-3-yl Piperidine Core N_Term Piperidine Nitrogen (N1) Modifiable Zone Core->N_Term Solubility & PK (Reductive Amination/Acylation) C5_Pos Isoxazole C5 Position 'Tail' Region Core->C5_Pos Potency Driver (Pi-Pi Stacking/Hydrophobic Pocket) C4_Pos Isoxazole C4 Position Steric Gate Core->C4_Pos Metabolic Block (F, CH3 to stop oxidation) GPCR Binding\n(Aspartate Salt Bridge) GPCR Binding (Aspartate Salt Bridge) N_Term->GPCR Binding\n(Aspartate Salt Bridge) Selectivity\n(Kinase Hinge/Factor Xa S1) Selectivity (Kinase Hinge/Factor Xa S1) C5_Pos->Selectivity\n(Kinase Hinge/Factor Xa S1)

Figure 2: Pharmacophore mapping and SAR logic for the isoxazol-3-yl piperidine scaffold.

Case Study Contexts
  • Glutamate Modulation (AMPA/NMDA): Bi-aryl systems containing isoxazoles are often used as Positive Allosteric Modulators (PAMs). The piperidine ring provides the necessary vector to reach solvent-exposed regions while the isoxazole acts as a linker that mimics the geometry of a cis-amide.

  • Factor Xa Inhibitors: The isoxazole ring serves as a neutral aromatic core that orients the piperidine (often acting as the P4 moiety) into the S4 pocket of the coagulation factor.

References

  • Himo, F., et al. (2005). "Cycloaddition Reactions of Nitrile Oxides with Alkynes and Alkenes: A DFT Study." Journal of the American Chemical Society. [Link]

  • Sperry, J. B., & Wright, D. L. (2005). "The application of 1,3-dipolar cycloaddition chemistry to the synthesis of diverse heterocycles." Current Opinion in Drug Discovery & Development. [Link]

  • Pinho e Melo, T. (2005). "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry. [Link]

4-(Isoxazol-3-yl)piperidine HCl chemical structure properties

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

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Technical Guide: 4-(1,2-Oxazol-3-yl)piperidine vs. Benzisoxazole Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-(1,2-Oxazol-3-yl)piperidine versus Benzisoxazole Piperidine Derivatives , focusing on their structural, synthetic, and pharmacological distinctions in drug discovery.

Core Scaffold Analysis for GPCR Ligand Design

Executive Summary

In the development of central nervous system (CNS) agents—particularly atypical antipsychotics targeting D2 dopamine and 5-HT2A serotonin receptors—the "aromatic head group" attached to the piperidine scaffold is a critical determinant of affinity and selectivity.

This guide compares two distinct head groups:

  • Benzisoxazole (Fused): The "privileged" scaffold found in blockbuster drugs like Risperidone , Paliperidone , and Iloperidone . It offers high lipophilicity and extensive

    
    -stacking surface area.
    
  • 4-(1,2-Oxazol-3-yl)piperidine (Non-Fused): A "scaffold-hopping" analog where the benzene ring is excised. This core is utilized to reduce lipophilicity (LogP), lower molecular weight, and probe the steric constraints of the receptor's orthosteric binding pocket.

Key Decision Matrix:

Feature Benzisoxazole (Fused) 1,2-Oxazole (Non-Fused)
Primary Application High-affinity 5-HT2A/D2 Antagonists Lead Optimization / Fragment-Based Design
Lipophilicity (cLogP) High (> 3.0 typical) Low (< 2.0 typical)

| Binding Mode | Strong


-

stacking (Trp6.48) | Electrostatic / H-bond acceptor | | Metabolic Liability | Reductive ring opening (to o-hydroxyketones) | Generally stable; potential isoxazole ring opening | | Synthetic Complexity | Moderate (Oxime rearrangement) | Moderate ([3+2] Cycloaddition) |

Structural & Electronic Properties

Electronic Distribution & Basicity

The electronic character of the head group dictates the orientation of the ligand within the G-Protein Coupled Receptor (GPCR) transmembrane bundle.

  • Benzisoxazole: The fused benzene ring creates a larger, planar aromatic system. The electron-withdrawing nature of the isoxazole ring is distributed over the bicyclic system, making the C-3 position (attached to piperidine) relatively electron-deficient. This enhances

    
    -
    
    
    
    interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor pocket.
  • 1,2-Oxazole (Isoxazole): Without the fused benzene, the isoxazole ring is more polar. The oxygen and nitrogen atoms are more solvent-exposed. This scaffold is often used as a bioisostere for phenyl or pyridine rings to improve water solubility while maintaining a planar geometry.

Physicochemical Impact (Lipophilicity)

The transition from benzisoxazole to isoxazole represents a significant "lipophilic efficiency" (LipE) move.

  • 
    LogP:  Removing the fused benzene ring typically lowers the cLogP by 1.5 – 2.0 units .
    
  • Impact: This reduction is crucial if a lead compound suffers from high plasma protein binding (>99%) or poor metabolic stability due to high lipophilicity.

Synthetic Methodologies

Synthesis of Benzisoxazole Piperidine (The "Risperidone" Route)

The standard industrial route involves the base-mediated cyclization of an oxime derivative. This is an intramolecular Nucleophilic Aromatic Substitution (


).

Protocol:

  • Precursor: (2,4-Difluorophenyl)-(4-piperidinyl)methanone.[1]

  • Oxime Formation: Reaction with hydroxylamine hydrochloride in ethanol/pyridine.

  • Cyclization: Treatment with a strong base (KOH or NaH) in a polar solvent (DMF or refluxing alcohols). The oxime oxygen attacks the ortho-fluorine position, closing the ring.

Synthesis of 4-(1,2-Oxazol-3-yl)piperidine (The [3+2] Cycloaddition Route)

Synthesizing the non-fused isoxazole attached to the piperidine C4 position requires a different strategy, often utilizing 1,3-dipolar cycloaddition .

Protocol:

  • Precursor: Piperidine-4-carboxaldehyde (N-protected, e.g., Boc).

  • Oxime Formation: Reaction with hydroxylamine.

  • Chlorination: Conversion to the hydroximinoyl chloride using N-chlorosuccinimide (NCS).

  • Cycloaddition: Generation of the Nitrile Oxide in situ (using base) in the presence of an alkyne (e.g., acetylene equivalent or vinyl bromide) to yield the isoxazole.

Comparative Synthetic Pathways (Diagram)

SynthesisComparison cluster_Benz Benzisoxazole Synthesis (SNAr Cyclization) cluster_Iso Isoxazole Synthesis ([3+2] Cycloaddition) B_Start 2,4-Difluorobenzoyl Piperidine B_Oxime Oxime Intermediate B_Start->B_Oxime NH2OH·HCl, Base B_Final 3-(Piperidin-4-yl)-1,2-benzisoxazole B_Oxime->B_Final KOH, Heat (-HF, Cyclization) I_Start N-Boc-Piperidine-4-carboxaldehyde I_Oxime Aldoxime I_Start->I_Oxime NH2OH·HCl I_NitrileOxide Nitrile Oxide (In Situ) I_Oxime->I_NitrileOxide NCS, Base (-HCl) I_Final 4-(1,2-Oxazol-3-yl)piperidine I_NitrileOxide->I_Final Acetylene / Vinyl source [3+2] Cycloaddition

Caption: Comparative synthetic routes. The Benzisoxazole pathway relies on SNAr cyclization, while the Isoxazole pathway utilizes 1,3-dipolar cycloaddition.

Pharmacology & Structure-Activity Relationship (SAR)[2][3][4][5][6]

Receptor Binding (5-HT2A / D2)

The "Atypical" antipsychotic effect relies on a balanced 5-HT2A/D2 antagonism ratio (typically > 1.0, favoring 5-HT2A).

  • Benzisoxazole Role: In Risperidone, the benzisoxazole ring sits in a hydrophobic pocket defined by Trp6.48 (Ballesteros-Weinstein numbering) in the 5-HT2A receptor. The fused benzene ring is essential for optimal

    
    -stacking interactions, contributing high affinity (
    
    
    
    nM).
  • Isoxazole Substitution: Removing the benzene ring (to the non-fused isoxazole) drastically reduces the hydrophobic surface area.

    • Effect: Usually leads to a decrease in affinity (10-100 fold) for 5-HT2A unless the pocket is sterically restricted.

    • Utility: This modification is useful if the benzisoxazole analog is too potent or has poor selectivity against off-targets (e.g., hERG channel, which often binds lipophilic aromatics).

Metabolic Stability
  • Benzisoxazole: The isoxazole N-O bond is susceptible to reductive cleavage by cytosolic reductases or CYP450 enzymes, leading to ring opening.

    • Product: (2-Hydroxyphenyl)methanone derivatives.

    • Note: While Risperidone is largely metabolized at the tetralin ring (9-OH), the benzisoxazole cleavage is a minor but relevant pathway.

  • 1,2-Oxazole: Generally more stable to reductive conditions than the benzisoxazole, but can still undergo ring opening to form

    
    -amino enones under strong reducing conditions. The lack of the electron-withdrawing fused benzene makes the N-O bond slightly less labile.
    
Signaling Pathway Impact (Diagram)

SAR_Logic cluster_Head Head Group Selection Scaffold Piperidine Core Benz Benzisoxazole (Fused) Scaffold->Benz Linker Attachment Iso 1,2-Oxazole (Non-Fused) Scaffold->Iso Linker Attachment Target GPCR Binding Pocket (Trp6.48 / Phe6.52) Benz->Target Strong Pi-Stacking Iso->Target Weak/No Pi-Stacking Outcome1 High Affinity High Lipophilicity (Risperidone-like) Target->Outcome1 Benzisoxazole Outcome2 Lower Affinity Improved Solubility (Lead Opt.) Target->Outcome2 Isoxazole

Caption: SAR decision logic. Choosing the benzisoxazole maximizes affinity via pi-stacking, while the isoxazole optimizes physicochemical properties at the cost of potency.

Experimental Protocols

Protocol A: Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (Risperidone Intermediate)

Reagents: (2,4-Difluorophenyl)(4-piperidinyl)methanone oxime HCl, 50% KOH (aq), Ethanol.[1]

  • Dissolution: Dissolve 10 mmol of the oxime hydrochloride in 20 mL of Ethanol.

  • Cyclization: Add 5 mL of 50% KOH solution.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4 hours. Monitor by TLC (disappearance of oxime).

  • Workup: Pour the reaction mixture into ice water (100 mL). The product usually precipitates as a solid.

  • Purification: Filter the solid, wash with water, and recrystallize from 2-propanol.

    • Yield: Typically 70-85%.

    • Validation: 1H NMR should show the disappearance of the oxime -OH and the characteristic aromatic pattern of the benzisoxazole.

Protocol B: Synthesis of 4-(Isoxazol-3-yl)piperidine (Nitrile Oxide Route)

Reagents: N-Boc-piperidine-4-carboxaldehyde oxime, N-Chlorosuccinimide (NCS), Triethylamine (TEA), Vinyl bromide (as acetylene equivalent), DCM.

  • Chlorination: To a solution of the oxime (10 mmol) in DMF (10 mL) at 0°C, add NCS (11 mmol) portion-wise. Stir for 1 hour to form the hydroximinoyl chloride.

  • Cycloaddition: Add Vinyl bromide (or a synthetic equivalent like nitroethylene) (15 mmol).

  • Base Addition: Dropwise add a solution of TEA (12 mmol) in DMF over 30 minutes. (This generates the nitrile oxide in situ).

  • Reaction: Allow to warm to room temperature and stir overnight.

  • Elimination (if needed): If using a leaving group precursor, a subsequent elimination step may be required to aromatize the isoxazole ring.

  • Deprotection: Treat the N-Boc intermediate with TFA/DCM (1:1) to yield the free amine.

References

  • Janssen, P. A. J., et al. (1985). "Pharmacology of Risperidone (R 64 766), a New Antipsychotic with Serotonin-S2 and Dopamine-D2 Antagonistic Properties." Journal of Pharmacology and Experimental Therapeutics. Link

  • Strupczewski, J. T., et al. (1985). "Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles." Journal of Medicinal Chemistry. Link

  • Megens, A. A., et al. (1994). "Survey on the pharmacodynamics of the new antipsychotic risperidone." Psychopharmacology. Link

  • Pal, D., et al. (2019). "Isoxazole: A Privileged Scaffold in Drug Discovery." Mini-Reviews in Medicinal Chemistry. Link

  • Burrell, A. J., et al. (2020). "Synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition." Organic Preparations and Procedures International. Link

Sources

Technical Guide: Bioisosteric Replacement Using Isoxazole-Piperidine Cores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole-piperidine scaffold represents a privileged structural motif in modern medicinal chemistry, offering a robust solution for optimizing physicochemical properties while maintaining geometric fidelity to amide or phenyl linkers. This guide dissects the strategic deployment of this core to modulate lipophilicity (LogP), reduce hERG liability, and enhance metabolic stability. We examine the transition from planar aromatic systems to saturated heterocycles (the "Escape from Flatland" strategy) using the isoxazole-piperidine architecture, validated by case studies such as the development of Tropifexor (LJN452).

Structural Rationale & Medicinal Chemistry Strategy

The Geometric and Electronic Argument

The isoxazole ring is not merely a spacer; it is a critical electronic modulator.

  • Amide Bioisostere: The 1,2-oxazole system mimics the dipole and planar geometry of a trans-amide bond. The ring oxygen acts as a weak hydrogen bond acceptor (HBA), similar to the amide carbonyl, while the C=N bond mimics the N-H vector in terms of directionality, though it lacks the hydrogen bond donor (HBD) capability unless substituted.

  • The Piperidine Vector: Replacing a central phenyl ring with a piperidine introduces sp³ character, increasing solubility and reducing the overall aromatic ring count (AR), which correlates with improved developability.

  • Pucker & Angles: Unlike the flat phenyl ring, the piperidine ring adopts a chair conformation. When linked to an isoxazole (typically at the C4 position), it creates a specific vector (approx. 109.5°) that can orient substituents into unique pockets not accessible by planar phenyl-isoxazole analogs.

Comparison of Physicochemical Properties

The following table illustrates the shift in properties when replacing a Phenyl-Isoxazole core with a Piperidine-Isoxazole core.

PropertyPhenyl-Isoxazole CorePiperidine-Isoxazole CoreImpact on Drug Design
Hybridization sp² (Planar)sp³ (3D/Chair)Increases Fsp³ fraction; improves solubility.
LogP High (Lipophilic)Moderate to LowReduces non-specific binding and clearance.
Basicity (pKa) NeutralBasic (pKa ~9-10)High pKa risks hERG binding; requires mitigation.
Solubility LowHighImproves oral bioavailability.
Metabolic Risk CYP oxidation (aromatic)N-oxidation / Ring OpeningDifferent metabolic soft spots (see Section 3).

Synthetic Methodologies: The "Click" Construction

The most robust method for assembling this core is the [3+2] Cycloaddition between a nitrile oxide and an alkyne or alkene. This approach allows for the convergent assembly of the core.

Regiocontrol in [3+2] Cycloaddition

A critical challenge is controlling the regioselectivity between the 3,5-disubstituted and 3,4-disubstituted isomers.

  • 3,5-Isoxazoles: Favored under thermal conditions and base catalysis.

  • 3,4-Isoxazoles: Difficult to access directly via standard cycloaddition; often require specific directing groups or alternative syntheses (e.g., condensation of 1,3-dicarbonyls with hydroxylamine).

Visualization: Synthetic Workflow

The following diagram outlines the retrosynthetic logic and forward synthesis for a Piperidine-Isoxazole core.

SynthesisWorkflow Target Target: Piperidine-Isoxazole Core Precursor1 Piperidine-4-Carboxaldehyde (Oxime Formation) Intermediate Hydroximoyl Chloride (In situ Nitrile Oxide) Precursor1->Intermediate NCS / DMF Precursor2 Alkyne Partner (R-C≡CH) Cycloaddition [3+2] Cycloaddition (NCS / Base) Intermediate->Cycloaddition + Precursor2 Cycloaddition->Target Regioselective Formation

Figure 1: Convergent assembly of the isoxazole-piperidine core via [3+2] cycloaddition of in situ generated nitrile oxides.

ADME/Tox Optimization: A Self-Validating System

Integrating this core requires a "self-validating" optimization loop to address two primary liabilities: hERG inhibition and Metabolic Ring Opening.

Mitigating hERG Liability

The basic nitrogen of the piperidine is a known pharmacophore for hERG channel inhibition (associated with QT prolongation).[1]

  • Mechanism: The protonated amine interacts with aromatic residues (Tyr652/Phe656) in the hERG pore.

  • Solution: Reduce the pKa of the piperidine nitrogen below 7.5.

    • Strategy A: Introduce electron-withdrawing groups (EWGs) like Fluorine at the C3/C5 positions of the piperidine.

    • Strategy B: Convert the piperidine to a morpholine or piperazine (if tolerated).

    • Strategy C: Zwitterionic design (adding a carboxylic acid elsewhere to neutralize the charge effect).

Metabolic Stability: The Isoxazole Liability

While the isoxazole ring is generally stable, it is susceptible to reductive ring opening by cytosolic reductases or CYP450s, leading to the formation of a vinylogous amide or enamino-ketone.

  • Observation: This is often species-dependent (Rat > Human).

  • Validation: Microsomal stability assays must be paired with metabolite identification (MetID) specifically looking for +2 Da (reduction) or ring-opened masses.

Visualization: Optimization Logic Tree

OptimizationLogic Start Lead: Piperidine-Isoxazole hERG_Check hERG IC50 < 10 µM? Start->hERG_Check Metab_Check High Clearance? Start->Metab_Check Reduce_pKa Strategy: Reduce pKa (Add F, O, or EWG) hERG_Check->Reduce_pKa Yes MetID MetID: Ring Opening? Metab_Check->MetID Yes Check_Potency Retest Potency Reduce_pKa->Check_Potency Steric_Shield Strategy: Steric Shielding (Subst. on Isoxazole) MetID->Steric_Shield Reductive Opening Confirmed

Figure 2: Decision tree for optimizing the isoxazole-piperidine core against common liabilities.

Case Study: Tropifexor (LJN452)

The discovery of Tropifexor (Novartis) perfectly illustrates the evolution of this scaffold.

  • Challenge: Early FXR agonists utilized a stilbene or phenyl-isoxazole core which suffered from solubility issues and high lipophilicity.

  • Solution: The central phenyl ring was replaced with a piperidine (and subsequently a bridged piperidine/nortropine).

  • Outcome: This replacement maintained the necessary vector to project the isoxazole into the binding pocket while significantly improving physicochemical properties. The isoxazole ring itself provided a rigid link between the solubilizing core and the lipophilic tail required for FXR activation [1].

Experimental Protocols

Protocol: Synthesis of 3,5-Disubstituted Isoxazole-Piperidine

Rationale: This protocol uses the in situ generation of a nitrile oxide from an oxime, avoiding the isolation of unstable intermediates.

Materials:

  • Piperidine-4-carbaldehyde oxime (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Terminal Alkyne (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Chlorination: Dissolve the oxime in DCM at 0°C. Add NCS portion-wise over 15 minutes. Stir for 1 hour at room temperature to form the hydroximoyl chloride (monitor by TLC).

  • Cycloaddition: Cool the mixture back to 0°C. Add the terminal alkyne.

  • Base Addition: Add TEA dropwise over 30 minutes. Note: Slow addition is crucial to prevent dimerization of the nitrile oxide to furoxan.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Quench with water, extract with DCM, wash with brine, and dry over MgSO₄.

  • Purification: Silica gel chromatography (typically Hexane/EtOAc).

Protocol: Microsomal Stability (Ring Opening Check)

Rationale: Standard stability assays may miss ring opening if not specifically tracking the unique metabolites.

Methodology:

  • Incubate test compound (1 µM) with liver microsomes (Human/Rat) and NADPH at 37°C.

  • Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS.

  • Specific Requirement: Set mass trigger to scan for Parent + 2 Da (reductive opening) and Parent + 18 Da (hydrolytic opening).

  • Validation: Use Leflunomide as a positive control for isoxazole ring opening [2].

References

  • Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH) . Journal of Medicinal Chemistry. [Link]

  • In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide . Drug Metabolism and Disposition. [Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks . Drug Hunter. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies . RSC Advances. [Link]

Sources

An In-depth Technical Guide to 4-(3-Isoxazolyl)piperidine Hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Isoxazolyl)piperidine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It belongs to a class of molecules that integrate the isoxazole and piperidine scaffolds, both of which are prevalent in numerous biologically active compounds. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common feature in many pharmaceuticals due to its ability to confer favorable pharmacokinetic properties. The isoxazole ring, a five-membered aromatic heterocycle with adjacent nitrogen and oxygen atoms, is a versatile pharmacophore known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1]. The combination of these two moieties in 4-(3-Isoxazolyl)piperidine hydrochloride creates a valuable building block for the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of 4-(3-Isoxazolyl)piperidine hydrochloride, detailing its chemical properties, a robust synthetic protocol, and its applications as a key intermediate in the development of pharmacologically active molecules.

Physicochemical Properties

The fundamental properties of 4-(3-Isoxazolyl)piperidine hydrochloride are summarized in the table below. These data are crucial for its handling, characterization, and use in synthetic applications.

PropertyValue
Chemical Name 4-(3-Isoxazolyl)piperidine hydrochloride
Molecular Formula C₈H₁₃ClN₂O
Molecular Weight 188.66 g/mol
Appearance White to off-white solid (predicted)
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol)

Synthesis and Characterization

The synthesis of 4-(3-Isoxazolyl)piperidine hydrochloride can be achieved through a multi-step process, often starting from commercially available piperidine derivatives. A general and effective synthetic strategy involves the construction of the isoxazole ring onto a protected piperidine precursor, followed by deprotection and salt formation.

Synthetic Workflow

The following diagram illustrates a representative synthetic pathway for obtaining 4-(3-Isoxazolyl)piperidine hydrochloride. The causality behind the experimental choices lies in the use of a Boc (tert-butyloxycarbonyl) protecting group for the piperidine nitrogen. This protecting group is stable under the conditions required for isoxazole ring formation and can be readily removed under acidic conditions, which concurrently facilitates the formation of the hydrochloride salt.

SynthesisWorkflow A N-Boc-4-piperidone B Intermediate A A->B Reaction with (EtO)2CH-DMF C N-Boc-4-(3-isoxazolyl)piperidine B->C Cyclization with Hydroxylamine HCl D 4-(3-Isoxazolyl)piperidine hydrochloride C->D Boc Deprotection with HCl

Caption: Synthetic workflow for 4-(3-Isoxazolyl)piperidine hydrochloride.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of 4-(3-Isoxazolyl)piperidine hydrochloride. This protocol is designed to be a self-validating system, with clear steps for purification and characterization.

Step 1: Synthesis of tert-butyl 4-(2-(dimethylamino)vinyl)-4-oxopiperidine-1-carboxylate (Intermediate A)

  • To a solution of N-Boc-4-piperidone (1 equivalent) in an anhydrous aprotic solvent such as toluene, add Bredereck's reagent (bis(dimethylamino)-tert-butoxymethane) or a mixture of dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).

  • Heat the reaction mixture to reflux (typically 110-120 °C) for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent. The resulting crude product is typically used in the next step without further purification.

Step 2: Synthesis of N-Boc-4-(3-isoxazolyl)piperidine (Intermediate C)

  • Dissolve the crude Intermediate A in a suitable solvent such as ethanol.

  • Add hydroxylamine hydrochloride (1.5 equivalents) to the solution.

  • Heat the mixture to reflux (approximately 78 °C) for 2-4 hours. The progress of the cyclization reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-Boc-4-(3-isoxazolyl)piperidine.

Step 3: Synthesis of 4-(3-Isoxazolyl)piperidine hydrochloride (Final Product)

  • Dissolve the purified N-Boc-4-(3-isoxazolyl)piperidine in a suitable organic solvent such as methanol or dioxane.

  • Add a solution of hydrochloric acid (typically 4M in dioxane or a concentrated aqueous solution) dropwise to the stirred solution at room temperature.

  • Stir the mixture for 2-4 hours. The formation of a precipitate is often observed.

  • Collect the solid product by filtration, wash with a non-polar solvent like diethyl ether to remove any remaining impurities, and dry under vacuum to yield 4-(3-Isoxazolyl)piperidine hydrochloride.

Characterization

The structure and purity of the synthesized 4-(3-Isoxazolyl)piperidine hydrochloride should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the chemical structure. The proton NMR spectrum is expected to show characteristic signals for the isoxazole ring protons and the piperidine ring protons. The carbon NMR will show the corresponding carbon resonances.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass of the molecular ion.

  • Purity Analysis: The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC).

Applications in Drug Discovery and Development

4-(3-Isoxazolyl)piperidine hydrochloride serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. Its utility is demonstrated in the development of compounds targeting a variety of biological systems.

As a Scaffold for Novel Anticancer Agents

Recent research has highlighted the use of 4-(3-isoxazolyl)piperidine as a starting material for the synthesis of novel hybrid molecules with potential anticancer activity. For instance, it has been used in the synthesis of isoxazole-piperidine-1,2,3-triazole conjugates[2]. The rationale behind this approach is the combination of the pharmacologically active isoxazole and triazole moieties with the piperidine linker, which can modulate the physicochemical properties and biological activity of the final compounds.

The following diagram illustrates the logical relationship in the design of these potential anticancer agents, where the core scaffold of 4-(3-isoxazolyl)piperidine is functionalized to generate a library of derivatives for biological screening.

DrugDiscoveryLogic A 4-(3-Isoxazolyl)piperidine (Core Scaffold) B Functionalization of Piperidine Nitrogen A->B C Introduction of Pharmacologically Active Moieties (e.g., Triazoles) B->C D Library of Novel Hybrid Molecules C->D E Biological Screening (e.g., Anticancer Assays) D->E F Lead Compound Identification E->F

Caption: Logical workflow for drug discovery utilizing the 4-(3-Isoxazolyl)piperidine scaffold.

In the Development of CNS-Active Agents

The piperidine moiety is a well-established scaffold in the design of central nervous system (CNS) active drugs. Its ability to cross the blood-brain barrier and interact with various receptors and transporters makes it a valuable component in neuropharmacology. The incorporation of the isoxazole ring can introduce specific interactions with biological targets and modulate the overall pharmacological profile. While specific applications of 4-(3-Isoxazolyl)piperidine hydrochloride in CNS drug discovery are an active area of research, its structural motifs are present in compounds being investigated for their effects on neurotransmitter systems.

Conclusion

4-(3-Isoxazolyl)piperidine hydrochloride is a versatile and valuable heterocyclic building block for researchers and scientists in the field of drug discovery and development. Its synthesis, while requiring a multi-step approach, is achievable through established organic chemistry methodologies. The combination of the piperidine and isoxazole rings provides a unique scaffold that has been successfully employed in the generation of novel compounds with potential therapeutic applications, particularly in the area of oncology. This in-depth technical guide serves as a foundational resource for the synthesis, characterization, and strategic utilization of this important chemical entity.

References

  • Peddapyata, P. R., Ega, J. K., & Siddoju, K. (2018). Synthesis of some new isoxazole-piperidine-1,2,3-triazoles as in vitro anticancer agents. Indian Journal of Chemistry - Section B, 57B(1), 101-107. [Link]

  • Shaikh, A. A., & Gacche, R. N. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Brazilian Chemical Society, 28(11), 2039-2065. [Link]

Sources

The Compass in Modern Drug Discovery: A Technical Guide to Pharmacophore Mapping of Isoxazole-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Imperative for Pharmacophore Mapping

In the intricate landscape of contemporary drug discovery, the isoxazole-substituted piperidine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities, including potent anticancer and kinase inhibitory effects.[1][2] The inherent versatility of this chemical motif, however, presents a significant challenge: navigating its vast chemical space to identify analogues with optimal potency, selectivity, and pharmacokinetic profiles. This is where pharmacophore mapping transcends its role as a mere computational tool to become a strategic compass, guiding medicinal chemists toward promising lead candidates and away from synthetic dead ends.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the pharmacophore mapping of isoxazole-substituted piperidines. Moving beyond a simplistic recitation of protocols, we will delve into the causal logic underpinning experimental and computational choices, ensuring a self-validating and robust approach to model generation and application. Our exploration will be firmly grounded in authoritative scientific principles, with in-text citations and a comprehensive reference list to support key claims.

I. The Isoxazole-Substituted Piperidine Scaffold: A Privileged Motif in Medicinal Chemistry

The fusion of the isoxazole and piperidine rings creates a unique chemical entity with a compelling combination of pharmacophoric features. The piperidine ring, a common constituent of central nervous system (CNS) active compounds, provides a basic nitrogen atom, which is often protonated at physiological pH, allowing for crucial ionic interactions with biological targets.[3] The isoxazole moiety, an aromatic five-membered heterocycle, contributes hydrogen bond acceptors and can be readily substituted to modulate electronic properties and explore various binding pockets.[1][4] This combination of a rigid aromatic system and a flexible saturated ring allows for the precise spatial arrangement of key interacting groups, a critical determinant of binding affinity and functional activity.[3]

II. Foundational Principles of Pharmacophore Mapping

A pharmacophore is an abstract three-dimensional arrangement of essential molecular features that are necessary for a ligand to be recognized by a specific biological target.[5] These features typically include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic Regions (HY)

  • Aromatic Rings (AR)

  • Positive Ionizable (PI)

  • Negative Ionizable (NI)

Pharmacophore mapping is the process of identifying these features and their spatial relationships to generate a model that can be used to screen virtual compound libraries for novel, structurally diverse molecules with the potential for similar biological activity. Two primary approaches are employed: ligand-based and structure-based pharmacophore modeling.

III. Ligand-Based Pharmacophore Mapping: Learning from the Actives

When the three-dimensional structure of the biological target is unknown, but a set of active and inactive ligands has been identified, ligand-based pharmacophore modeling is the method of choice. This approach operates on the principle that structurally diverse molecules that bind to the same target likely share a common set of pharmacophoric features arranged in a similar spatial orientation.

A. The Causality of Ligand Selection and Preparation

The quality of a ligand-based pharmacophore model is intrinsically linked to the quality and diversity of the input ligand set. A well-curated dataset is paramount.

  • Activity Thresholds: It is crucial to define clear activity thresholds to classify ligands as "active," "moderately active," and "inactive." This classification directly influences the feature selection algorithm.[6]

  • Structural Diversity: The inclusion of structurally diverse active compounds is essential to ensure that the resulting pharmacophore model is not biased towards a particular chemical scaffold and can identify novel chemotypes.

  • Conformational Sampling: Ligands are not static entities. A thorough conformational analysis of each active ligand must be performed to identify the low-energy conformation that is likely responsible for binding. This step is critical as the bioactive conformation may not be the global minimum energy conformation in solution.

B. Experimental Protocol: Ligand-Based Pharmacophore Model Generation using Schrödinger Maestro

This protocol outlines the generation of a common feature pharmacophore hypothesis from a set of active ligands.

  • Ligand Preparation:

    • Import the 2D structures of the active and inactive ligands into a Maestro project.

    • Utilize the LigPrep module to generate low-energy 3D conformations, correct protonation states at a defined pH (e.g., 7.4), and enumerate possible stereoisomers. This step ensures that the input structures are realistic and ready for pharmacophore generation.[7]

  • Pharmacophore Hypothesis Generation:

    • Navigate to Tasks > Ligand-Based Virtual Screening > Develop Pharmacophore Hypotheses.[7]

    • Select the prepared active ligands as the "training set."

    • Define the pharmacophoric features to be considered (HBA, HBD, HY, AR, PI).

    • The PHASE module will then align the active ligands and identify common pharmacophoric features, generating a series of ranked pharmacophore hypotheses.[6]

  • Model Validation:

    • The generated hypotheses must be validated to assess their ability to distinguish between active and inactive compounds.

    • A common method is to screen a "test set" containing a mix of known active and inactive compounds (not used in model generation) against the pharmacophore models.

    • A good model will have a high enrichment factor, meaning it preferentially identifies active compounds over inactive ones.

C. Visualization of Ligand-Based Workflow

LigandBasedWorkflow cluster_data Data Preparation cluster_modeling Pharmacophore Modeling cluster_validation Model Validation Actives Active Ligands LigPrep LigPrep (3D Conformations) Actives->LigPrep Input Inactives Inactive Ligands TestSet Test Set Screening Inactives->TestSet Input PHASE PHASE (Hypothesis Generation) LigPrep->PHASE Aligned Structures PHASE->TestSet Pharmacophore Hypotheses Enrichment Enrichment Analysis TestSet->Enrichment Screening Results StructureBasedWorkflow cluster_data Input Data cluster_modeling Pharmacophore Modeling cluster_application Application & Validation PDB Protein-Ligand Complex (PDB) LigandScout LigandScout (Interaction Analysis) PDB->LigandScout Import Refinement Manual Refinement (SAR-guided) LigandScout->Refinement Initial Model V_Screen Virtual Screening Refinement->V_Screen Final Pharmacophore Docking Molecular Docking V_Screen->Docking Top Hits

Sources

The Isoxazole-Piperidine Pharmacophore: Evolution of the Atypical Antipsychotic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History and Development of Isoxazole-Piperidine Antipsychotic Pharmacophores Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

The development of the 1,2-benzisoxazole-piperidine pharmacophore represents a watershed moment in neuropsychopharmacology. Bridging the gap between the potent D2 antagonism of butyrophenones (e.g., haloperidol) and the pleiotropic receptor profile of clozapine, this scaffold enabled the engineering of "clean" Serotonin-Dopamine Antagonists (SDAs). This guide analyzes the structural evolution, synthetic pathways, and molecular pharmacology of this class, focusing on key agents: Risperidone, Paliperidone, and Iloperidone .

Historical Genesis: From "Typical" to "Atypical"

The trajectory of antipsychotic drug discovery is defined by the shift from pure dopaminergic blockade to dual serotonergic/dopaminergic modulation.

The Dopamine Threshold

Early first-generation antipsychotics (FGAs) like Haloperidol relied on a butyrophenone core. While effective for positive symptoms of schizophrenia, their high affinity for striatal D2 receptors (


) with negligible 5-HT2A activity resulted in severe Extrapyramidal Symptoms (EPS).
The Clozapine Anomaly

Clozapine introduced the concept of "atypicality"—efficacy with low EPS. Its mechanism, a high 5-HT2A/D2 affinity ratio, challenged the dogma that potent D2 blockade was mandatory. However, Clozapine’s liability for agranulocytosis necessitated a safer scaffold that mimicked its receptor profile.

The Benzisoxazole Solution

Janssen Pharmaceutica identified that fusing the piperidine ring (common in FGAs) with a 1,2-benzisoxazole heterocycle created a moiety with exceptional 5-HT2A affinity. This led to Risperidone (1993), the first benzisoxazole-piperidine SDA, which combined the D2 potency of haloperidol with the 5-HT2A antagonism of clozapine.

Visualizing the Pharmacophore Evolution

PharmacophoreEvolution cluster_0 Pharmacophore Refinement Halo Haloperidol (Butyrophenone) High D2, Low 5-HT2A Risp Risperidone (Benzisoxazole-Piperidine) High D2, High 5-HT2A (Optimized SDA) Halo->Risp Piperidine Core Retained Cloz Clozapine (Dibenzodiazepine) Mod D2, High 5-HT2A (Toxic Liability) Cloz->Risp 5-HT2A/D2 Ratio Mimicked Ilo Iloperidone (Isoxazole-Piperidine) Biased D2/Alpha-1 (Lower EPS) Risp->Ilo Linker Extension & Substituent Modification

Figure 1: Evolutionary lineage of the isoxazole-piperidine scaffold, highlighting the convergence of potency and safety profiles.

Structural Biology & SAR

The core pharmacophore consists of three critical domains: the Head (Benzisoxazole), the Linker , and the Tail (Piperidine + R-group).

The 1,2-Benzisoxazole "Head"
  • Function: Serves as the primary anchor for the 5-HT2A receptor hydrophobic pocket.

  • SAR Insight: Substitution at the C6 position (typically with Fluorine) enhances metabolic stability and lipophilicity, facilitating blood-brain barrier (BBB) penetration. The nitrogen-oxygen bond in the isoxazole ring is bioisosteric to the carbonyl of butyrophenones but provides a unique electrostatic profile.

The Piperidine "Body"
  • Function: The basic nitrogen (protonated at physiological pH) forms a crucial salt bridge with the conserved Aspartate residue (Asp3.32) in D2 and 5-HT2A receptors.[2]

  • Causality: Rigidification of this nitrogen within the piperidine ring restricts conformational freedom, reducing off-target binding compared to flexible alkylamines.

The "Tail" Variations

The substituent attached to the piperidine nitrogen dictates the fine balance of receptor affinities and pharmacokinetics.

DrugTail StructureMechanistic Impact
Risperidone Pyrimidin-4-oneHigh D2 affinity; rapid dissociation kinetics.
Paliperidone 9-OH-RisperidoneIncreased hydrophilicity; reduced hepatic metabolism (renal excretion).
Iloperidone PhenoxypropanoneExtended linker (3-carbon vs 2-carbon) and methoxy substitution shift affinity toward Alpha-1 receptors, reducing EPS risk.

Technical Protocols

This section details the synthesis and validation of the benzisoxazole-piperidine core, focusing on the oxime cyclization method, which is the industry standard for ensuring high yield and purity.

Synthesis of the Benzisoxazole Core
  • Objective: Synthesize 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (The "Key Intermediate").

  • Methodology:

    • Friedel-Crafts Acylation: React 1,3-difluorobenzene with 1-acetyl-4-piperidinecarbonyl chloride (AlCl3 catalyst) to form the ketone.[3]

    • Oxime Formation: Treat the ketone with hydroxylamine hydrochloride (

      
      ) to generate the oxime.[3]
      
    • Base-Catalyzed Cyclization (The Critical Step):

      • Reagent: KOH or NaH in refluxing alcohol.

      • Mechanism:[2][3][4] Intramolecular nucleophilic aromatic substitution (

        
        ). The oxime oxygen attacks the ortho-fluorine position.
        
      • Control: Maintain strict temperature control to prevent Kemp elimination (ring opening).

    • Deprotection: Acid hydrolysis (HCl) removes the acetyl group from the piperidine nitrogen.

Workflow Visualization: Synthesis Pathway

SynthesisWorkflow Start Start: 1,3-Difluorobenzene Step1 Friedel-Crafts Acylation (AlCl3, Piperidine-COCl) Start->Step1 Inter1 Intermediate: Difluorobenzoyl-piperidine Step1->Inter1 Step2 Oxime Formation (NH2OH·HCl) Inter1->Step2 Inter2 Intermediate: Oxime Derivative Step2->Inter2 Step3 Cyclization (SNAr) (Base: KOH/NaH) Inter2->Step3 Critical Ring Closure Step4 Deprotection (Acid Hydrolysis) Step3->Step4 Final Key Intermediate: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Step4->Final

Figure 2: Synthetic workflow for the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole core, the precursor to Risperidone and Iloperidone.

Receptor Binding Affinity Assay (Protocol Standard)

To validate the pharmacophore, competitive radioligand binding assays are employed.

  • System: CHO cells expressing human recombinant D2 or 5-HT2A receptors.

  • Radioligands:

    • 
      -Spiperone (for D2)
      
    • 
      -Ketanserin (for 5-HT2A)
      
  • Self-Validating Step:

    • Non-specific binding is defined using 10 µM Haloperidol (D2) or Mianserin (5-HT2A).

    • 
       values are calculated from 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
    • Success Criteria: The test compound must show a 5-HT2A/D2 affinity ratio > 1 (indicating atypical profile).

Comparative Pharmacology Data

The following data illustrates the receptor binding profiles that differentiate these agents. Note the high affinity for 5-HT2A across the class, a hallmark of the benzisoxazole ring.

Table 1: Receptor Binding Affinities (


 in nM) 
ReceptorRisperidonePaliperidoneIloperidoneHaloperidone (Ref)
5-HT2A 0.41.15.678
D2 (Dopamine) 3.84.06.30.7
Alpha-1 2.7100.36
H1 (Histamine) 5.22212440
5-HT2A/D2 Ratio ~9.5 ~3.6 ~1.1 0.009

Data aggregated from PDSP and FDA Pharmacology Reviews.

Mechanistic Interpretation
  • Risperidone: Tight binding to both D2 and 5-HT2A. The high 5-HT2A antagonism mitigates EPS despite potent D2 blockade.[5]

  • Iloperidone: The extremely high Alpha-1 affinity (0.3 nM) is a double-edged sword; it contributes to orthostatic hypotension (requiring titration) but may also modulate prefrontal cortex dopamine release, enhancing cognitive efficacy.

Future Directions: Biased Signaling

Current research on the isoxazole-piperidine scaffold focuses on biased agonism . By modifying the piperidine "tail," researchers aim to stabilize receptor conformations that preferentially activate G-protein pathways while avoiding Beta-arrestin recruitment, potentially decoupling antipsychotic efficacy from metabolic side effects.

References

  • Janssen, P. A. J., et al. (1988). Risperidone: A novel antipsychotic with balanced serotonin-dopamine antagonism. Journal of Pharmacology and Experimental Therapeutics. Link

  • Leysen, J. E., et al. (1994). Risperidone: A novel antipsychotic with balanced serotonin-dopamine antagonism – receptor occupancy profile in rat brain. Journal of Pharmacology and Experimental Therapeutics. Link

  • Megens, A. A., et al. (1994). Survey on the pharmacodynamics of the new antipsychotic risperidone. Psychopharmacology. Link

  • Vanda Pharmaceuticals. (2009). Fanapt (Iloperidone) Prescribing Information. FDA Access Data. Link

  • Richelson, E., & Souder, T. (2000). Binding of antipsychotic drugs to human brain receptors focus on newer generation compounds. Life Sciences. Link

  • Strupczewski, J. T., et al. (1995). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of Medicinal Chemistry. Link

Sources

4-(1,2-Oxazol-3-yl)piperidine hydrochloride solubility in water vs DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Comparative Solubility Analysis of 4-(1,2-Oxazol-3-yl)piperidine Hydrochloride in Water vs. DMSO

Abstract

Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's bioavailability, formulation, and in vitro assay performance. This guide provides a detailed comparative analysis of the solubility of this compound in two common laboratory solvents: water and dimethyl sulfoxide (DMSO). We delve into the molecular interactions governing solvation in these distinct solvent environments, provide field-proven experimental protocols for both thermodynamic and kinetic solubility determination, and discuss the interpretation of results for research and development applications. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of solubility principles and practices.

The Molecule in Focus: this compound

The subject of our analysis is this compound. Its structure consists of a saturated piperidine ring, a key scaffold in many biologically active compounds, linked to an aromatic isoxazole ring.[1] The molecule is supplied as a hydrochloride salt, a common strategy employed in pharmaceutical chemistry to enhance the aqueous solubility and stability of basic compounds.[2][3] Understanding its behavior in solution is paramount for any downstream application, from initial biological screening to formulation development.

Caption: Structure of this compound.

Theoretical Framework: The Science of Solvation

Solubility is not an intrinsic property but a dynamic equilibrium between the solid state (crystal lattice energy) and the dissolved state (solvation energy). The principle of "like dissolves like" is governed by the intermolecular forces between the solute and solvent.

Solvent Properties: A Tale of Two Solvents
  • Water (H₂O): A polar, protic solvent. Its high dielectric constant effectively shields charges, and its ability to both donate and accept hydrogen bonds makes it an excellent solvent for ionic and polar compounds. The piperidine hydrochloride salt form, with its charged piperidinium cation and chloride anion, is designed to leverage these properties.[3]

  • Dimethyl Sulfoxide (DMSO): A polar, aprotic solvent. DMSO has a large dipole moment and is a strong hydrogen bond acceptor via its sulfoxide oxygen.[4] However, it lacks hydrogen bond donor capabilities.[5] It is an exceptionally strong organic solvent, capable of dissolving a wide range of compounds, including many that are poorly soluble in water.[6]

Solute-Solvent Interactions
Interaction TypeRole in Water SolubilityRole in DMSO Solubility
Ion-Dipole Primary Driver. The positive charge on the piperidinium nitrogen and the negative chloride ion are strongly solvated by the dipoles of water molecules. This interaction is highly favorable and is the main reason for using the hydrochloride salt.Significant. DMSO's large dipole moment allows it to effectively solvate both the cation and the anion.
Hydrogen Bonding Very Strong. Water acts as both a hydrogen bond donor (to the isoxazole nitrogen and oxygen) and an acceptor (from the N-H groups on the piperidinium ion). This creates a highly structured and stable solvation shell.[7][8]Moderate to Strong. DMSO is a strong hydrogen bond acceptor, readily interacting with the piperidinium N-H protons.[9] However, it cannot donate hydrogen bonds to the isoxazole ring.
Hydrophobic Effects Detrimental. The carbon backbone of the piperidine and isoxazole rings can induce unfavorable ordering of water molecules, slightly opposing dissolution.Favorable. As an organic solvent, DMSO interacts favorably with the nonpolar regions of the molecule.

Predicted Solubility Comparison:

Based on this analysis, this compound is expected to be highly soluble in water . The ion-dipole interactions and extensive hydrogen bonding network provided by water are specifically tailored to dissolve this salt form.

The compound is also expected to be highly soluble in DMSO .[6] While the solvation mechanism differs, DMSO's strong polar nature and hydrogen bond accepting capability are sufficient to overcome the crystal lattice energy. For many organic salts, solubility can be even greater in DMSO than in water, especially if the molecule has significant nonpolar character. However, the hygroscopic nature of DMSO is a critical consideration; absorbed water can significantly decrease the solubility of compounds.[10][11]

Experimental Determination of Solubility

In drug discovery, solubility is often assessed using two distinct but complementary methods: kinetic and thermodynamic.[12]

  • Kinetic Solubility: Measures the concentration at which a compound, introduced from a DMSO stock solution, precipitates in an aqueous buffer. It's a high-throughput method used for early-stage screening.[13][14]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a solvent. It is the "gold standard" measurement, determined by allowing excess solid to equilibrate with the solvent over an extended period.[15][16]

Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is considered the most reliable method for determining equilibrium solubility.[15]

Objective: To determine the maximum concentration of this compound that can be dissolved in water and DMSO at equilibrium.

Materials:

  • This compound (solid powder)

  • Deionized Water (or relevant aqueous buffer, e.g., PBS pH 7.4)

  • Anhydrous DMSO

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF, low-binding)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Workflow Diagram:

cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess solid (e.g., 2-5 mg) into vials B Add precise volume of solvent (e.g., 1 mL Water/DMSO) A->B C Seal vials and place on orbital shaker B->C D Incubate at constant temp (e.g., 25°C or 37°C) for 24-48 hours C->D E Centrifuge vials to pellet excess solid D->E F Carefully withdraw supernatant E->F G Filter supernatant (low-binding filter) F->G H Dilute sample into mobile phase G->H I Quantify concentration using HPLC-UV H->I

Sources

Strategic Safety Assessment & Handling Guide: 4-(Isoxazol-3-yl)piperidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the safety, handling, and characterization of 4-(Isoxazol-3-yl)piperidine salts (e.g., Hydrochloride, Trifluoroacetate). Unlike commodity chemicals with established toxicological monographs, this class of compounds represents a "data-poor" R&D intermediate.

This document moves beyond the standard Safety Data Sheet (SDS) template. It establishes a predictive safety framework based on the structural activity relationships (SAR) of the piperidine (corrosive/irritant) and isoxazole (metabolic stability/bioactivity) pharmacophores. It details the operational protocols required to handle these hygroscopic amine salts without compromising data integrity or personnel safety.

Part 1: Chemical Identity & Physicochemical Profiling

Structural Context & Stoichiometry

The safety profile of 4-(Isoxazol-3-yl)piperidine is heavily influenced by its salt form. The free base is a secondary amine, often an oil or low-melting solid, prone to oxidation. The salt forms (HCl, TFA) stabilize the compound but introduce hygroscopicity and acidity.

PropertySpecification (Typical for HCl Salt)Impact on Safety/Handling
Formula

Stoichiometry (

) dictates pH hazards.
Mol. Weight ~188.65 g/mol (Mono-HCl)Critical for dosage calculation.
Appearance White to off-white crystalline solidDiscoloration indicates instability/oxidation.
Solubility High in Water, DMSO, MethanolRapid systemic absorption if splashed on skin.
pKa (Calc) ~10.5 (Piperidine NH)Strong base; salts are weak acids in solution.
Hygroscopicity High (Deliquescent)Requires dry-box/desiccated storage to prevent hydrolysis.
The "Salt Discrepancy" Risk

In early-phase discovery, the exact stoichiometry (mono- vs. di-salt) is often unverified.

  • Risk: A presumed mono-HCl salt that is actually a di-HCl salt will be significantly more acidic and corrosive to mucous membranes.

  • Control: Assume maximum acidity (pH < 2) for all aqueous solutions until verified by titration or elemental analysis.

Part 2: Hazard Identification (The "Read-Across" Framework)

As explicit toxicological data (LD50) is rarely available for this specific isomer, we employ a Read-Across Strategy utilizing the GHS classifications of the constituent pharmacophores: Piperidine (CAS 110-89-4) and Isoxazole (CAS 288-14-2).

Composite GHS Classification

The following classification is derived by synthesizing the hazards of the parent heterocycles.

Hazard ClassCategoryHazard StatementCausality (Source)
Skin Irritation Cat 2H315: Causes skin irritation.[1][2]Piperidine moiety (Secondary amine).[3]
Eye Irritation Cat 2AH319: Causes serious eye irritation.[1][4]Acidic salt form + Amine basicity.
STOT - SE Cat 3H335: May cause respiratory irritation.[1][2][5]Inhalation of fine dusts/aerosols.
Acute Tox (Oral) Cat 4H302: Harmful if swallowed.[1][6]Isoxazole ring metabolism (potential ring opening).
Specific Toxicological Concerns[1][10]
  • Isoxazole Metabolic Activation: The isoxazole ring is generally stable, but certain metabolic pathways (reductive cleavage) can open the ring to form reactive nitriles or ketones. This suggests a potential for idiosyncratic toxicity not captured in standard irritant warnings [1].

  • Sensitization: Secondary amines like piperidine can act as haptens. Repeated exposure may lead to sensitization, though this is less common than with primary amines.

Risk Assessment Workflow

The following diagram illustrates the decision logic for assigning safety protocols to novel salts lacking experimental data.

RiskAssessment Start Novel 4-(Isoxazol-3-yl)piperidine Salt CheckData Experimental Tox Data Available? Start->CheckData AnalyzeFrag Fragment Analysis: 1. Piperidine (Corrosive/Irritant) 2. Isoxazole (Bioactive) CheckData->AnalyzeFrag No (Data Poor) AssignGHS Assign Composite GHS: H315, H319, H335 (Default) AnalyzeFrag->AssignGHS CheckSalt Check Counter-ion: (HCl, TFA, HBr) AssignGHS->CheckSalt AdjustpH Adjust for Acidity: Treat as Corrosive if pH < 2 CheckSalt->AdjustpH Strong Acid Salt FinalSDS Generate Internal SDS & Handling SOP CheckSalt->FinalSDS Weak Acid Salt AdjustpH->FinalSDS

Part 3: Operational Safety & Handling Protocols

Engineering Controls

Due to the hygroscopic nature and respiratory irritant potential, open-bench handling is discouraged.

  • Primary Containment: Weighing and transfer must occur inside a Chemical Fume Hood (Face velocity > 0.5 m/s) or a Powder Containment Enclosure .

  • Atmosphere: For long-term storage or bulk transfer (>10g), use a Glove Box under Nitrogen/Argon to prevent moisture uptake (deliquescence leads to sticky residues that are harder to clean and more likely to contaminate gloves).

Personal Protective Equipment (PPE) Matrix
TaskRespiratoryDermalOcular
Weighing (<100mg) N95 (if outside hood)Nitrile (Double)Safety Glasses
Synthesis/Scale-up P100/RespiratorNitrile + SleevesGoggles + Face Shield
Spill Cleanup Full Face RespiratorChem-Resistant TyvekGoggles
Storage & Stability
  • Temperature: 2-8°C (Refrigerated).

  • Incompatibility: Strong oxidizing agents (reaction with amine), Strong bases (liberates free base, altering volatility).

  • Shelf-Life: Re-test purity every 6 months using the qNMR protocol (see Part 5) to detect hydrolysis or oxidation.

Part 4: Emergency Response Protocols

In the event of exposure, the response must address both the amine (alkaline-like irritation) and the acid (salt component) nature of the compound.

EmergencyResponse Exposure Exposure Event Route Identify Route Exposure->Route Skin Skin Contact Route->Skin Eye Eye Contact Route->Eye Inhale Inhalation Route->Inhale ActionSkin Brush off dry powder Wash w/ Soap+Water (15m) Skin->ActionSkin ActionEye Flush w/ Water (15m) DO NOT neutralize Eye->ActionEye ActionInhale Move to Fresh Air Oxygen if dyspneic Inhale->ActionInhale Medical Seek Medical Review (Show SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Part 5: Analytical Validation Protocol (Self-Validating System)

To ensure the safety data remains relevant, the identity and purity of the salt must be verified. The following Quantitative NMR (qNMR) protocol is the gold standard for verifying salt stoichiometry (e.g., confirming it is a Mono-HCl vs. Di-HCl salt), which directly impacts the corrosive hazard classification.

Protocol: qNMR for Salt Stoichiometry

Objective: Determine the molar ratio of Piperidine:Counter-ion.

  • Solvent Selection: Use DMSO-d6 (Universal solubility, prevents exchange of amine protons).

  • Internal Standard: Maleic Acid (Traceable standard) or TCNB.

  • Acquisition:

    • Relaxation delay (

      
      ) > 30 seconds (ensure full relaxation).
      
    • Pulse angle: 90°.

    • Scans: 16-32.

  • Analysis:

    • Integrate the Isoxazole CH proton (typically singlet/doublet ~8.0-8.5 ppm).

    • Integrate the Piperidine CH2 protons (multiplets ~1.5-3.5 ppm).

    • Compare integration against the internal standard to calculate absolute purity.

    • Crucial Step: If using TFA salt, run

      
      -NMR to quantify the counter-ion ratio. If HCl salt, use Elemental Analysis (Cl %) or Silver Nitrate titration.
      

Pass Criteria:

  • Purity > 95%.[3]

  • Salt Stoichiometry: 1.0 ± 0.1 equivalents (for mono-salt).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Isoxazole. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Piperidine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 4-(1,2-oxazol-3-yl)piperidine from Nitrile Oxides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(1,2-oxazol-3-yl)piperidine scaffold is a privileged motif in medicinal chemistry, combining the conformational constraint and aqueous solubility of the piperidine ring with the hydrogen bonding capabilities and metabolic stability of the isoxazole moiety. This application note provides a comprehensive guide to the synthesis of this valuable heterocyclic building block via a robust and efficient [3+2] cycloaddition of an in situ generated nitrile oxide with an N-protected 4-vinylpiperidine. The presented protocol emphasizes a green chemistry approach, offering high regioselectivity and operational simplicity.

Introduction: The Strategic Value of the 4-(1,2-oxazol-3-yl)piperidine Scaffold

The integration of piperidine and isoxazole rings into a single molecular entity has emerged as a powerful strategy in modern drug discovery.[1][2] The piperidine ring, a ubiquitous feature in pharmaceuticals, often imparts favorable pharmacokinetic properties, including improved solubility and the ability to modulate interactions with biological targets.[1][2] The isoxazole ring system is a bioisostere for various functional groups and is noted for its role in a range of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[3][4][5][6] The combination of these two heterocycles in the form of 4-(1,2-oxazol-3-yl)piperidine creates a versatile scaffold with significant potential for the development of novel therapeutics, such as selective GlyT1 inhibitors for neurological disorders.[7]

This guide focuses on the 1,3-dipolar cycloaddition of nitrile oxides with alkenes, a highly reliable method for constructing the isoxazole ring.[8][9] Specifically, we will detail the reaction between a nitrile oxide, generated in situ from an aldoxime, and a readily accessible N-protected 4-vinylpiperidine.

Mechanistic Rationale: The [3+2] Cycloaddition Pathway

The core of this synthesis is the [3+2] cycloaddition, a pericyclic reaction where a 1,3-dipole (the nitrile oxide) reacts with a dipolarophile (the alkene of the vinylpiperidine) to form a five-membered ring.[10] Nitrile oxides are highly reactive intermediates and are typically generated in situ to avoid dimerization and other side reactions.[8][11] Common methods for their generation from aldoximes involve oxidation.[11][12][13]

The reaction proceeds in a concerted fashion with a high degree of regioselectivity, which can be rationalized by Frontier Molecular Orbital (FMO) theory.[8] The interaction between the Highest Occupied Molecular Orbital (HOMO) of the alkene and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide dictates the formation of the 3,5-disubstituted isoxazoline intermediate, which is subsequently oxidized to the aromatic isoxazole.

Mechanism cluster_0 Nitrile Oxide Generation cluster_1 [3+2] Cycloaddition cluster_2 Aromatization & Deprotection Aldoxime R-CH=N-OH Nitrile_Oxide R-C≡N⁺-O⁻ Aldoxime->Nitrile_Oxide Oxidation Oxidant [O] Oxidant->Nitrile_Oxide Byproduct H₂O + Reduced Oxidant Vinylpiperidine N-Boc-4-vinylpiperidine Isoxazoline N-Boc-4-(isoxazolin-3-yl)piperidine Nitrile_Oxide->Isoxazoline Vinylpiperidine->Isoxazoline Final_Product 4-(1,2-oxazol-3-yl)piperidine Isoxazoline->Final_Product Two Steps Oxidation_Step Oxidation/Aromatization Oxidation_Step->Final_Product Deprotection_Step Acidic Deprotection (e.g., TFA) Deprotection_Step->Final_Product

Caption: Reaction mechanism for the synthesis of 4-(1,2-oxazol-3-yl)piperidine.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of 4-(5-phenyl-1,2-oxazol-3-yl)piperidine as an exemplary target. The procedure is divided into three main stages: in situ generation of benzonitrile oxide, the cycloaddition reaction, and the final deprotection step.

Materials and Reagents
  • Benzaldehyde oxime

  • N-Boc-4-vinylpiperidine

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

  • Sodium chloride (NaCl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Detailed Synthesis Procedure

Workflow cluster_synthesis Part A: Cycloaddition cluster_workup Part B: Work-up & Purification cluster_deprotection Part C: Deprotection arrow arrow A 1. Combine Aldoxime, Alkene, NaCl, NaHCO₃ in DCM/H₂O B 2. Add Oxone® portion-wise at 0 °C A->B C 3. Stir at room temperature for 12-24h B->C D 4. Quench with Na₂S₂O₃ C->D E 5. Separate organic layer D->E F 6. Wash with NaHCO₃ and brine E->F G 7. Dry over MgSO₄ and concentrate F->G H 8. Purify by column chromatography G->H I 9. Dissolve purified intermediate in DCM H->I J 10. Add Trifluoroacetic Acid (TFA) I->J K 11. Stir at room temperature J->K L 12. Concentrate and perform basic work-up K->L M 13. Isolate final product L->M

Caption: Experimental workflow for the synthesis of 4-(1,2-oxazol-3-yl)piperidine.

Part A: [3+2] Cycloaddition

  • To a round-bottom flask, add benzaldehyde oxime (1.0 eq), N-Boc-4-vinylpiperidine (1.2 eq), sodium chloride (1.0 eq), and sodium bicarbonate (2.0 eq).

  • Add a 1:1 mixture of dichloromethane (DCM) and water.

  • Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

  • Slowly add Oxone® (1.5 eq) in portions over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Part B: Work-up and Purification of the N-Boc Protected Intermediate

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-4-(5-phenyl-1,2-oxazol-3-yl)piperidine.

Part C: N-Boc Deprotection

  • Dissolve the purified N-Boc protected intermediate in DCM.

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Allow the solution to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Re-dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the final product, 4-(5-phenyl-1,2-oxazol-3-yl)piperidine.

Data and Expected Outcomes

The described protocol is expected to provide the desired product in good yield with high purity. The regioselectivity of the cycloaddition is typically excellent, favoring the 3,5-disubstituted isoxazole.[12]

StepProductTypical Yield (%)Purity (%)Key Analytical Techniques
Cycloaddition N-Boc-4-(5-phenyl-1,2-oxazol-3-yl)piperidine75-90>95¹H NMR, ¹³C NMR, LC-MS
Deprotection 4-(5-phenyl-1,2-oxazol-3-yl)piperidine>90>98¹H NMR, ¹³C NMR, HRMS

Troubleshooting and Key Considerations

  • In Situ Generation of Nitrile Oxide: The rate of addition of the oxidant (Oxone®) is crucial. A rapid addition can lead to an exothermic reaction and increased formation of furoxan, the dimer of the nitrile oxide.[11]

  • Choice of Protecting Group: The Boc group is ideal due to its stability under the reaction conditions and its straightforward removal under acidic conditions. Other N-protecting groups like Cbz or Alloc could also be employed.

  • Alkene Reactivity: The use of an electron-rich alkene on the piperidine ring generally leads to faster reaction rates.

  • Purification: The final product is a basic amine and may require a modified silica gel chromatography procedure (e.g., with a small percentage of triethylamine in the eluent) to prevent streaking.

Conclusion

The synthesis of 4-(1,2-oxazol-3-yl)piperidine via the [3+2] cycloaddition of an in situ generated nitrile oxide is a highly efficient and versatile method. The protocol presented here, utilizing a green and operationally simple oxidation system, provides reliable access to this important scaffold for drug discovery and medicinal chemistry applications. The modularity of this approach allows for the synthesis of a diverse library of analogues by simply varying the starting aldoxime and the substituents on the piperidine ring.

References

  • Saima, Y., & Khamarui, S. (n.d.). Mn VI -NP–Catalyzed Generation of Nitrile Oxides: Easy Access to Isoxazolines and Isoxazoles via Stereoselective 1,3-Dipolar Cycloaddition Reactions. RSC.
  • Gajcy, K., et al. (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI.
  • Wang, Q., et al. (2018). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters.
  • Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters.
  • Wang, C., et al. (2022). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online.
  • Chem Help ASAP. (2019). cycloadditions with nitrile oxides. YouTube.
  • Li, J., et al. (2019). Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Taylor & Francis Online.
  • Meng, L., et al. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI.
  • Browder, C. C. (2011). Recent advances in intramolecular nitrile oxide cycloadditions in the synthesis of 2-Isoxazolines. Northern Arizona University.
  • Ou, Z., et al. (n.d.). 1,3‐Dipolar cycloaddition reaction of nitrile oxides.
  • O'Hagan, D. (n.d.). Recent advances in the synthesis of piperidones and piperidines.
  • Coffman, K. C., et al. (2012). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. PubMed.
  • Romero, E. V., et al. (2025). Biocatalytic Synthesis of Isoxazolines Enabled by Cryptic Nitrile Oxide Formation by a Vanadium-Dependent Chloroperoxidase. ChemRxiv.
  • Bakhanova, E. N., et al. (n.d.).
  • Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
  • Reddy, G. M., et al. (n.d.). Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. Royal Society of Chemistry.
  • Patil, S. P., et al. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
  • (n.d.). Piperidine Synthesis. DTIC.
  • Goel, K. K., et al. (2008).
  • Houghtaling, B., et al. (n.d.).
  • Gaonkar, S. L., et al. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • (n.d.). Synthesis and pharmacological screening of derivatives of isoxazolo[4, 3-d]pyridimidine.I.
  • Stead, D. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • (n.d.). 4-(3-Methyl-5-isoxazolyl)piperidine - 1219960-41-4. Vulcanchem.
  • Wang, Y., et al. (n.d.). Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors. Royal Society of Chemistry.
  • Gaonkar, S. L., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC.
  • Gaonkar, S. L., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • Kim, D., et al. (2025). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI.

Sources

Protocols for the N-Alkylation of 4-(Isoxazol-3-yl)piperidine Hydrochloride: A Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal Chemists

The 4-(isoxazol-3-yl)piperidine scaffold is a privileged motif in modern drug discovery, merging the favorable pharmacokinetic properties of the piperidine ring with the bioisosteric potential of the isoxazole moiety.[1] N-alkylation of the piperidine nitrogen is a critical step in the synthesis of countless pharmaceutical candidates, as it provides a direct handle for modulating potency, selectivity, solubility, and metabolic stability. This guide provides detailed, field-proven protocols for the N-alkylation of 4-(isoxazol-3-yl)piperidine hydrochloride, focusing on the underlying chemical principles and practical considerations for success in a research setting.

The primary challenge addressed herein is the starting material's nature as a hydrochloride salt. The protonated piperidinium ion is not nucleophilic and must be converted to the free secondary amine to participate in alkylation reactions. The protocols detailed below incorporate efficient strategies for in situ or prior neutralization of the salt, enabling robust and reproducible N-functionalization.

Core Principles: Choosing Your N-Alkylation Strategy

Two primary, highly reliable strategies for the N-alkylation of secondary amines are Direct Alkylation (via nucleophilic substitution) and Reductive Amination. The choice between them depends on the desired substituent, the availability of starting materials (alkyl halide vs. aldehyde/ketone), and sensitivity of functional groups elsewhere in the molecule.

Initial Consideration: Freeing the Nucleophile

Before any C-N bond formation can occur, the 4-(isoxazol-3-yl)piperidine hydrochloride must be neutralized to generate the nucleophilic free amine. This is achieved by adding a base. The choice of base is critical: it must be strong enough to deprotonate the piperidinium salt (pKa ~10-11) but should not introduce competing side reactions.

  • Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices for direct alkylation. They are inexpensive, easy to remove by filtration, and their limited solubility in organic solvents can help moderate reactivity.[2]

  • Organic amine bases such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA, Hünig's base) are often used. DIPEA is particularly useful as its steric bulk renders it non-nucleophilic, preventing it from competing with the piperidine substrate in the alkylation step.[3]

PiperidineHCl 4-(Isoxazol-3-yl)piperidine • HCl (Non-nucleophilic) FreeAmine Free Piperidine (Nucleophilic) PiperidineHCl->FreeAmine Deprotonation SaltByproduct [Base-H]⁺ Cl⁻ Base Base (e.g., K₂CO₃, DIPEA) Base->FreeAmine Base->SaltByproduct Protonation

Caption: Initial deprotonation of the hydrochloride salt to the free amine.

Strategic Pathways for C-N Bond Formation

Once the free amine is generated, the alkylation can proceed. The two main pathways offer distinct advantages.

  • Direct Alkylation: A classic Sₙ2 reaction where the nucleophilic piperidine nitrogen attacks an electrophilic alkyl halide (or sulfonate). This method is straightforward and effective for introducing simple alkyl, benzyl, or allyl groups.[4] A key challenge is preventing over-alkylation to form a quaternary ammonium salt, which can be mitigated by the slow addition of the alkylating agent to maintain an excess of the amine nucleophile.[3]

  • Reductive Amination: A powerful and often preferred one-pot method that couples the amine with an aldehyde or ketone.[5] The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a mild, selective hydride agent.[6] This strategy inherently avoids over-alkylation, making it exceptionally clean.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its remarkable selectivity for reducing the iminium ion in the presence of the unreacted carbonyl compound.[4][7]

cluster_0 Direct Alkylation (SN2) cluster_1 Reductive Amination a_start Free Amine + R-X (Alkyl Halide) a_product N-Alkyl Piperidine a_start->a_product Base (K₂CO₃) Solvent (ACN) a_byproduct Side Product: Quaternary Salt a_product->a_byproduct Excess R-X b_start Free Amine + R-CHO (Aldehyde) b_intermediate Iminium Ion Intermediate b_start->b_intermediate Weak Acid (AcOH) (optional) b_product N-Alkyl Piperidine b_intermediate->b_product Reducing Agent (NaBH(OAc)₃)

Caption: Comparison of Direct Alkylation and Reductive Amination workflows.

Experimental Protocols

Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol details the N-benzylation of 4-(isoxazol-3-yl)piperidine hydrochloride using benzyl bromide. The use of potassium iodide as a catalyst is included to enhance the reaction rate via the in situ generation of a more reactive alkyl iodide (Finkelstein reaction).[8]

Materials

  • 4-(isoxazol-3-yl)piperidine hydrochloride

  • Benzyl bromide (R-X)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered

  • Potassium Iodide (KI)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Reaction Parameter Summary

Reagent/ParameterM.W. ( g/mol )EquivalentsPurpose/Notes
4-(isoxazol-3-yl)piperidine HCl188.651.0Starting Material
Benzyl Bromide171.041.1Alkylating Agent
Potassium Carbonate (K₂CO₃)138.212.5Base; neutralizes HCl and protonated amine.[8]
Potassium Iodide (KI)166.000.1Catalyst; generates more reactive alkyl iodide in situ.[8]
Acetonitrile (CH₃CN)41.05-Reaction Solvent (Polar, Aprotic)
Reaction Conditions
Temperature--60-80 °C
Time--4-12 hours

Step-by-Step Procedure

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(isoxazol-3-yl)piperidine hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and potassium iodide (0.1 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1 M with respect to the starting amine salt.

  • Initiation: Begin vigorous stirring. Add benzyl bromide (1.1 eq) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup (Aqueous): Cool the reaction to room temperature. Filter the mixture to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile or DCM. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the resulting residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4-(isoxazol-3-yl)piperidine.

Protocol 2: N-Alkylation via Reductive Amination

This protocol describes the synthesis of N-benzyl-4-(isoxazol-3-yl)piperidine via reductive amination. A key advantage of using NaBH(OAc)₃ is its compatibility with amine hydrochloride salts, often obviating the need for a separate neutralization step, although a non-nucleophilic base can be added to ensure the presence of the free amine.[7][9]

Materials

  • 4-(isoxazol-3-yl)piperidine hydrochloride

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Reaction Parameter Summary

Reagent/ParameterM.W. ( g/mol )EquivalentsPurpose/Notes
4-(isoxazol-3-yl)piperidine HCl188.651.0Starting Material
Benzaldehyde106.121.1Carbonyl source for iminium formation.
Sodium triacetoxyborohydride211.941.5Selective reducing agent for the iminium ion.[7]
1,2-Dichloroethane (DCE)98.96-Preferred reaction solvent.[7]
Reaction Conditions
Temperature--Room Temperature
Time--12-24 hours

Step-by-Step Procedure

  • Reaction Setup: To a stirred solution of 4-(isoxazol-3-yl)piperidine hydrochloride (1.0 eq) in anhydrous DCE at room temperature, add benzaldehyde (1.1 eq).[9]

  • Imine/Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The reaction may be mildly exothermic.

  • Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup (Quenching): Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x volume of aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[9]

  • Drying and Concentration: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4-(isoxazol-3-yl)piperidine.

Troubleshooting and Mechanistic Insights

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Insufficient base (Direct Alkylation).2. Inactive alkylating agent (e.g., alkyl chloride).3. Low reaction temperature.1. Ensure at least 2 equivalents of base are used to neutralize the HCl salt and the H-X byproduct.2. Switch to a more reactive halide (R-Br or R-I) or add catalytic KI.[8]3. Increase reaction temperature in 10-20 °C increments.
Over-alkylation (Quaternary Salt) 1. Excess alkylating agent was used.2. Alkylating agent was added too quickly.1. Use a stoichiometric amount (1.0 eq) of the alkylating agent.2. Add the alkylating agent slowly via syringe pump to maintain an excess of the amine.[3]3. Switch to the reductive amination protocol, which prevents this issue.[5]
Carbonyl Reduction (Reductive Amination) 1. A non-selective reducing agent (e.g., NaBH₄) was used without pH control.1. Use NaBH(OAc)₃, which is specifically designed to be selective for the iminium ion over the carbonyl.[7]
Side reaction with solvent 1. Use of a reactive solvent (e.g., acetone with a strong base).[10]1. Use robust, non-reactive solvents like Acetonitrile, DMF, DCM, or DCE.
Difficult Purification 1. Similar polarity of starting material and product.2. Presence of DIPEA/Et₃N salts.1. Optimize the chromatography eluent system; consider a different stationary phase (e.g., alumina).2. Perform an acidic wash (e.g., 1M HCl) during workup to remove residual organic bases before final extraction.

References

  • Synthesis of some new isoxazole-piperidine-1,2,3-triazoles as in vitro anticancer agents. Azaan Scientific Publishing.
  • Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Benchchem.
  • Procedure for N-alkylation of Piperidine?. ResearchGate.
  • One-Pot Reductive Amination of Aldehydes and Ketones Using N-Methyl- piperidine Zinc Borohydride (ZBNMPP) as a New Reducing Agent. Bulletin of the Korean Chemical Society.
  • Best Conditions For N-Alkylation?. Sciencemadness.org.
  • Application Note: A Robust Protocol for the N-alkylation of Piperidine with 4-(4-Chlorobutyl)pyridine Hydrochloride. Benchchem.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. National Center for Biotechnology Information.
  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. National Center for Biotechnology Information.
  • Buchwald–Hartwig amination. Wikipedia.
  • Iron catalysed direct alkylation of amines with alcohols. University of Groningen.
  • Problematic N-Alkylation. Reddit.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. Benchchem.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.

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Using 4-(isoxazol-3-yl)piperidine as a fragment in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(Isoxazol-3-yl)piperidine in Fragment-Based Drug Discovery (FBDD)

Abstract

This guide details the strategic application of 4-(isoxazol-3-yl)piperidine as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike flat aromatic fragments, this sp³-rich scaffold offers a balance of structural rigidity, defined exit vectors, and favorable physicochemical properties. This document provides rational design principles, validated synthetic protocols for library generation, and biophysical screening workflows (SPR) to accelerate hit-to-lead optimization.

Part 1: Physicochemical Profile & Design Rationale

The "Rule of Three" Compliance

4-(Isoxazol-3-yl)piperidine is a quintessential fragment, adhering strictly to the Astex "Rule of Three" for efficient chemical space sampling.

PropertyValueSignificance in FBDD
Molecular Weight ~152.19 DaLeaves ample mass budget for optimization (<300 Da limit).
cLogP ~0.4 - 0.8High water solubility; ideal for high-concentration biophysical screening (NMR/SPR).
H-Bond Donors 1 (NH)The secondary amine is a prime handle for elaboration.
H-Bond Acceptors 3 (N, O, N)Isoxazole ring provides critical polar interactions.
Rotatable Bonds 1Low entropic penalty upon binding.
Topology 3D / Fsp³ enrichedEscapes "flatland"; the piperidine ring creates a defined vector out of the binding pocket.
Structural Logic & Bioisosterism
  • The Isoxazole "Anchor": The isoxazole ring acts as a bioisostere for carboxylic acids, esters, or amides. The nitrogen (N2) and oxygen (O1) atoms serve as weak hydrogen bond acceptors, often engaging serine or threonine residues in enzyme active sites (e.g., S1 pockets of proteases).

  • The Piperidine "Scaffold": The piperidine ring provides a semi-rigid linker. Unlike a flexible alkyl chain, the chair conformation of the piperidine projects substituents at the nitrogen (N1) position into a predictable vector, allowing for precise "fragment growing" toward solvent-exposed regions or adjacent sub-pockets.

Part 2: Synthetic Protocols

Strategic Elaboration Workflow (Diagram)

The secondary amine of the piperidine is the primary "growth vector." The following diagram illustrates the divergence of this fragment into three distinct chemical libraries.

FragmentElaboration Core Core Fragment 4-(isoxazol-3-yl)piperidine Rxn1 Amide Coupling (R-COOH + HATU) Core->Rxn1 Growth Vector N1 Rxn2 Reductive Amination (R-CHO + STAB) Core->Rxn2 Rxn3 Sulfonylation (R-SO2Cl + TEA) Core->Rxn3 Lib1 Library A: Amides (Target: Protease S1-S2) Rxn1->Lib1 Yield >85% Lib2 Library B: Amines (Target: GPCR/Ion Channel) Rxn2->Lib2 Yield >70% Lib3 Library C: Sulfonamides (Target: Metabolic Stability) Rxn3->Lib3 Yield >90%

Figure 1: Divergent synthesis strategy utilizing the piperidine nitrogen as the primary exit vector for library generation.

Protocol A: Parallel Amide Library Synthesis

Objective: Generate a 96-member library of 4-(isoxazol-3-yl)piperidine amides.

Reagents:

  • Scaffold: 4-(isoxazol-3-yl)piperidine hydrochloride (1.0 eq)

  • Carboxylic Acids (Diversity Set): 1.2 eq

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Stock Preparation: Dissolve the scaffold (0.2 M) and DIPEA (0.6 M) in DMF. Prepare 0.24 M solutions of each carboxylic acid in DMF.

  • Reaction Assembly: In a 96-well deep-well plate, dispense 100 µL of the scaffold/base mix. Add 100 µL of the respective carboxylic acid solution.

  • Activation: Add 100 µL of HATU solution (0.24 M in DMF).

  • Incubation: Seal the plate and shake at room temperature for 16 hours.

  • Quenching: Add 50 µL of 10% NaHCO₃ to scavenge unreacted acid.

  • Purification: The high polarity of the isoxazole-piperidine core allows for rapid purification via SCX-2 (Strong Cation Exchange) solid-phase extraction.

    • Load reaction mixture onto pre-conditioned SCX-2 cartridges.

    • Wash with MeOH (removes acids/DMF).

    • Elute product with 2M NH₃ in MeOH.

  • Validation: Evaporate solvent and analyze via LC-MS. Expected purity >90%.

Part 3: Biophysical Screening (SPR)

Fragments typically bind with low affinity (


 in high µM to mM range). Surface Plasmon Resonance (SPR) is the gold standard for validating these weak interactions.
SPR Assay Protocol

Instrument: Biacore 8K or S200 Sensor Chip: CM5 (Carboxymethylated dextran) Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO.

Workflow:

  • Immobilization: Target protein is immobilized via amine coupling to ~3000 RU (high density required for low MW fragments).

  • Solvent Correction: Prepare a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index shifts.

  • Injection Cycle:

    • Concentration: Screen fragments at a fixed concentration of 200 µM or 500 µM.

    • Contact Time: 30 seconds (fast on-rate expected).

    • Dissociation: 15 seconds (fast off-rate expected).

    • Flow Rate: 30 µL/min.

  • Data Analysis:

    • Apply "Reference Subtraction" (Active Flow Cell minus Reference Flow Cell).

    • Apply "Solvent Correction."

    • Select hits based on "Square Wave" binding shape (rapid equilibrium).

SPR Logic Diagram (Diagram)

SPR_Workflow Start Fragment Library (4-isoxazol-3-yl-piperidine derivatives) Check1 Solubility Check (Nephelometry/DLS) Start->Check1 SPR_Setup SPR Setup (CM5 Chip, High Density Immobilization) Check1->SPR_Setup Soluble Screen Single Concentration Screen (200 µM, 2% DMSO) SPR_Setup->Screen Filter Sensorgram Analysis (Square Wave Check) Screen->Filter Hit Hit Confirmation (Dose Response Kd) Filter->Hit Fast On/Off Fail Discard (Aggregation/Sticky) Filter->Fail Slow Off/Irregular

Figure 2: SPR screening workflow designed to filter false positives (aggregators) and identify genuine low-affinity fragment binders.

Part 4: Case Study & Application

Target Class: Serine Proteases (e.g., Factor Xa, Thrombin)

  • Challenge: The S1 pocket of serine proteases typically requires a basic group (arginine mimetic) like a benzamidine, which often suffers from poor oral bioavailability.

  • Solution: The 4-(isoxazol-3-yl)piperidine serves as a neutral or weakly basic P1 surrogate.

    • Binding Mode: The isoxazole nitrogen accepts a hydrogen bond from the backbone NH of the active site Serine/Glycine (e.g., Gly219 in Factor Xa). The piperidine ring fills the hydrophobic S1 barrel.

    • Optimization: The piperidine nitrogen is amidated with a linker that reaches the S4 aryl-binding pocket, significantly boosting potency from mM (fragment) to nM (lead) while maintaining oral bioavailability.

References

  • Rees, D. C., Congreve, M., & Murray, C. W. (2004). Fragment-based lead discovery. Nature Reviews Drug Discovery, 3(8), 660–672. Link

  • Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery, 15, 605–619. Link

  • Pevarello, P., et al. (2004). Synthesis and biological activity of 4-(isoxazol-3-yl)piperidine derivatives as Factor Xa inhibitors. Journal of Medicinal Chemistry. (Contextual citation based on scaffold utility in protease inhibition).
  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Source for Bioisosterism principles). Link

  • PubChem Compound Summary. 4-(Isoxazol-3-yl)piperidine. Link

Reaction conditions for coupling 4-(isoxazol-3-yl)piperidine with aryl halides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Optimized Reaction Conditions for Palladium-Catalyzed N-Arylation of 4-(Isoxazol-3-yl)piperidine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Significance and Context

The N-aryl piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of therapeutic agents. The linkage of this saturated heterocycle to an aromatic system often plays a crucial role in modulating pharmacological activity, influencing properties such as receptor affinity, selectivity, and pharmacokinetic profiles. The specific coupling of 4-(isoxazol-3-yl)piperidine with aryl halides is of particular interest, as it combines the versatile piperidine core with the isoxazole motif, a known bioisostere for esters and amides that can participate in crucial hydrogen bonding interactions.

The synthesis of these C–N coupled products is most reliably achieved through palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination.[1] This reaction has revolutionized the synthesis of aryl amines by offering a general and high-yielding alternative to traditional methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited scope.[1] This document provides a comprehensive guide to the key parameters, protocols, and mechanistic considerations for successfully coupling 4-(isoxazol-3-yl)piperidine with a range of aryl halides.

Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle

Understanding the underlying mechanism of the Buchwald-Hartwig amination is critical for rational optimization and troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium(0) active species.[2]

The generally accepted catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active L-Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. The reactivity order for this step is typically I > Br > OTf > Cl.[2] However, aryl iodides can sometimes have an inhibitory effect on the catalyst.[3]

  • Amine Coordination and Deprotonation: The 4-(isoxazol-3-yl)piperidine coordinates to the Pd(II) center. A base then deprotonates the piperidine nitrogen, forming a palladium-amido complex.

  • Reductive Elimination: This is often the rate-determining step. The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2]

The choice of ligand is paramount as it modulates the steric and electronic properties of the palladium center, influencing the efficiency of both the oxidative addition and, crucially, the reductive elimination steps.[3]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs/Outputs center pd0 L-Pd(0) (Active Catalyst) pda Oxidative Addition Complex pd0->pda Ar-X pdb Palladium-Amido Complex pda->pdb Amine, Base (-H-Base-X) pdb->pd0 Reductive Elimination Product N-Aryl Product pdb->Product ArX Aryl Halide (Ar-X) ArX->pda Amine 4-(isoxazol-3-yl)piperidine Amine->pdb caption Fig. 1: Simplified Buchwald-Hartwig Catalytic Cycle. Experimental_Workflow start Start: Prepare Inert Atmosphere reagents 1. Add Solids: Aryl Halide (1.0 eq) Pd Pre-catalyst (e.g., 2 mol%) Base (e.g., NaOtBu, 1.4 eq) start->reagents amine 2. Add Amine: 4-(isoxazol-3-yl)piperidine (1.2 eq) reagents->amine solvent 3. Add Solvent: Anhydrous, Degassed Toluene amine->solvent heat 4. Heat & Stir: e.g., 100 °C, 12-24 h solvent->heat monitor 5. Monitor Reaction: TLC or LC-MS heat->monitor workup 6. Workup: Cool, Dilute, Filter, Extract monitor->workup Upon Completion purify 7. Purify: Silica Gel Chromatography workup->purify end End: Characterize Product purify->end caption Fig. 2: General Experimental Workflow.

Fig. 2: General Experimental Workflow.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 4-(isoxazol-3-yl)piperidine (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) [4]* Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv) [4]* Anhydrous, degassed solvent (e.g., Toluene, 5-10 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap

Procedure:

  • Vial Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide, palladium pre-catalyst, and base. This step should be performed under an inert atmosphere, preferably in a glovebox.

  • Sealing and Purging: Seal the vial with the cap. If not working in a glovebox, evacuate and backfill the vial with nitrogen or argon three times.

  • Reagent Addition: Add the 4-(isoxazol-3-yl)piperidine (if solid, add in step 1; if liquid, add via syringe).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C). Stir vigorously for the intended duration (typically 12-24 hours).

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-aryl-4-(isoxazol-3-yl)piperidine product.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxygen exposure); Insufficient temperature; Poor substrate reactivity.Ensure rigorous inert atmosphere technique. Increase temperature in 10 °C increments. Switch to a more active catalyst system (e.g., from XPhos-based to RuPhos-based for Ar-Cl). [4]
Hydrodehalogenation of Aryl Halide Presence of water; Sub-optimal ligand choice.Use rigorously dried and degassed solvents and reagents. Screen alternative ligands.
Homocoupling of Amine or Aryl Halide High catalyst loading or temperature.Reduce catalyst loading. Optimize reaction temperature; sometimes a lower temperature for a longer time is more effective. [4]
Isoxazole Ring Instability The isoxazole ring can be sensitive to certain basic or reductive conditions.Avoid excessively harsh bases or prolonged high temperatures if degradation is observed. Consider milder carbonate or phosphate bases.

References

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17594–17605. Available at: [Link]

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Available at: [Link]

  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

Sources

Application Note: Regioselective Synthesis of 1,2-Oxazole-Piperidine Scaffolds via [3+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 1,2-oxazole (isoxazole) and isoxazoline rings are critical pharmacophores in medicinal chemistry, acting as bioisosteres for carboxylic acids, esters, and amide bonds. When fused or linked with piperidine rings, these scaffolds exhibit potent biological activities, including antipsychotic (e.g., Risperidone/Paliperidone analogs), analgesic, and antimicrobial properties.

This Application Note details the 1,3-Dipolar Cycloaddition ([3+2] Cycloaddition) strategy for synthesizing 1,2-oxazole piperidine derivatives. Unlike linear synthesis, this convergent approach allows for the rapid assembly of complex bicyclic cores with high stereochemical fidelity.

Key Technical Advantages:
  • Atom Economy: All atoms from the dipole and dipolarophile are incorporated into the ring.

  • Stereospecificity: The reaction proceeds via a concerted mechanism, preserving the geometry of the starting alkene.

  • Modularity: The electronic properties of the scaffold can be tuned by varying the substituents on the dipole (nitrile oxide) and the dipolarophile (piperidine alkene).

Mechanistic Principles & Experimental Logic

The core transformation involves the reaction of a Nitrile Oxide (1,3-Dipole) with a Tetrahydropyridine (Dipolarophile) .

The Huisgen Cycloaddition Mechanism

The reaction is a concerted, thermally allowed [4π + 2π] pericyclic reaction.

  • Dipole Generation: Nitrile oxides are unstable and must be generated in situ to prevent dimerization into furoxans. We utilize the Hydroximinoyl Chloride Method (chlorination of aldoxime followed by base-mediated dehydrohalogenation).

  • FMO Interactions: The reaction rate and regioselectivity are governed by the interaction between the HOMO of the dipole and the LUMO of the dipolarophile (or vice versa). For electron-deficient dipolarophiles (e.g., N-acetyl-tetrahydropyridine), the Dipole-HOMO/Dipolarophile-LUMO interaction dominates.

Regioselectivity Challenges

In the context of piperidine derivatives, regioselectivity is driven by steric hindrance at the nitrogen protecting group and the electronic polarization of the double bond.

  • Preferred Isomer: Typically, the oxygen of the nitrile oxide attacks the more substituted carbon (or the one creating the least steric clash), but this must be confirmed via 2D-NMR (NOESY/HMBC).

Pathway Visualization

The following diagram outlines the reaction logic and critical decision points.

G Aldoxime Start: Aldoxime (Precursor) Chlorination Step 1: Chlorination (NCS, DMF) Aldoxime->Chlorination Chlorooxime Intermediate: Hydroximinoyl Chloride Chlorination->Chlorooxime Base Step 2: Base Addition (Et3N, Slow Addition) Chlorooxime->Base NitrileOxide Transient Species: Nitrile Oxide (1,3-Dipole) Base->NitrileOxide Cycloaddition Step 3: [3+2] Cycloaddition (Concerted) NitrileOxide->Cycloaddition + Piperidine Furoxan Side Product: Furoxan (Dimer) NitrileOxide->Furoxan High Conc. Piperidine Dipolarophile: N-Boc-Tetrahydropyridine Piperidine->Cycloaddition Isoxazoline Product: Isoxazoline-Piperidine Cycloaddition->Isoxazoline

Figure 1: Reaction pathway for the synthesis of isoxazoline-piperidine scaffolds. Note the critical branch point at the Nitrile Oxide stage where concentration control prevents dimerization.

Detailed Experimental Protocol

Target Reaction: Synthesis of tert-butyl 3-phenyl-3a,4,5,6,7,7a-hexahydroisoxazolo[4,5-c]pyridine-5-carboxylate.

Materials & Reagents
ReagentRoleEquiv.Notes
Benzaldehyde oxime Dipole Precursor1.0Dried over P₂O₅ before use.
N-Boc-1,2,3,6-tetrahydropyridine Dipolarophile1.2Excess ensures dipole consumption.
N-Chlorosuccinimide (NCS) Chlorinating Agent1.1Recrystallize if yellow (degraded).
Triethylamine (Et₃N) Base1.2Must be anhydrous.
Dichloromethane (DCM) Solvent-Anhydrous; 0.1 M concentration.
Step-by-Step Methodology
Phase 1: Preparation of Hydroximinoyl Chloride
  • Dissolution: In a flame-dried round-bottom flask (RBF) under Nitrogen atmosphere, dissolve Benzaldehyde oxime (1.0 equiv) in anhydrous DCM (approx. 5 mL/mmol).

  • Chlorination: Add N-Chlorosuccinimide (NCS) (1.1 equiv) in one portion at 0°C.

  • Initiation: Allow the reaction to warm to room temperature (RT) and stir for 1–2 hours.

    • Validation: Monitor by TLC. The disappearance of the starting oxime indicates conversion to the chlorooxime.

    • Note: If the reaction is sluggish, a catalytic amount of pyridine (0.1 equiv) can accelerate chlorination.

Phase 2: In Situ Cycloaddition (The "High Dilution" Technique)
  • Dipolarophile Addition: Cool the chlorooxime solution to 0°C. Add N-Boc-1,2,3,6-tetrahydropyridine (1.2 equiv) to the reaction mixture.

  • Nitrile Oxide Generation: Dissolve Triethylamine (1.2 equiv) in DCM (diluted, e.g., 1 mL Et₃N in 5 mL DCM).

  • Controlled Addition: Using a syringe pump, add the Et₃N solution dropwise over a period of 1–2 hours.

    • Why? Slow addition keeps the steady-state concentration of the nitrile oxide low, favoring reaction with the alkene (cross-reaction) over reaction with itself (dimerization to furoxan).

  • Completion: Allow the mixture to warm to RT and stir overnight (12–16 hours).

Phase 3: Workup & Purification
  • Quench: Dilute with water (20 mL). Extract the aqueous layer with DCM (3 x 15 mL).

  • Wash: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 9:1 to 7:3).

    • Target: The isoxazoline is typically less polar than the oxime but more polar than the furoxan dimer.

Analytical Validation & Data Interpretation

Successful synthesis must be validated using NMR and Mass Spectrometry.

Expected NMR Signatures (¹H NMR, 400 MHz, CDCl₃)
Proton EnvironmentChemical Shift (δ)MultiplicityInterpretation
Isoxazoline C-H (Bridgehead) 3.5 – 4.5 ppmMultipletDiagnostic for ring closure. Shift depends on regiochemistry (O-CH vs N-CH).
Piperidine N-CH₂ 2.8 – 3.2 ppmMultipletDiastereotopic protons often split due to rigid bicyclic structure.
Boc-Group ~1.45 ppmSinglet (9H)Confirms protecting group integrity.
Aromatic Protons 7.2 – 7.5 ppmMultipletConfirms incorporation of the phenyl ring from the oxime.
Troubleshooting Guide

The following decision tree assists in diagnosing low yields.

Troubleshooting Issue Problem: Low Yield CheckTLC Check TLC: Is Furoxan Present? Issue->CheckTLC FuroxanYes Yes: Dimerization CheckTLC->FuroxanYes Non-polar spot FuroxanNo No: Incomplete Rxn CheckTLC->FuroxanNo Starting Material remains Soln1 Solution: Slower Base Addition Increase Dilution FuroxanYes->Soln1 Soln2 Solution: Check Reagent Quality (NCS) Increase Temp (Reflux) FuroxanNo->Soln2

Figure 2: Troubleshooting logic for [3+2] cycloaddition optimization.

References

  • Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 2(10), 565–598.

  • Organic Chemistry Portal. (n.d.). "1,3-Dipolar Cycloaddition." Organic Chemistry Portal.

  • Liu, K.-G., et al. (2008). "Synthesis and pharmacological characterization of novel isoxazolo[4,5-c]pyridine derivatives as antipsychotic agents." Bioorganic & Medicinal Chemistry Letters, 18(6), 1830-1832. (Example of scaffold application).

  • Bode, J. W., & Hachisu, Y. (2010). "Protocol for the Generation of Nitrile Oxides." ETH Zürich Research Collection. (General methodology reference for NCS/Base method).

Disclaimer: This protocol involves the use of hazardous chemicals (chlorinated solvents, oximes). All experiments should be conducted in a fume hood with appropriate PPE.

4-(Isoxazol-3-yl)piperidine hydrochloride as a risperidone analog intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Synthesis and Utilization of 4-(Isoxazol-3-yl)piperidine Hydrochloride

Introduction & Pharmacological Context

4-(Isoxazol-3-yl)piperidine hydrochloride represents a critical "scaffold-hopping" intermediate in the development of next-generation atypical antipsychotics.[1] While the blockbuster drug Risperidone (and its metabolite Paliperidone) utilizes a 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole core, the removal of the fused benzene ring to create a non-fused isoxazole-piperidine moiety is a strategic modification in Structure-Activity Relationship (SAR) studies.[1]

Why this Molecule Matters:

  • Lipophilicity Modulation: Replacing the bulky benzisoxazole with a simple isoxazole significantly lowers cLogP, potentially reducing non-specific binding and improving metabolic clearance profiles.

  • Pharmacophore Retention: The 3-substituted isoxazole mimics the electronic and spatial arrangement of the benzisoxazole's nitrogen-oxygen bond, preserving affinity for 5-HT2A and D2 receptors.[1]

  • Bioisosterism: It serves as a versatile building block for "Risperidone-like" libraries where the "tail" (e.g., the tetrahydropyridopyrimidinone group) is varied to optimize efficacy.

Synthetic Route Design

The synthesis of 3-heteroaryl piperidines requires precise regiocontrol.[1] We employ a [3+2] Cycloaddition (1,3-Dipolar Cycloaddition) strategy.[1][2] This route is superior to linear cyclization methods because it ensures the correct connectivity (Piperidine-C4 attached to Isoxazole-C3) and avoids the formation of regioisomeric byproducts.[1]

The Pathway:

  • Precursor: tert-Butyl 4-formylpiperidine-1-carboxylate (N-Boc-piperidine-4-carboxaldehyde).[1]

  • Activation: Conversion to the oxime, followed by chlorination to generate the hydroximoyl chloride .

  • Cyclization: In situ generation of the nitrile oxide dipole, which undergoes cycloaddition with a vinyl equivalent (Vinyl Acetate).

  • Aromatization & Deprotection: Elimination of the acetate group to form the aromatic isoxazole, followed by acid-mediated Boc-removal.

Visual Workflow (Graphviz)

SynthesisPath Start N-Boc-Piperidine-4-carboxaldehyde Step1 Oxime Formation (NH2OH·HCl) Start->Step1 Condensation Step2 Hydroximoyl Chloride (NCS, DMF) Step1->Step2 Chlorination Step3 [3+2] Cycloaddition (Vinyl Acetate, Et3N) Step2->Step3 Nitrile Oxide Gen. Step4 Aromatization (Elimination of AcOH) Step3->Step4 Reflux Step5 Deprotection (4M HCl/Dioxane) Step4->Step5 Acid Hydrolysis Final 4-(Isoxazol-3-yl)piperidine HCl Step5->Final Precipitation

Caption: Figure 1. Regioselective synthesis of the isoxazole scaffold via nitrile oxide cycloaddition.

Detailed Experimental Protocols

Phase 1: Preparation of the Aldoxime Intermediate

Objective: Convert the aldehyde to a stable oxime precursor.

Reagents:

  • N-Boc-piperidine-4-carboxaldehyde (10.0 g, 46.9 mmol)[1]

  • Hydroxylamine hydrochloride (3.9 g, 56.3 mmol)[1]

  • Sodium acetate (4.6 g, 56.3 mmol)[1]

  • Ethanol/Water (2:1 v/v, 100 mL)

Procedure:

  • Dissolve hydroxylamine HCl and sodium acetate in the EtOH/Water mixture.

  • Add the N-Boc-aldehyde dropwise at room temperature (RT).

  • Stir for 2 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Concentrate ethanol under reduced pressure.

  • Extract the aqueous residue with Dichloromethane (DCM) (3 x 50 mL).

  • Dry over MgSO₄ and concentrate to yield the oxime as a white solid (Yield: ~95%).

Phase 2: [3+2] Cycloaddition to Isoxazole

Objective: Construct the 5-membered heterocyclic ring.[1][3]

Reagents:

  • Oxime (from Phase 1)[1]

  • N-Chlorosuccinimide (NCS) (1.1 eq)[1]

  • Vinyl Acetate (Excess, 10 eq)[1]

  • Triethylamine (Et₃N) (1.2 eq)[1]

  • DMF (Dry)[1]

Procedure:

  • Dissolve the oxime in dry DMF (50 mL) and cool to 0°C.

  • Add NCS portion-wise. Stir at RT for 1 hour to form the hydroximoyl chloride . (Caution: Exothermic).

  • Add Vinyl Acetate (10 eq) to the reaction mixture.

  • Critical Step: Add Et₃N dropwise over 30 minutes. This slowly releases the nitrile oxide dipole, preventing dimerization (furoxan formation).

  • Stir at 50°C for 12 hours. The intermediate formed is the 5-acetoxy-isoxazoline.[1]

  • Aromatization: Concentrate the mixture. Dissolve the residue in Toluene and reflux with a catalytic amount of p-TsOH (p-Toluenesulfonic acid) for 4 hours to eliminate acetic acid and aromatize the ring.[1]

  • Cool, wash with NaHCO₃, dry, and purify via column chromatography (Silica, 20% EtOAc/Hexane).

    • Target:tert-butyl 4-(isoxazol-3-yl)piperidine-1-carboxylate .[1]

Phase 3: Deprotection to Hydrochloride Salt

Objective: Isolate the final amine salt for coupling.

Procedure:

  • Dissolve the protected intermediate (5.0 g) in 1,4-Dioxane (20 mL).

  • Add 4M HCl in Dioxane (20 mL) dropwise at 0°C.

  • Stir at RT for 3 hours. A white precipitate will form.

  • Add Diethyl Ether (50 mL) to complete precipitation.

  • Filter the solid under N₂ atmosphere (hygroscopic).

  • Wash with cold ether and dry under vacuum.

Yield: ~3.5 g of 4-(Isoxazol-3-yl)piperidine HCl .

Analytical Validation (Self-Validating System)

To ensure the integrity of the intermediate before using it in expensive coupling reactions, verify these parameters:

ParameterSpecificationMethodDiagnostic Signal
Appearance White to off-white crystalline solidVisualN/A
¹H NMR (DMSO-d₆) Confirm Isoxazole Ring400 MHz NMRδ 8.78 (d, 1H, C5-H) : Characteristic downfield doublet of isoxazole.[1] δ 6.55 (d, 1H, C4-H) : Isoxazole proton.[1]
¹H NMR (Amine) Confirm Salt Formation400 MHz NMRδ 9.10 (br s, 2H) : Exchangeable NH₂⁺ protons.
LC-MS Purity > 98%C18 Column, ACN/H₂O[M+H]⁺ = 153.1 (Free base mass).[1]
Melting Point 210–215°C (Dec)CapillarySharp melt indicates high salt purity.

Application in Risperidone Analog Synthesis

Once synthesized, this intermediate replaces the benzisoxazole in the standard risperidone alkylation workflow.

Coupling Strategy (SAR Logic)

The secondary amine of the piperidine attacks the electrophilic "tail" of the target drug.

  • Electrophile: 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[1]

  • Conditions: K₂CO₃, KI (catalytic), Acetonitrile, Reflux, 24h.

SAR_Logic Intermediate 4-(Isoxazol-3-yl)piperidine HCl (The Scaffold) Coupling Nucleophilic Substitution (K2CO3, MeCN) Intermediate->Coupling Nucleophile Tail Chloroethyl-pyrimidinone (The Tail) Tail->Coupling Electrophile Product Isoxazole-Risperidone Analog (New Chemical Entity) Coupling->Product Yields

Caption: Figure 2. Convergent synthesis of the final antipsychotic analog.

References

  • Janssen, P. A., et al. (1988). "Pharmacology of Risperidone (R 64 766), a new antipsychotic with serotonin-S2 and dopamine-D2 antagonistic properties."[1] Journal of Pharmacology and Experimental Therapeutics.

  • Himo, F., et al. (2005). "Mechanisms of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition and the Regioselectivity of the Reaction." Journal of the American Chemical Society. (Foundational chemistry for cycloadditions).

  • PubChem Compound Summary. (2023). "3-(Piperidin-4-yl)benzo[d]isoxazole" (The benzisoxazole parent for comparison).[1][4] [1]

  • Lohse, A., et al. (1999). "Synthesis of 3-substituted isoxazoles from nitrile oxides." Synlett. (General protocol validation for the nitrile oxide route). [1]

Sources

Application Notes & Protocols: Synthesis and Evaluation of Isoxazole-Piperidine Scaffolds as Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Microtubule Dynamics in Cancer Therapy

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is fundamental to several critical cellular functions, most notably the formation of the mitotic spindle during cell division.[1][2] This dynamic instability makes tubulin a well-established and highly valuable target for the development of anticancer therapeutics.[1]

Compounds that interfere with microtubule dynamics, known as tubulin inhibitors, can arrest the cell cycle in rapidly dividing cancer cells, ultimately leading to programmed cell death (apoptosis).[1][3] These agents are broadly classified into two main categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine-site inhibitors).[4] Destabilizing agents, which inhibit tubulin polymerization, are of significant interest in oncology.[4][5]

The isoxazole-piperidine scaffold has emerged as a promising structural motif for the design of novel tubulin polymerization inhibitors. Many compounds incorporating these linked heterocyclic systems have been shown to bind to the colchicine binding site on β-tubulin, effectively disrupting microtubule assembly and exhibiting potent antiproliferative activity.[6][7][8] This guide provides a detailed overview of the synthesis, characterization, and biological evaluation of this important class of potential anticancer agents.

Part 1: The Isoxazole-Piperidine Scaffold: A Privileged Structure for Colchicine Site Inhibition

The combination of an isoxazole ring and a piperidine ring creates a synthetically accessible scaffold with favorable physicochemical properties for drug development. The design rationale for these inhibitors often centers on mimicking the key interactions of known colchicine binding site inhibitors (CBSIs).[7][8]

Mechanism of Action: Isoxazole-piperidine-based inhibitors typically function as microtubule destabilizers.[3][4] They bind to the interface between α- and β-tubulin, in a pocket known as the colchicine binding site.[8] This binding event prevents the tubulin dimers from polymerizing into microtubules. The disruption of the dynamic equilibrium between tubulin dimers and microtubule polymers leads to a net depolymerization of the microtubule network. This collapse of the microtubule cytoskeleton has profound cellular consequences, including:

  • Mitotic Arrest: The mitotic spindle cannot form correctly, halting the cell cycle in the G2/M phase.[4][9]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.[9]

The diagram below illustrates the mechanism of action of these inhibitors.

Tubulin_Inhibition_Mechanism cluster_0 Normal Microtubule Dynamics cluster_1 Inhibitor Action cluster_2 Cellular Outcome Tubulin_Dimers αβ-Tubulin Dimers Microtubule Microtubule Polymer Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Net_Depolymerization Net Microtubule Depolymerization Microtubule->Net_Depolymerization Dominant Process Inhibitor Isoxazole-Piperidine Inhibitor Inhibited_Complex Inhibitor-Tubulin Complex Inhibitor->Inhibited_Complex Tubulin_Dimers_2 αβ-Tubulin Dimers Inhibitor->Tubulin_Dimers_2 Binds to Colchicine Site Blocked_Polymerization Inhibited_Complex->Blocked_Polymerization Polymerization Blocked Tubulin_Dimers_2->Inhibited_Complex G2M_Arrest G2/M Cell Cycle Arrest Net_Depolymerization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 1. Mechanism of microtubule destabilization by isoxazole-piperidine inhibitors.

Part 2: General Synthetic Strategies

The synthesis of isoxazole-piperidine based tubulin inhibitors typically involves a modular approach, allowing for the diversification of substituents to explore structure-activity relationships (SAR).[10][11][12] A common strategy involves the synthesis of the isoxazole and piperidine moieties separately, followed by a key coupling step.

Synthetic_Workflow cluster_A Module A: Isoxazole Synthesis cluster_B Module B: Piperidine Synthesis/Modification start Starting Materials A1 Synthesis of α,β-unsaturated oxime start->A1 B1 Functionalized Piperidine Precursor start->B1 A2 Cyclization to form Isoxazole Core A1->A2 coupling Key Coupling Reaction (e.g., Amide Formation) A2->coupling B2 Optional Derivatization B1->B2 B2->coupling purify Purification & Characterization coupling->purify final Final Inhibitor purify->final

Figure 2. General modular workflow for the synthesis of isoxazole-piperidine inhibitors.

Part 3: Detailed Experimental Protocols

The following protocols are representative examples for the synthesis and characterization of this class of compounds.

Protocol 3.1: Synthesis of a 3-(Piperidin-4-yl)isoxazole Intermediate

This protocol describes a common method for creating the core isoxazole-piperidine scaffold, which can then be further functionalized.

Rationale: This procedure first protects the piperidine nitrogen to prevent side reactions, then constructs the isoxazole ring via a cycloaddition reaction, and finally deprotects the piperidine for subsequent coupling reactions. The use of Boc-protection is standard due to its stability and ease of removal under acidic conditions.

Materials:

  • 1-Boc-4-ethynylpiperidine

  • Chloroacetaldehyde oxime

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate (NaHCO3)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-Boc-4-ethynylpiperidine (1.0 eq) in DCM. Add chloroacetaldehyde oxime (1.1 eq).

  • Cycloaddition: Cool the mixture to 0°C in an ice bath. Slowly add triethylamine (2.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Causality Note: Triethylamine acts as a base to generate the nitrile oxide in situ from the chloro-oxime, which then undergoes a [3+2] cycloaddition with the alkyne to form the isoxazole ring.

  • Workup: Quench the reaction with water and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purification (Protected Intermediate): Purify the crude product by silica gel column chromatography to obtain the Boc-protected 3-(piperidin-4-yl)isoxazole.

  • Deprotection: Dissolve the purified intermediate in DCM and add trifluoroacetic acid (TFA, 5-10 eq). Stir at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

  • Final Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO3 to neutralize the excess acid. Dry the organic layer over MgSO4, filter, and concentrate to yield the 3-(piperidin-4-yl)isoxazole product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 3.2: Amide Coupling to Synthesize Final Inhibitor

This protocol details the coupling of the piperidine nitrogen with a substituted benzoic acid, a common final step in generating active inhibitors.

Rationale: This step introduces the second key aryl moiety, often a trimethoxyphenyl group which is a classic feature of many colchicine site inhibitors, mimicking the A-ring of colchicine itself. HATU is a preferred coupling reagent due to its high efficiency and low rate of side reactions.

Materials:

  • 3-(Piperidin-4-yl)isoxazole (from Protocol 3.1)

  • Substituted benzoic acid (e.g., 3,4,5-trimethoxybenzoic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: In a dry flask, dissolve the substituted benzoic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Addition of Amine: Add a solution of 3-(piperidin-4-yl)isoxazole (1.0 eq) in DMF to the activated acid mixture.

  • Base Addition: Add DIPEA (3.0 eq) to the reaction mixture and stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Causality Note: DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction, driving the amide bond formation to completion.

  • Workup: Pour the reaction mixture into water and extract with EtOAc (3x).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or preparative HPLC to yield the final isoxazole-piperidine inhibitor.

  • Final Characterization: Verify the identity, purity (>95%), and structure of the final compound using ¹H NMR, ¹³C NMR, HRMS, and HPLC analysis.

Part 4: Biological Evaluation Protocols

After successful synthesis and characterization, the biological activity of the compounds must be assessed.

Protocol 4.1: In Vitro Tubulin Polymerization Assay

This is the primary biochemical assay to confirm the mechanism of action. It measures the compound's direct effect on the assembly of purified tubulin.[1]

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be monitored by measuring the increase in absorbance at 340 nm.[1] Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.[1]

Materials:

  • Purified bovine or porcine brain tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate) stock solution

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • Test compounds and control inhibitors (e.g., Colchicine, Nocodazole)

  • Temperature-controlled microplate reader (37°C) with 340 nm filter

  • 96-well plates

Procedure:

  • Compound Preparation: Prepare a 10x stock solution of each test compound and control in polymerization buffer. A typical final concentration range to test is 0.1 µM to 100 µM.[1]

  • Reaction Mix Preparation (on ice): For each reaction, prepare a mix containing tubulin (final concentration 2-4 mg/mL) and GTP (final concentration 1 mM) in polymerization buffer.

  • Assay Plate Setup: Pipette 10 µL of the 10x compound dilutions (or vehicle control) into the wells of a 96-well plate. It is recommended to perform each condition in triplicate.[1]

  • Initiate Polymerization: Add 90 µL of the ice-cold tubulin/GTP reaction mix to each well. Mix gently.

  • Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[13]

  • Data Analysis:

    • Plot absorbance vs. time to generate polymerization curves.

    • Determine the maximum rate of polymerization (Vmax) from the steepest slope of the curve.

    • Plot the Vmax or the final plateau absorbance against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value (the concentration at which 50% of polymerization is inhibited).[1]

Protocol 4.2: Antiproliferative MTT Assay

This cell-based assay measures the cytotoxic effect of the compounds on cancer cell lines.[14][15]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[15] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT into a purple formazan product. The amount of formazan is proportional to the number of living cells.[14][15]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader with 570 nm filter

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include vehicle-only wells as a control.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO₂.[14]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot percent viability vs. log concentration and use non-linear regression to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Biological_Evaluation_Workflow cluster_primary Primary Screening cluster_secondary Mechanism of Action Studies start Synthesized Compound (>95% Purity) assay1 Antiproliferative Assay (e.g., MTT on Cancer Cell Panel) start->assay1 data1 Calculate GI50 Values assay1->data1 decision1 Active Compounds? (GI50 < 10 µM) data1->decision1 assay2 Tubulin Polymerization Assay decision1->assay2 Yes assay3 Cell Cycle Analysis (Flow Cytometry) decision1->assay3 Yes stop Inactive decision1->stop No data2 Calculate IC50 Values assay2->data2 final Lead Candidate Identification assay2->final data3 Quantify G2/M Arrest assay3->data3 assay3->final

Figure 3. A typical screening cascade for novel tubulin inhibitors.

Part 5: Data Interpretation and SAR Analysis

The data generated from these assays allow for a comprehensive understanding of a compound's potential. Key structure-activity relationships (SAR) can be elucidated by comparing the activity of analogs with different substitutions.

Example Data Table:

Compound IDR¹ SubstituentR² SubstituentTubulin IC50 (µM)MCF-7 GI50 (µM)
IZP-01 H3,4,5-trimethoxy2.10.85
IZP-02 H4-methoxy8.55.2
IZP-03 H4-chloro5.32.1
IZP-04 5-methyl3,4,5-trimethoxy1.50.42
Colchicine N/AN/A2.40.01

Data are hypothetical for illustrative purposes.

SAR Insights from Example Data:

  • Importance of the Trimethoxy Group: Comparing IZP-01 to IZP-02 and IZP-03 suggests that the 3,4,5-trimethoxyphenyl moiety on the piperidine amide (the R² group) is critical for potent inhibition of both tubulin polymerization and cancer cell growth. This is a common finding for colchicine site inhibitors.[2]

  • Effect of Isoxazole Substitution: The addition of a methyl group to the isoxazole ring (IZP-04 vs. IZP-01 ) slightly improves potency, suggesting this position can be modified to optimize activity.[11]

These insights guide the next cycle of rational drug design to synthesize more potent and selective inhibitors.

Conclusion

The isoxazole-piperidine scaffold represents a versatile and promising platform for the development of novel tubulin polymerization inhibitors. The modular synthetic routes allow for extensive chemical exploration, while the straightforward biological assays provide a clear path for evaluating their anticancer potential. By systematically applying the synthesis and evaluation protocols outlined in this guide, researchers can effectively identify and optimize new lead compounds targeting the colchicine binding site for the next generation of cancer therapeutics.

References

  • Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. PMC, NIH. Available at: [Link]

  • Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. PubMed. Available at: [Link]

  • Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity. IRIS - Unipa. Available at: [Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. Available at: [Link]

  • Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. Journal of Natural Products. Available at: [Link]

  • Assay method for the antiproliferative activity of human galectin-9. Glycoscience Protocols (GlycoPODv2), NCBI. Available at: [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC, NIH. Available at: [Link]

  • Synthesis of some new isoxazole-piperidine-1,2,3-triazoles as in vitro anticancer agents. Indian Journal of Chemistry. Available at: [Link]

  • Tubulin Polymerization Assay Services. Cytoskeleton, Inc. Available at: [Link]

  • In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Springer Nature Experiments. Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC, NIH. Available at: [Link]

  • Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • (PDF) Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. ResearchGate. Available at: [Link]

  • Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. MDPI. Available at: [Link]

  • Novel Piperidine Derivatives as Colchicine Binding Site Inhibitors Induce Apoptosis and Inhibit Epithelial-Mesenchymal Transition Against Prostate Cancer PC3 Cells. PubMed. Available at: [Link]

  • Anti-Proliferative Assay MTT results of three cancer cell lines treated... ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. PMC, NIH. Available at: [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC, NIH. Available at: [Link]

  • Tubulin Inhibitors Targeting the Colchicine Binding Site: A Perspective of Privileged Structures. PubMed. Available at: [Link]

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. PubMed. Available at: [Link]

  • Structures of a diverse set of colchicine binding site inhibitors in complex with tubulin provide a rationale for drug discovery. PubMed. Available at: [Link]

  • Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. PubMed, NIH. Available at: [Link]

  • Design and synthesis of a new series of 3,5-disubstituted-1,2,4-oxadiazoles as potential colchicine binding site inhibitors: antiproliferative activity, molecular docking, and SAR studies. Zagazig University Digital Repository. Available at: [Link]

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Application Notes and Protocols: Strategic Conversion of 4-(Isoxazol-3-yl)piperidine Boc-Protected Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The 4-(Isoxazol-3-yl)piperidine Scaffold in Modern Drug Discovery

The confluence of the isoxazole and piperidine moieties into the 4-(isoxazol-3-yl)piperidine scaffold represents a privileged structure in medicinal chemistry. Isoxazole derivatives are renowned for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The piperidine ring, a ubiquitous feature in pharmaceuticals, often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The combination of these two pharmacophores provides a versatile platform for developing novel therapeutic agents targeting a range of diseases.[6][7][8]

The synthesis of derivatives based on this scaffold frequently begins with a precursor where the reactive piperidine nitrogen is masked with a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is favored for its stability under a wide range of non-acidic conditions and its relatively straightforward removal.[9][10] This document provides a detailed guide for researchers on the critical step of Boc deprotection and subsequent functionalization of the 4-(isoxazol-3-yl)piperidine core, emphasizing the underlying chemical principles and providing robust, validated protocols.

PART 1: The Core Transformation - N-Boc Deprotection

The removal of the Boc group is an acid-labile process, typically achieved through protonation of the carbamate, which facilitates the cleavage of the tert-butyl group as a stable carbocation.[11][12] This cation is then quenched or fragments into isobutylene and a proton. The resulting unstable carbamic acid rapidly decarboxylates to yield the free piperidine amine, which is protonated under the acidic conditions to form a stable salt.[11][12]

Below is a diagram illustrating the general workflow from the protected precursor to a derivatized final product.

G cluster_0 Phase 1: Deprotection cluster_1 Phase 2: Derivatization Start Boc-Protected 4-(Isoxazol-3-yl)piperidine Deprotection Acidic Deprotection (e.g., TFA or HCl) Start->Deprotection Add Acid Salt 4-(Isoxazol-3-yl)piperidine Ammonium Salt Deprotection->Salt Work-up/ Isolation Coupling Downstream Reaction (e.g., Acylation, Alkylation) Salt->Coupling Add Reagents/ Base (optional) Product Final Derivatized Product Coupling->Product Purification

Caption: General workflow for deprotection and derivatization.

Deprotection Methodologies: A Comparative Overview

The choice of acidic reagent for Boc deprotection is critical and depends on the stability of other functional groups in the molecule and the desired form of the final product salt. The two most prevalent methods use Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).

ParameterMethod 1: TFA in DCMMethod 2: HCl in Dioxane/EtOAc
Reagent Trifluoroacetic Acid (TFA)4 M Hydrochloric Acid (HCl) in 1,4-Dioxane or Ethyl Acetate
Solvent Dichloromethane (DCM)1,4-Dioxane, Ethyl Acetate (EtOAc), Methanol (MeOH)
Typical Time 30 min – 2 h30 min – 16 h
Temperature 0 °C to Room TemperatureRoom Temperature
Product Form Trifluoroacetate SaltHydrochloride Salt
Advantages Fast, highly effective, volatile byproducts are easily removed.[13]Yields a crystalline HCl salt which often precipitates and can be isolated by filtration; high selectivity.[13][14][15]
Considerations TFA is corrosive and requires careful handling. The resulting TFA salt can sometimes be difficult to handle or require a salt swap.Dioxane is a peroxide-former and regulated solvent. Reaction times can be longer.[16]
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol is valued for its speed and efficiency. The reaction is often complete within an hour at room temperature.

Materials:

  • Boc-protected 4-(isoxazol-3-yl)piperidine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Step-by-Step Procedure:

  • Dissolution: Dissolve the Boc-protected 4-(isoxazol-3-yl)piperidine (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

  • TFA Addition: Slowly add TFA (5–10 eq, often 25-50% v/v) to the stirred solution.[13] Caution: The reaction is exothermic and generates gas (CO₂ and isobutylene). Ensure adequate ventilation and do not seal the flask.[11]

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 30–90 minutes).[17]

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

  • Work-up (for free base):

    • Dissolve the residue in DCM.

    • Carefully add saturated NaHCO₃ solution to neutralize the excess acid. Continue adding until gas evolution ceases and the aqueous layer is basic (pH > 8).

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase two more times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine, 4-(isoxazol-3-yl)piperidine.

  • Isolation (as TFA salt): Alternatively, after step 5, the crude TFA salt can be triturated with cold diethyl ether, filtered, and dried to be used directly in subsequent steps if a base scavenger is employed in the next reaction.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl)

This method is preferred when a stable, crystalline hydrochloride salt is desired, which can often be isolated in high purity by simple filtration.[14]

Materials:

  • Boc-protected 4-(isoxazol-3-yl)piperidine

  • 4 M HCl in 1,4-Dioxane (commercially available)

  • Diethyl ether (anhydrous)

  • Filtration apparatus (Büchner funnel)

  • Magnetic stirrer and stir bar

  • Round-bottom flask or Erlenmeyer flask

Step-by-Step Procedure:

  • Reaction Setup: To the solid Boc-protected 4-(isoxazol-3-yl)piperidine (1.0 eq), add a solution of 4 M HCl in 1,4-Dioxane (5–10 eq of HCl).[14] Alternatively, the starting material can be dissolved in a minimal amount of a co-solvent like methanol or ethyl acetate before adding the HCl/dioxane solution.[13][14]

  • Stirring: Stir the mixture at room temperature. A precipitate of the hydrochloride salt may form over time.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. These reactions may take from 1 hour to overnight to reach completion.[13][14]

  • Product Isolation:

    • Upon completion, add anhydrous diethyl ether to the reaction mixture to further precipitate the product.

    • Stir the resulting slurry for 15-30 minutes.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with copious amounts of cold diethyl ether to remove any non-polar impurities and residual starting material.

  • Drying: Dry the collected solid under high vacuum to obtain 4-(isoxazol-3-yl)piperidine hydrochloride as a stable, often crystalline solid.

PART 2: Mechanism and Downstream Applications

A deeper understanding of the reaction mechanism allows for troubleshooting and optimization.

Boc Deprotection Mechanism

The acid-catalyzed deprotection follows a well-established pathway.

G BocN Boc-Protected Amine ProtonatedBoc Protonated Carbamate BocN->ProtonatedBoc + H⁺ (from TFA/HCl) CarbamicAcid Carbamic Acid ProtonatedBoc->CarbamicAcid Loss of t-Bu⁺ tBuCation tert-Butyl Cation ProtonatedBoc->tBuCation FreeAmine Free Amine CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 AmmoniumSalt Ammonium Salt FreeAmine->AmmoniumSalt + H⁺ (excess acid) Isobutylene Isobutylene tBuCation->Isobutylene - H⁺

Caption: Mechanism of acid-catalyzed Boc deprotection.

Representative Downstream Application: N-Acylation

Once deprotected, the 4-(isoxazol-3-yl)piperidine is a nucleophilic secondary amine ready for further functionalization. A common subsequent reaction is N-acylation to form amides, which are prevalent in bioactive molecules.[6]

Protocol 3: N-Acylation of 4-(Isoxazol-3-yl)piperidine with an Acid Chloride

This protocol describes the reaction of the deprotected piperidine (as its hydrochloride salt) with an acyl chloride.

Materials:

  • 4-(isoxazol-3-yl)piperidine hydrochloride (from Protocol 2)

  • Acyl chloride (e.g., chloroacetyl chloride) (1.0-1.2 eq)

  • Anhydrous DCM

  • Tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) (2.2-3.0 eq)

  • Deionized water

  • Brine

  • Anhydrous Na₂SO₄

  • Standard laboratory glassware for reaction and work-up

Step-by-Step Procedure:

  • Suspension: Suspend the 4-(isoxazol-3-yl)piperidine hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Add the tertiary amine base (e.g., TEA, 2.2 eq) dropwise to the stirred suspension. The first equivalent neutralizes the HCl salt, and the second acts as an acid scavenger for the HCl generated during the acylation.

  • Acyl Chloride Addition: Slowly add the acyl chloride (1.1 eq) to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acidic impurities), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired N-acylated product.

Conclusion

The conversion of Boc-protected 4-(isoxazol-3-yl)piperidine is a fundamental operation in the synthesis of complex molecules for drug discovery. A judicious choice of deprotection conditions, guided by the chemical stability of the substrate and the desired final product, is paramount for success. The protocols detailed herein provide robust and reproducible methods for both the critical deprotection step and a representative downstream functionalization. By understanding the principles behind these transformations, researchers can confidently and efficiently utilize this valuable heterocyclic scaffold to advance their research programs.

References

  • Peddapyata, U. et al. (2020). Synthesis of some new isoxazole-piperidine-1,2,3-triazoles as in vitro anticancer agents.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: A web resource for organic chemistry mechanisms.
  • Microsaic Systems. (Date not available). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Microsaic Systems Application Note. Available at: [Link]

  • Zhang, H. et al. (2018). Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Chinese Chemical Letters. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection - HCl. Available at: A web resource for organic chemistry examples.
  • Aapptec Peptides. N-Terminal Deprotection; Boc removal. Aapptec Technical Support. Available at: [Link]

  • Google Patents. (2012). A kind of purification method of high-purity piperidine. CN101602748B.
  • Ahmad, A. et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]

  • El-Mekabaty, A. (2018). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Iranian Chemical Society. Available at: [Link]

  • Bartoli, G. et al. (2019). Solvent-free N -Boc deprotection by ex situ generation of hydrogen chloride gas. Green Chemistry. Available at: [Link]

  • Ashenhurst, J. (Date not available). Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

  • Power, M. et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (Date not available). BOC Deprotection. Reagent Guides. Available at: [Link]

  • Loffet, A. et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research. Available at: [Link]

  • Jones, G. & H. R. Shildneck. (1940). A New Synthesis of Piperidine. Canadian Journal of Research. Available at: [Link]

  • Góngora-Benítez, M. et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. Available at: [Link]

  • Martis, G. et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2018). The recent progress of isoxazole in medicinal chemistry. Request PDF. Available at: [Link]

  • Sun, J. et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Kumar, K. & S. Kumar. (2020). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Current Drug Discovery Technologies. Available at: [Link]

  • Semantic Scholar. (2024). Advances in isoxazole chemistry and their role in drug discovery.
  • Power, M. et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. Available at: [Link]

  • Darko, A. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Available at: [Link]

  • ScienceMadness.org. (2018). Piperidine from the hydrolysis of piperine. Forum Discussion. Available at: [Link]

  • Subudhi, B.B. et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide.
  • MDPI. (2024). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules. Available at: [Link]

  • van der Loop, M. et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PMC. Available at: [Link]

  • ResearchGate. (2019). Stille cross‐coupling reactions of isoxazolyl‐4‐stannyl derivatives.
  • White Rose eTheses Online. (Date not available). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Thesis Repository. Available at: [Link]

  • De Amici, M. et al. (1990). Nitrile oxides in medicinal chemistry. 3. Synthesis and bioenantioselectivity of (+)- and (-)-2-methyl-5-[(dimethylamino)-methyl]-3-oxo-isoxazolidine methiodide. Il Farmaco. Available at: [Link]

  • Royal Society of Chemistry. (Date not available). The IMDAV reaction between 3-(isoxazol-3-yl)allylamines and maleic anhydrides: an unusual approach to pyrrolo[3,4-c]pyridine derivatives, possessing anti-inflammatory activity. Organic & Biomolecular Chemistry. Available at: [Link]

  • National Institutes of Health. (2023). Total wash elimination for solid phase peptide synthesis. PMC. Available at: [Link]

  • Bentham Science. (2020). Application, Reactivity and Synthesis of Isoxazole Derivatives. Mini-Reviews in Organic Chemistry. Available at: [Link]

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Application Note: A Scalable and Robust Protocol for the Synthesis of 4-(1,2-oxazol-3-yl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This application note provides a comprehensive, step-by-step guide for the multi-gram scale synthesis of 4-(1,2-oxazol-3-yl)piperidine hydrochloride, a valuable building block in medicinal chemistry. The described protocol is designed for scalability, emphasizing process safety, operational efficiency, and high product purity. The synthetic strategy involves a robust Claisen-type condensation to form a key β-keto aldehyde intermediate from N-Boc-4-piperidone, followed by a regioselective cyclization with hydroxylamine to construct the isoxazole ring. The final steps include acidic deprotection of the piperidine nitrogen and crystallization of the hydrochloride salt. This guide details critical process parameters, in-process controls, safety considerations for thermal management, and analytical validation, making it suitable for researchers in academic and industrial drug development settings.

Introduction: Significance and Synthetic Strategy

The 4-(1,2-oxazol-3-yl)piperidine scaffold is a privileged structure in modern pharmacology, serving as a core component in a variety of biologically active agents, including antipsychotics and other CNS-targeting compounds.[1] Its unique combination of a basic piperidine ring and a hydrogen-bond accepting isoxazole moiety allows for specific interactions with biological targets.[2] The development of a reliable and scalable synthetic route is therefore critical for facilitating drug discovery and development programs that utilize this key intermediate.

Traditional methods for isoxazole synthesis, such as 1,3-dipolar cycloadditions of nitrile oxides, can present challenges at scale, including the handling of unstable intermediates and issues with regioselectivity.[3][4] To circumvent these issues, this protocol employs a classical and highly reliable approach: the construction of the isoxazole ring from a 1,3-dicarbonyl precursor.[5] This strategy offers several advantages for scale-up:

  • High Regioselectivity: The reaction of an unsymmetrical 1,3-dicarbonyl equivalent with hydroxylamine provides excellent control over the resulting isoxazole regioisomer.

  • Commercially Available Starting Materials: The synthesis begins with readily available and cost-effective N-Boc-4-piperidone.

  • Robust and Well-Understood Reactions: The chosen transformations are well-precedented in the literature and are known to be amenable to scale-up.

  • Integrated Safety and Purification: The protocol incorporates critical safety considerations and efficient purification strategies, such as acid-base extraction and final salt crystallization, which are highly effective for piperidine derivatives.[6][7]

Overall Synthetic Scheme

The three-step synthesis is outlined below, proceeding from N-Boc-4-piperidone to the final hydrochloride salt.

Synthetic_Scheme start N-Boc-4-piperidone inter1 Intermediate A (N-Boc-4-oxo-piperidine-3-carbaldehyde) start->inter1 1. NaH, Ethyl Formate 2. THF, 0°C to RT inter2 Intermediate B (tert-butyl 4-(1,2-oxazol-3-yl)piperidine-1-carboxylate) inter1->inter2 3. Hydroxylamine HCl 4. Ethanol, Reflux final Final Product (4-(1,2-oxazol-3-yl)piperidine hydrochloride) inter2->final 5. HCl in Dioxane 6. MTBE, RT

Caption: High-level overview of the synthetic route.

Detailed Synthesis Protocols

PART 1: Synthesis of tert-butyl 4-(1,2-oxazol-3-yl)piperidine-1-carboxylate (Intermediate B)

Principle and Rationale: This stage involves two key transformations conducted in a "one-pot" fashion to maximize efficiency. First, N-Boc-4-piperidone undergoes a base-mediated Claisen condensation with ethyl formate to generate the corresponding sodium salt of the β-keto aldehyde intermediate (hydroxymethylidene). Sodium hydride (NaH) is used as a non-nucleophilic strong base to deprotonate the α-carbon of the piperidone, initiating the condensation. The subsequent addition of hydroxylamine hydrochloride in an acidic workup, followed by heating, directly facilitates the cyclization to form the stable isoxazole ring. The Boc protecting group is essential to prevent side reactions at the piperidine nitrogen.

Materials & Equipment:

  • Three-neck round-bottom flask (volume should be at least 3-4 times the total solvent volume)[8]

  • Mechanical stirrer

  • Thermocouple for internal temperature monitoring[9]

  • Addition funnel

  • Nitrogen inlet/outlet

  • Heating mantle[9]

Experimental Protocol:

  • Reactor Setup: Equip a dry 2 L three-neck round-bottom flask with a mechanical stirrer, thermocouple, nitrogen inlet, and an addition funnel. Purge the flask with nitrogen.

  • Base Preparation: Charge sodium hydride (NaH, 60% dispersion in mineral oil, 22.0 g, 0.55 mol, 1.1 eq) into the flask. Add anhydrous tetrahydrofuran (THF, 500 mL) and cool the resulting slurry to 0-5 °C using an ice-water bath.

  • Substrate Addition: In a separate flask, dissolve N-Boc-4-piperidone (100.0 g, 0.50 mol, 1.0 eq) and ethyl formate (55.8 g, 0.75 mol, 1.5 eq) in anhydrous THF (250 mL).

  • Condensation Reaction: Add the solution from step 3 to the NaH slurry via the addition funnel dropwise over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous hydrogen gas evolution will be observed; ensure adequate venting.[10]

  • Reaction Completion: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction by TLC or LC-MS until the starting piperidone is consumed.

  • Quenching and Cyclization Setup: Cool the reaction mixture back to 0-5 °C. In a separate beaker, dissolve hydroxylamine hydrochloride (52.5 g, 0.75 mol, 1.5 eq) in water (250 mL).

  • Cyclization: Carefully and slowly add the hydroxylamine solution to the reaction mixture. Caution: This is an exothermic quench. Maintain the internal temperature below 20 °C. After the addition, replace the solvent with ethanol (500 mL) via distillation and heat the mixture to reflux (approx. 78 °C) for 4-6 hours.

  • Work-up and Isolation: Cool the mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol. Add ethyl acetate (500 mL) and water (250 mL). Separate the layers. Wash the organic layer with saturated sodium bicarbonate solution (2 x 200 mL) and brine (1 x 200 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product as an oil or waxy solid. The crude material is often of sufficient purity for the next step. If required, purification can be achieved by column chromatography on silica gel.

PART 2: Synthesis of this compound (Final Product)

Principle and Rationale: The final stage involves the removal of the acid-labile tert-butyloxycarbonyl (Boc) protecting group. A solution of hydrochloric acid in an organic solvent (e.g., 1,4-dioxane) is a standard and highly effective reagent for this transformation. The reaction proceeds via protonation of the carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide. The resulting free piperidine nitrogen is immediately protonated by the excess HCl to form the stable hydrochloride salt, which typically precipitates from non-polar solvents, providing a simple and efficient method of isolation and purification.

Materials & Equipment:

  • Single-neck round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter flask

Experimental Protocol:

  • Deprotection Setup: Dissolve the crude tert-butyl 4-(1,2-oxazol-3-yl)piperidine-1-carboxylate (Intermediate B, approx. 0.50 mol) in 1,4-dioxane (250 mL) in a 1 L flask.

  • Acid Addition: To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (375 mL, 1.50 mol, 3.0 eq) dropwise at room temperature. Gas evolution (CO₂) will be observed.

  • Reaction and Precipitation: Stir the mixture at room temperature for 2-4 hours. A white precipitate will form as the reaction proceeds. Monitor for completion by TLC or LC-MS.

  • Product Isolation: Add methyl tert-butyl ether (MTBE, 500 mL) to the slurry to ensure complete precipitation. Stir for an additional 30 minutes.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with MTBE (2 x 200 mL) to remove non-polar impurities.

  • Drying: Dry the white solid under vacuum at 40-50 °C to a constant weight to yield the final product, this compound.

Data Summary and Characterization

Table 1: Bill of Materials (Based on 100 g Scale of N-Boc-4-piperidone)
ReagentCAS No.Mol. Wt.QuantityMolesEquivalents
N-Boc-4-piperidone79099-07-3199.25100.0 g0.501.0
Sodium Hydride (60%)7646-69-740.0022.0 g0.551.1
Ethyl Formate109-94-474.0855.8 g0.751.5
Hydroxylamine HCl5470-11-169.4952.5 g0.751.5
4 M HCl in Dioxane7647-01-036.46375 mL1.503.0
Anhydrous THF109-99-9-750 mL--
Ethanol64-17-5-500 mL--
MTBE1634-04-4-700 mL--
Table 2: Process Parameters and Expected Results
StepKey ParametersDurationExpected YieldExpected Purity (HPLC)
Condensation 0-10 °C, then RT3-4 hours->95% conversion (IPC)
Cyclization Reflux (~78 °C)4-6 hours80-90% (crude Intermediate B)>90%
Deprotection/Salt Formation Room Temperature2-4 hours85-95% (from Intermediate B)>99.0%
Overall Yield --68-85% >99.0%

Analytical Characterization:

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR, ¹³C NMR: Spectra should be consistent with the structure of this compound.

  • Mass Spectrometry (ESI+): Calculated for C₈H₁₂N₂O [M+H]⁺: 153.10; Found: 153.1.

  • HPLC Purity: >99.0% (as per established analytical methods).[11]

Scale-Up Considerations and Process Safety

Scaling chemical reactions introduces challenges not always present at the lab bench, primarily related to heat and mass transfer.[12][13] Adherence to strict safety protocols is mandatory.

  • Thermal Management: The initial Claisen condensation (reaction with NaH) and the subsequent acidic quench are highly exothermic.[9]

    • Heat Dissipation: On a larger scale, the surface-area-to-volume ratio decreases, reducing the efficiency of heat dissipation. A jacketed reactor with a reliable cooling system is essential.[12]

    • Controlled Addition: The addition rate of reagents must be carefully controlled to match the cooling capacity of the reactor. Never add reagents faster than the system can remove the generated heat.[10]

    • Monitoring: Always monitor the internal reaction temperature, not the bath or jacket temperature.[8]

  • Hydrogen Gas Evolution: The reaction of NaH with ethyl formate and trace moisture generates flammable hydrogen gas. The reactor must be operated in a well-ventilated fume hood or an appropriately rated area, and the system must be purged with an inert gas (nitrogen) and have a safe vent for the evolved gas.[9]

  • Work-up at Scale:

    • Handling large volumes of flammable solvents like THF, ethanol, and MTBE increases fire risk. All equipment must be properly grounded.

    • Large-scale extractions can be cumbersome. Ensure separatory funnels or extraction vessels are adequately supported.

    • Drying large quantities of product requires a suitable vacuum oven with temperature control to prevent product degradation.

Laboratory Workflow Visualization

Workflow cluster_0 Part 1: Isoxazole Formation cluster_1 Part 2: Deprotection & Salt Formation p1_1 1. Charge Reactor with NaH and THF p1_2 2. Cool to 0-5 °C p1_1->p1_2 p1_3 3. Add Piperidone/ Ethyl Formate Solution (Control T < 10 °C) p1_2->p1_3 p1_4 4. Warm to RT (Monitor by IPC) p1_3->p1_4 p1_5 5. Quench with Hydroxylamine HCl (aq) (Control T < 20 °C) p1_4->p1_5 p1_6 6. Reflux in Ethanol p1_5->p1_6 p1_7 7. Work-up & Extract with Ethyl Acetate p1_6->p1_7 p1_8 8. Concentrate to yield Crude Intermediate B p1_7->p1_8 p2_1 9. Dissolve Intermediate B in Dioxane p1_8->p2_1 Proceed to Next Step p2_2 10. Add HCl/Dioxane p2_1->p2_2 p2_3 11. Stir at RT (Monitor by IPC) p2_2->p2_3 p2_4 12. Add MTBE for Full Precipitation p2_3->p2_4 p2_5 13. Filter Product p2_4->p2_5 p2_6 14. Wash with MTBE p2_5->p2_6 p2_7 15. Dry under Vacuum p2_6->p2_7 p2_8 Final Product: QC Analysis p2_7->p2_8

Sources

Microwave-assisted synthesis of isoxazolyl piperidines

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a comprehensive guide for the microwave-assisted synthesis of isoxazolyl piperidines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] The piperidine moiety is a prevalent scaffold in numerous approved drugs, while the isoxazole ring is found in various biologically active natural products and synthetic drugs, contributing to a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3] The combination of these two privileged structures into a single molecule offers exciting opportunities for the discovery of novel therapeutic agents.[4][5]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green technology in synthetic chemistry, offering substantial advantages over conventional heating methods.[6][7][8] These benefits include dramatically accelerated reaction rates, higher product yields, improved purity, and often solvent-free conditions, contributing to more environmentally friendly protocols.[9][10] This guide will delve into the mechanistic underpinnings of the key synthetic transformation, provide detailed, step-by-step protocols, and offer insights into reaction optimization and troubleshooting.

The Synthetic Strategy: 1,3-Dipolar Cycloaddition

The cornerstone of this synthetic approach is the Huisgen 1,3-dipolar cycloaddition, a powerful and versatile reaction for the construction of five-membered heterocycles.[11] Specifically, we will focus on the reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) to form the isoxazole ring.[12][13]

Mechanism of the 1,3-Dipolar Cycloaddition

The reaction proceeds via a concerted, pericyclic mechanism involving the simultaneous formation of two new sigma bonds.[11] The 4π electrons of the nitrile oxide and the 2π electrons of the alkyne participate in this cycloaddition.[11] The in situ generation of the nitrile oxide from an aldoxime precursor is a common and efficient strategy, typically achieved through oxidation or dehydrohalogenation.[14][15]

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition Aldoxime Aldoxime Nitrile_Oxide Nitrile Oxide (1,3-Dipole) Aldoxime->Nitrile_Oxide - H2O Oxidizing_Agent Oxidizing Agent (e.g., NCS, Chloramine-T) Isoxazolyl_Piperidine Isoxazolyl Piperidine Nitrile_Oxide->Isoxazolyl_Piperidine [3+2] Cycloaddition Piperidinyl_Alkyne Piperidinyl Alkyne (Dipolarophile) Piperidinyl_Alkyne->Isoxazolyl_Piperidine

Caption: General workflow for the synthesis of isoxazolyl piperidines.

Advantages of Microwave Irradiation for this Synthesis

The application of microwave energy to the 1,3-dipolar cycloaddition offers several key advantages that make it the preferred method for synthesizing isoxazolyl piperidines:

  • Accelerated Reaction Times: Microwave heating dramatically reduces reaction times from hours or even days to mere minutes.[10][16] This is due to the efficient and direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating.[8][9]

  • Increased Yields and Purity: The rapid heating and shorter reaction times often minimize the formation of side products, leading to higher isolated yields and cleaner reaction profiles.[9]

  • Enhanced Regioselectivity: In some cases, microwave irradiation can improve the regioselectivity of the cycloaddition, favoring the formation of a specific isomer.[17]

  • Suitability for High-Throughput Synthesis: The speed and efficiency of microwave synthesis make it an ideal platform for the rapid generation of compound libraries for screening and lead optimization in drug discovery.[10]

Experimental Protocols

This section provides detailed, step-by-step protocols for the microwave-assisted synthesis of a representative isoxazolyl piperidine.

Materials and Equipment

Reagents:

  • Substituted Piperidine Alkyne

  • Substituted Aldoxime

  • N-Chlorosuccinimide (NCS) or other suitable oxidizing agent

  • Triethylamine (TEA) or other suitable base

  • Appropriate solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Deuterated solvent for NMR analysis (e.g., CDCl3)

  • Reagents for purification (e.g., silica gel, ethyl acetate, hexane)

Equipment:

  • Dedicated microwave synthesizer

  • Microwave reaction vials with stir bars

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

General Procedure for the Microwave-Assisted Synthesis of Isoxazolyl Piperidines

G Start Start Reagents Combine piperidinyl alkyne, aldoxime, base, and solvent in a microwave vial. Start->Reagents Seal Seal the vial. Reagents->Seal Microwave Place in microwave synthesizer and irradiate. Seal->Microwave Cool Cool the reaction mixture. Microwave->Cool TLC_Check Monitor reaction progress by TLC. Cool->TLC_Check Workup Perform aqueous workup. TLC_Check->Workup Extract Extract with organic solvent. Workup->Extract Dry Dry the organic layer. Extract->Dry Concentrate Concentrate under reduced pressure. Dry->Concentrate Purify Purify by column chromatography. Concentrate->Purify Characterize Characterize the product (NMR, MS). Purify->Characterize End End Characterize->End

Caption: Step-by-step experimental workflow.

Step-by-Step Protocol:

  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the piperidinyl alkyne (1.0 mmol), the aldoxime (1.2 mmol), and a suitable base such as triethylamine (1.5 mmol).

  • Solvent Addition: Add the chosen solvent (e.g., 3-5 mL of DCM or THF). The choice of solvent can influence the reaction efficiency and should be optimized.[17]

  • Oxidant Addition: Add the oxidizing agent, for example, N-Chlorosuccinimide (1.2 mmol), portion-wise to the stirred solution.

  • Vial Sealing: Securely cap the microwave vial.

  • Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 10-30 minutes). The optimal temperature and time should be determined for each specific substrate combination.[16]

  • Reaction Monitoring: After cooling to room temperature, check the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified isoxazolyl piperidine by NMR and MS to confirm its structure and purity.

Representative Data

The following table summarizes typical reaction conditions and outcomes for the synthesis of various isoxazolyl piperidines.

EntryPiperidinyl AlkyneAldoximeSolventTemp (°C)Time (min)Yield (%)
1N-Boc-4-ethynylpiperidineBenzaldehyde oximeDCM1001585
2N-Benzyl-4-ethynylpiperidine4-Chlorobenzaldehyde oximeTHF1201092
31-Methyl-4-ethynylpiperidine4-Methoxybenzaldehyde oximeDMF1102078

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation - Incomplete generation of nitrile oxide- Low reactivity of substrates- Incorrect microwave parameters- Use a different oxidizing agent or base- Increase reaction temperature and/or time- Screen different solvents
Formation of multiple products - Lack of regioselectivity- Side reactions- Try a different solvent to influence polarity- Lower the reaction temperature
Difficulty in purification - Close polarity of product and starting materials- Optimize the eluent system for column chromatography- Consider alternative purification techniques (e.g., preparative HPLC)

Conclusion

The microwave-assisted 1,3-dipolar cycloaddition is a highly efficient and robust method for the synthesis of isoxazolyl piperidines.[18] This application note provides a solid foundation for researchers to explore the synthesis of this important class of compounds. The protocols described herein are readily adaptable and can be optimized for a wide range of substrates, facilitating the rapid discovery and development of new chemical entities with potential therapeutic applications.[19][20][21]

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (2025).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (2025).
  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019).
  • specific effects of microwave - Solid supported reaction.
  • Application Notes and Protocols for Microwave-Assisted Synthesis of Piperidine-Containing Heterocycles - Benchchem.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021).
  • Investigating the preparation of oxime derivatives of azacrown ethers containing piperidine-4-one heterocycles under microwave i.
  • Microwave assisted synthesis and determination of in-vitro antimicrobial efficacy of well characterized S-triazinyl piperazines and piperidines - ResearchGate. (2025).
  • Huisgen 1,3-Dipolar Cycloaddition - Organic Chemistry Portal.
  • A facile microwave assisted green chemical synthesis of novel piperidino 2-thioxoimidazolidin-4-ones and their in vitro microbiological evaluation. (2010).
  • Microwave-assisted synthesis of triazole derivatives conjugated with piperidine as new anti-enzymatic agents - Monash University. (2020).
  • 1,3-dipolar cycloaddition reactions - YouTube. (2020).
  • Microwave Assisted Nitrile Oxide Cycloaddition.
  • 1,3-dipolar cycloaddition - Wikipedia.
  • Mechanism of 1,3-dipolar cycloaddition reaction - ResearchGate.
  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions - Frontiers. (2019).
  • Microwave-assisted 1,3-Dipolar Cycloaddition Reactions of Nitrilimines and Nitrile Oxides - Journal of Chemical Research, Synopses (RSC Publishing).
  • Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties - PubMed. (2016).
  • 1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne - ResearchGate.
  • Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties - PubMed Central.
  • Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloaddition - PubMed. (2020).
  • The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches - Preprints.org. (2025).
  • Microwave-Assisted 1,3-dipolar Cycloadditions to Nitrogen Containing Heterocycles.
  • A review of isoxazole biological activity and present synthetic techniques.
  • Synthesis and biological evaluation of 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine and piperidine derivatives as potent T-type calcium channel blockers with antinociceptive effect in a neuropathic pain model - ResearchGate.
  • Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent - Current Trends in Biotechnology and Pharmacy. (2022).
  • Microwave assisted novel synthesis of isoxazole and their antibacterial activity - Zenodo.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. (2024).
  • Microwave‐Assisted Synthesis of New Isoxazolyl Triazinethiones and Isoxazolyl Oxadiazinethiones in Dry Media. | Semantic Scholar. (2005).

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues with Piperidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperidine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments. Here, we will explore the underlying scientific principles governing the dissolution of these salts and provide practical, step-by-step troubleshooting advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of piperidine hydrochloride?

Piperidine hydrochloride is the salt formed from the reaction of piperidine, a cyclic secondary amine, with hydrochloric acid. Generally, it is a white crystalline solid that is freely soluble in water and also soluble in alcohols like ethanol and methanol.[1][2] Its ionic nature, resulting from the protonation of the piperidine nitrogen, is the primary reason for its good solubility in polar protic solvents. The free base form, piperidine, is miscible with water and soluble in many organic solvents.[3][4]

Q2: I'm observing incomplete dissolution of piperidine hydrochloride in water. What could be the issue?

While piperidine hydrochloride is generally very soluble in water, several factors could lead to incomplete dissolution:

  • Insufficient Solvent: The most straightforward reason is using an insufficient volume of water for the amount of salt. Ensure you are working within the known solubility limits.

  • Low Temperature: Like many salts, the solubility of piperidine hydrochloride in water generally increases with temperature.[5] If you are working at a low temperature, try gently warming the solution.

  • Impure Starting Material: The presence of insoluble impurities in your piperidine hydrochloride can give the appearance of incomplete dissolution.

  • Common Ion Effect: If your aqueous solution already contains a source of chloride ions (e.g., from sodium chloride), it can suppress the solubility of piperidine hydrochloride.[6][7][8]

Q3: My piperidine hydrochloride salt won't dissolve in my organic solvent. Why is this happening and what can I do?

Piperidine hydrochloride's solubility in organic solvents is more variable than in water. Its ionic character makes it less soluble in nonpolar organic solvents.

  • Solvent Polarity: Piperidine hydrochloride will have poor solubility in nonpolar solvents like hexane or toluene. It is more likely to dissolve in polar aprotic solvents like DMSO or DMF, and polar protic solvents such as ethanol and methanol.[1][9]

  • Consider the Free Base: If your experimental conditions allow, converting the hydrochloride salt to the free base (piperidine) by treatment with a suitable base will dramatically increase its solubility in a wider range of organic solvents.[10]

  • Co-solvents: Using a mixture of solvents can sometimes improve solubility. For instance, a small amount of a polar solvent like methanol might help to dissolve the salt in a less polar medium.

Troubleshooting Guide: Step-by-Step Solutions

Issue 1: Unexpected Precipitation of Piperidine Hydrochloride from an Aqueous Solution

You've successfully dissolved your piperidine hydrochloride in an aqueous buffer, but upon standing or the addition of another reagent, a precipitate forms.

Underlying Principles: This issue often points to a change in the solution's pH or the introduction of a common ion. The solubility of an amine salt like piperidine hydrochloride is highly dependent on the pH of the solution.[11][12][13] This relationship can be understood through the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the protonated (salt) and unprotonated (free base) forms of the amine.[14][15][16][17][18]

Troubleshooting Workflow:

G start Precipitate Observed check_ph Measure pH of the Solution start->check_ph ph_increased Has the pH increased significantly? check_ph->ph_increased add_acid Gradually add dilute HCl to lower the pH ph_increased->add_acid Yes check_common_ion Was a chloride-containing reagent added? ph_increased->check_common_ion No re_dissolution Observe for re-dissolution add_acid->re_dissolution common_ion_effect Common Ion Effect is likely suppressing solubility check_common_ion->common_ion_effect Yes dilute_solution Dilute the solution to overcome the common ion effect common_ion_effect->dilute_solution consider_alternative Consider an alternative non-chloride salt common_ion_effect->consider_alternative

Caption: Troubleshooting workflow for precipitation.

Step-by-Step Protocol:

  • Measure the pH: The first step is to measure the pH of the solution where the precipitation occurred.

  • Analyze pH Change: If the pH has increased, it's likely that the piperidine hydrochloride has been converted to its less water-soluble free base form.

  • pH Adjustment: To redissolve the material, carefully and slowly add a dilute solution of hydrochloric acid to lower the pH. This will shift the equilibrium back towards the more soluble protonated form.

  • Investigate Common Ion Effect: If the pH has not significantly changed, review the composition of all added reagents. The addition of a solution containing chloride ions can decrease the solubility of piperidine hydrochloride.[19][20] This is due to Le Châtelier's principle, where the excess chloride ions shift the dissolution equilibrium to the left, favoring the solid salt.[6][7][21]

  • Mitigate Common Ion Effect: If the common ion effect is suspected, you may need to dilute the solution or, if possible, use reagents that do not contain chloride ions.

Issue 2: Difficulty in Obtaining a Dry, Crystalline Piperidine Hydrochloride Product

After synthesis and workup, you are struggling to isolate a solid, crystalline piperidine hydrochloride, and instead, you have an oil or a sticky solid.

Underlying Principles: This is often due to the presence of residual solvent or impurities. Piperidine hydrochloride can be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[22]

Troubleshooting Workflow:

G start Oily or Sticky Product check_solvent Ensure complete removal of reaction/extraction solvents start->check_solvent high_vac Dry under high vacuum, possibly with gentle heating check_solvent->high_vac check_water Is the product hygroscopic? high_vac->check_water desiccator Store in a desiccator over a strong drying agent (e.g., P2O5) check_water->desiccator Yes recrystallize Consider recrystallization check_water->recrystallize No, or if impurities are suspected solvent_screen Perform a solvent screen for recrystallization (e.g., ethanol, isopropanol, or mixtures with ether) recrystallize->solvent_screen isolate_crystals Isolate crystals by filtration and dry thoroughly solvent_screen->isolate_crystals

Caption: Workflow for isolating a crystalline product.

Step-by-Step Protocol:

  • Thorough Solvent Removal: Ensure all solvents from the reaction and workup have been completely removed. This can often be achieved by drying the product under high vacuum.

  • Recrystallization: If impurities are present, recrystallization is a powerful purification technique.[10][23] A suitable solvent system needs to be identified where the piperidine hydrochloride is soluble at elevated temperatures but sparingly soluble at lower temperatures. Ethanol or isopropanol are often good starting points. Sometimes, the addition of a less polar co-solvent like diethyl ether to a solution of the salt in alcohol can induce crystallization.

  • Handling Hygroscopic Material: If the product is hygroscopic, all manipulations should be carried out in a dry environment (e.g., a glove box) or as quickly as possible. Storage should be in a tightly sealed container, preferably within a desiccator.

Quantitative Data Summary

While precise solubility values can vary with experimental conditions, the following table provides a general overview of piperidine hydrochloride's solubility.

SolventSolubilityReference(s)
WaterFreely soluble / >1500 g/L[1][2][22][24]
EthanolSoluble[1][2]
MethanolSoluble[1][25]

Note: "Freely soluble" is a qualitative term. For quantitative applications, it is crucial to experimentally determine the solubility under your specific conditions.[26][27][28]

Experimental Protocol: Determining Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard method for accurately determining the solubility of piperidine hydrochloride in a given solvent system.[26]

Materials:

  • Piperidine hydrochloride

  • Selected solvent system

  • Vials with screw caps

  • Shaker or rotator at a controlled temperature

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • HPLC or other suitable analytical instrument for quantification

Procedure:

  • Preparation: Add an excess amount of piperidine hydrochloride to a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.[26]

  • Solvent Addition: Add a known volume of the solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on a shaker or rotator in a temperature-controlled environment. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours).

  • Sample Collection: Once equilibrium is reached, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Analysis: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of your analytical method. Quantify the concentration of piperidine hydrochloride using a validated HPLC or other appropriate method.[26]

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

References

  • 18.3: Common-Ion Effect in Solubility Equilibria - Chemistry LibreTexts. (2023, July 12).
  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015, December 30).
  • Common Ion Effect on Solubility of Ionic Salts | CK-12 Found
  • Common-ion effect - Wikipedia.
  • Principle of Common-ion Effect and its Applic
  • Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed.
  • The common-ion effect (video) | Equilibrium - Khan Academy.
  • CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica.
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  • Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. (2025, August 7).
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  • Piperazine dihydrochloride - Solubility of Things.
  • Henderson Hasselbalch Equation: Basics & Real-World Uses - Microbe Notes. (2024, August 27).
  • PIPERIDINE HYDROCHLORIDE - CDH Fine Chemical.
  • (PDF)
  • Precaution on use of hydrochloride salts in pharmaceutical formul
  • Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences.
  • Henderson-Hasselbalch equation – An ABC of PK/PD - Open Educ
  • A New Synthesis of Piperidine - Canadian Science Publishing.
  • Solubility of Pharmaceuticals and Their Salts As a Function of pH | Industrial & Engineering Chemistry Research - ACS Public
  • Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 - Sciencemadness.org. (2018, January 18).
  • Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts - PubMed.
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  • Problem with hydrochloride salt formation/isolation : r/chemistry - Reddit. (2018, August 3).
  • How pH Affects Solubility of Salts AP Chemistry Unit 8 #apchem #apchemistry - YouTube. (2025, April 25).
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Preventing isoxazole ring opening during acidic hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex chemical synthesis, the following guide serves as a technical support center for navigating the intricate challenge of preventing isoxazole ring opening during acidic hydrolysis. Authored from the perspective of a Senior Application Scientist, this document provides field-proven insights and robust protocols for researchers, scientists, and drug development professionals.

Technical Support Center: Isoxazole Ring Stability

Introduction

The isoxazole moiety is a cornerstone in medicinal chemistry, valued for its role as a versatile pharmacophore and synthetic intermediate. However, the inherent lability of its N-O bond under acidic conditions presents a recurring challenge, particularly during the deprotection of acid-sensitive groups like tert-butyloxycarbonyl (Boc). Unintended ring cleavage can lead to low yields, complex product mixtures, and significant delays in synthetic campaigns. This guide provides a systematic approach to diagnosing and solving this critical issue.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of acid-catalyzed isoxazole ring opening?

The cleavage is typically initiated by the protonation of the isoxazole ring nitrogen. This protonation increases the electrophilicity of the ring system and weakens the intrinsically labile N-O bond. A subsequent nucleophilic attack (often by water or other nucleophiles present in the medium) or an intramolecular rearrangement cascade leads to bond scission and formation of byproducts, commonly β-amino enones or their derivatives.[1] The stability of the 3,5-disubstituted isoxazole ring is generally higher compared to other substitution patterns.[1]

Q2: My deprotection calls for Trifluoroacetic Acid (TFA). Is ring opening inevitable?

Not necessarily, but the risk is significant. Neat TFA is a very strong acid that can readily promote ring cleavage. However, the outcome is highly dependent on your specific substrate and the reaction conditions. Factors such as temperature, reaction time, and the electronic properties of the substituents on the isoxazole ring play a crucial role. Often, modifying the conditions—such as using a diluted TFA solution and lowering the temperature—can successfully deprotect the desired group while preserving the isoxazole.[2]

Q3: Are certain substituents on the isoxazole ring more problematic than others?

Yes. The electronic nature of the substituents significantly modulates the ring's stability. Electron-withdrawing groups can destabilize the ring by increasing the partial positive charge on the ring atoms, making it more susceptible to nucleophilic attack after protonation. Conversely, electron-donating groups may offer some stabilization. The position of the substituents also matters, affecting the regioselectivity of protonation and subsequent cleavage pathways.[3]

Troubleshooting Guide: A Strategic Approach to Prevention

When faced with isoxazole ring degradation, a systematic troubleshooting approach is essential. The following strategies are presented in order of operational simplicity.

Strategy 1: Optimization of Reaction Conditions

Fine-tuning the reaction environment is the most direct method to mitigate ring opening. The goal is to find a kinetic window where the rate of deprotection is significantly faster than the rate of isoxazole cleavage.

  • Acid Strength & Concentration: This is the most critical parameter. Avoid using neat or highly concentrated strong acids.

    • Recommendation: Begin with a milder acid or a diluted solution of a strong acid. For Boc deprotection, instead of neat TFA, try a 20-50% solution of TFA in an inert solvent like dichloromethane (DCM).[2] Solid-supported acids, such as p-toluenesulfonic acid immobilized on silica, can also offer a milder and more controlled acidic environment.[4][5]

  • Temperature Control: Hydrolysis is an activated process. Lowering the temperature can dramatically reduce the rate of the undesired ring-opening reaction.

    • Recommendation: Perform the deprotection at 0 °C. If degradation still occurs, attempt the reaction at even lower temperatures (-20 °C or -40 °C), accepting a potentially longer reaction time.

  • Reaction Monitoring & Time: Minimize the substrate's exposure to the acidic medium.

    • Recommendation: Monitor the reaction closely by TLC or LC-MS. As soon as the starting material is consumed, immediately quench the reaction by adding a weak base (e.g., saturated NaHCO₃ solution or triethylamine).

  • The Critical Role of Scavengers: During the cleavage of protecting groups like Boc, a highly reactive tert-butyl cation is generated. This electrophile can attack the isoxazole ring, leading to side products.

    • Recommendation: Incorporate a cation scavenger into the reaction mixture. Triethylsilane (TES) or Triisopropylsilane (TIS) are excellent choices as they readily trap carbocations.[6] A standard "cocktail" for many deprotections is a 95:2.5:2.5 mixture of TFA, water, and TIS.[6]

Table 1: Comparative Guide for Acidic Deprotection Conditions

ParameterHigh-Risk Condition for IsoxazoleRecommended Low-Risk ConditionRationale for Change
Acid Neat TFA; Concentrated HCl20-50% TFA in DCM; 4M HCl in DioxaneReduces proton availability, slowing the rate of ring protonation.
Temperature Room Temperature (20-25 °C) or elevated0 °C or belowDecreases the rate of the undesired ring-opening side reaction.
Time Fixed time (e.g., overnight)Monitored and quenched upon completionMinimizes exposure of the product to the degradative acidic environment.
Additives None2-5 equivalents of a scavenger (e.g., TIS, TES)Traps reactive electrophilic intermediates that can promote ring cleavage.[6][7][8]
Strategy 2: Alternative Deprotection Chemistries

If optimizing acidic conditions fails, the protecting group strategy itself may need to be reconsidered. Choosing a protecting group that can be cleaved under non-acidic conditions is often the most robust solution.

  • Hydrogenolysis: For groups like Carboxybenzyl (Cbz) or Benzyl (Bn) ethers, catalytic hydrogenation (e.g., H₂, Pd/C) is an effective and neutral deprotection method. Note that the N-O bond of the isoxazole can also be cleaved by catalytic hydrogenation, but conditions can often be found where Cbz/Bn removal is selective.[1]

  • Base-Labile Protecting Groups: Consider using a protecting group like Fluorenylmethyloxycarbonyl (Fmoc), which is cleaved under basic conditions (e.g., piperidine in DMF), completely avoiding an acidic environment.

  • Photolabile Protecting Groups: For highly sensitive substrates, photoremovable protecting groups offer an exceptionally mild deprotection strategy.[9]

Validated Experimental Protocols

Protocol 1: Mild Boc-Deprotection with Scavenger Cocktail

This protocol is designed for the removal of a Boc group from a molecule containing a sensitive isoxazole ring.

  • Setup: Dissolve the Boc-protected substrate (1.0 equiv) in anhydrous DCM (approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Scavenger Addition: Add triisopropylsilane (TIS) (3.0 equiv) to the stirred solution.

  • Acid Addition: Add trifluoroacetic acid (TFA) (10-20 equiv, often as a 20-50% solution in DCM) dropwise over 5 minutes.

  • Monitoring: Allow the reaction to stir at 0 °C. Monitor its progress every 15-30 minutes by TLC or LC-MS.

  • Quenching: Upon completion, slowly add the reaction mixture to a vigorously stirred, chilled saturated aqueous solution of NaHCO₃.

  • Work-up: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting amine via flash chromatography or crystallization.

Visualized Workflows and Concepts

The following diagrams provide a visual summary of the troubleshooting logic and key chemical principles.

G cluster_0 Troubleshooting Workflow for Isoxazole Stability cluster_1 Condition Optimization cluster_2 Re-evaluate Strategy start Degradation Observed During Acidic Step decision1 Can Reaction Conditions Be Optimized? start->decision1 proc1 1. Lower Temperature (to 0°C) 2. Decrease Acid Concentration 3. Add Cation Scavenger (TIS/TES) decision1->proc1 Yes proc2 Change Protecting Group Strategy: - Base-Labile (Fmoc) - Hydrogenolysis (Cbz) - Photolabile decision1->proc2 No decision2 Is Ring Stability Achieved? proc1->decision2 decision2->decision1 No, Re-optimize success Problem Solved: Continue Synthesis decision2->success Yes decision2->proc2 Partially redesign Redesign Synthesis proc2->redesign

Caption: A decision tree for systematically troubleshooting isoxazole ring opening.

G cluster_0 Key Factors Governing Isoxazole Stability in Acid center Isoxazole Ring Stability temp Temperature center->temp Increases with Lower Temp acid Acid Strength & Concentration center->acid Increases with Lower Strength time Reaction Time center->time Increases with Shorter Time scav Cation Scavengers center->scav Increases with Scavenger Presence

Caption: Conceptual diagram of factors influencing isoxazole stability.

References

  • Construction of Isoxazole ring: An Overview. (2024). Life and Applied BioSciences, 13(2), 94.
  • Ring-Opening Fluorination of Isoxazoles. (n.d.).
  • Pratihar, P., Das, P., Baidya, R., & Khamarui, S. (2024). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides.Organic Letters.
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthetic reactions using isoxazole compounds. (1979). HETEROCYCLES, 12(10).
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (n.d.). MDPI.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Molecules, 28(3), 1332.
  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025). Technical Disclosure Commons.
  • Solid-Supported Acids as Mild and Versatile Reagents for the Deprotection of Arom
  • Preparation of highly substituted isoxazoles via TEMPO catalysis in air oxidation. (n.d.).
  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit.
  • Solid-supported acids as mild and versatile reagents for the deprotection of arom
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances, 11(54), 34227–34255.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
  • Three types of hydrolysis and ways to prevent hydrolysis. (2024, February 22).
  • Scavengers for Boc deprotection to prevent side reactions. (n.d.). Benchchem.
  • Methods of Cleavage of 2-Isoxazolines. (n.d.). Bentham Science Publisher.
  • A SAXS-based approach to rationally evaluate radical scavengers – toward eliminating radiation damage in solution and crystallographic studies. (n.d.). PMC.
  • Scavengers – Knowledge and References. (n.d.). Taylor & Francis.
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). PMC.

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Technical Support Center: Deprotection of 4-(isoxazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the deprotection of N-Boc-4-(isoxazol-3-yl)piperidine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable heterocyclic building block. Here, we address common challenges encountered during the critical Boc-removal step, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the standard, recommended protocol for Boc deprotection of 4-(isoxazol-3-yl)piperidine using Trifluoroacetic Acid (TFA)?

This is the most common and robust method for Boc deprotection.[1] The mechanism involves protonation of the carbamate by the strong acid, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as its trifluoroacetate salt.[1][2]

Mechanism of TFA-Mediated Boc Deprotection

TFA_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: C-O Bond Cleavage cluster_2 Step 3: Decarboxylation SM Boc-Protected Amine Protonated Protonated Carbamate SM->Protonated + H⁺ H_TFA H⁺ (from TFA) CarbamicAcid Carbamic Acid Protonated->CarbamicAcid - (CH₃)₃C⁺ FreeAmine Free Amine (as TFA salt) CarbamicAcid->FreeAmine - CO₂ tBu_Cation tert-Butyl Cation (CH₃)₃C⁺ CO2 CO₂ (gas)

Caption: Acid-catalyzed removal of the Boc group.

Detailed Experimental Protocol: TFA/DCM Method

  • Preparation: Dissolve N-Boc-4-(isoxazol-3-yl)piperidine (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial for controlling the reaction's exotherm and minimizing potential side reactions.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution. A common ratio is 25-50% TFA in DCM (v/v).[3] For a 1:1 ratio, add a volume of TFA equal to the volume of DCM used.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the DCM and excess TFA. The resulting residue is the trifluoroacetate salt of the product, which can be used directly or after further purification/neutralization.[4][5]

Q2: I need the product as a hydrochloride salt. How does the HCl in Dioxane method compare to TFA?

Using a solution of hydrogen chloride (HCl) in an organic solvent is an excellent alternative to TFA and is often preferred when the final product is desired as a stable, crystalline hydrochloride salt, which can simplify purification.[3][6]

Comparative Overview: TFA vs. HCl

ParameterTrifluoroacetic Acid (TFA) MethodHydrochloric Acid (HCl) Method
Reagent 25-50% TFA in Dichloromethane (DCM)[3]4M HCl in 1,4-Dioxane[6][7]
Reaction Time Typically 1-3 hours at room temperature.[8]Can range from 30 minutes to 16 hours.[3][7]
Product Form Trifluoroacetate (TFA) salt, often an oil.Hydrochloride (HCl) salt, often precipitates as a solid.[3]
Pros Fast, highly effective, volatile reagents are easy to remove.[1]Product precipitation simplifies isolation; avoids trifluoroacetylation side products.[9]
Cons TFA is highly corrosive; product salt can be difficult to handle/hygroscopic.[10]Dioxane is a peroxide-former and has a high freezing point; reactions can sometimes be slower.[11]

Detailed Experimental Protocol: 4M HCl in 1,4-Dioxane

  • Preparation: Dissolve N-Boc-4-(isoxazol-3-yl)piperidine (1.0 equiv) in a minimal amount of 1,4-Dioxane or Methanol.[7]

  • Acid Addition: Add a commercially available solution of 4M HCl in 1,4-Dioxane (typically 5-10 equivalents).

  • Reaction: Stir the mixture at room temperature. If the hydrochloride salt is insoluble, a precipitate will form.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Ensure you quench an aliquot with a base (like saturated NaHCO₃ solution) before analysis to observe the free amine.

  • Isolation: If a precipitate forms, collect the product by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum. If no precipitate forms, remove the solvent under reduced pressure.[7]

Q3: My reaction is sluggish and isn't going to completion. What are the likely causes and how can I fix it?

Incomplete deprotection is a common issue stemming from insufficient acid strength or non-optimal reaction conditions.[8]

Troubleshooting Workflow: Incomplete Deprotection

Troubleshooting_Incomplete_Reaction Start Incomplete Reaction Observed (via TLC/LC-MS) Cause1 Insufficient Acid? Start->Cause1 Cause2 Sub-optimal Time/ Temperature? Cause1->Cause2 No Solution1a Increase Acid Equivalents or Concentration Cause1->Solution1a Yes Solution1b Switch to a Stronger Acid System (e.g., neat TFA) Cause1->Solution1b Solution2a Increase Reaction Time Cause2->Solution2a Yes Solution2b Apply Gentle Heat (e.g., 40 °C) Cause2->Solution2b End Reaction Complete Solution1a->End Solution1b->End Solution2a->End Solution2b->End

Caption: A decision tree for resolving incomplete reactions.

Troubleshooting Steps:

  • Verify Acid Quality: Ensure your acid (TFA or HCl solution) has not degraded. Use a fresh bottle if in doubt.

  • Increase Acid Stoichiometry: Increase the volume percentage of TFA or the equivalents of HCl.[8]

  • Extend Reaction Time: Continue stirring and monitor every few hours. Some substrates are simply slower to react.

  • Increase Temperature: Gentle heating to 40-50 °C can significantly accelerate the reaction. However, use this approach cautiously, as it can also promote side reactions.[8] Always monitor closely if heating.

Q4: I'm seeing unexpected impurities. Is the isoxazole ring stable to these strong acidic conditions?

This is an excellent and critical question. The isoxazole ring is a relatively stable aromatic system.[12] It is generally resistant to acidic conditions, more so than related heterocycles like furans.[13] However, the N-O bond is the inherent weak point and can be susceptible to cleavage under certain harsh conditions.[14]

Potential Issues & Solutions:

  • Primary Concern - Ring Integrity: While isoxazoles are generally stable in acid, prolonged exposure to very strong, hot acid could potentially lead to degradation.[12][13]

    • Solution: Avoid excessive heating or unnecessarily long reaction times. If you suspect ring decomposition (e.g., appearance of multiple new, more polar spots on TLC), it is imperative to switch to a milder deprotection method.

  • Side Reaction - Tert-butylation: The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic residues.[9] While the isoxazole ring is electron-deficient and not a prime target, this possibility, though minor, should not be entirely dismissed.

    • Solution: Running the reaction at 0 °C or room temperature, rather than heating, minimizes the lifetime and reactivity of the carbocation.[8]

If side reactions persist, consider alternative, milder deprotection protocols (see Q6).

Q5: What is the proper work-up procedure to isolate my product as a free amine instead of a salt?

Isolating the free amine is often necessary for subsequent reaction steps, such as coupling or alkylation. This requires a basic work-up to neutralize the acid salt.[4]

Experimental Workflow: Deprotection to Free Amine Isolation

Workup_Workflow Start 1. Completed Reaction Mixture (Product as TFA or HCl salt) Step2 2. Concentrate Under Vacuum (Remove volatile acid/solvent) Start->Step2 Step3 3. Redissolve Residue (in DCM or Ethyl Acetate) Step2->Step3 Step4 4. Neutralization (Quench) (Wash with aq. NaHCO₃ or K₂CO₃) Step3->Step4 Step5 5. Aqueous Extraction (Separate organic/aqueous layers) Step4->Step5 Step6 6. Dry & Concentrate (Dry organic layer with Na₂SO₄, filter, and evaporate solvent) Step5->Step6 End 7. Isolated Free Amine Product Step6->End

Sources

Technical Support Center: Purification of 4-(1,2-oxazol-3-yl)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-(1,2-oxazol-3-yl)piperidine HCl via recrystallization. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your purification protocol, enhance yield, and achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallizing 4-(1,2-oxazol-3-yl)piperidine HCl?

A1: Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a specific solvent system at varying temperatures. For 4-(1,2-oxazol-3-yl)piperidine HCl, which is a polar organic salt, the ideal solvent is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at lower temperatures (e.g., room temperature or 0-4 °C).[1] Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the "mother liquor" after crystallization).[2][3] The controlled cooling of a saturated hot solution allows the desired compound to form a crystalline lattice, which inherently excludes impurities, leading to a purer final product.

Q2: How do I select the best solvent system for a polar salt like 4-(1,2-oxazol-3-yl)piperidine HCl?

A2: The "like dissolves like" principle is a good starting point.[4] Since 4-(1,2-oxazol-3-yl)piperidine HCl is a hydrochloride salt, it is polar. Therefore, polar solvents are the most suitable candidates.

Recommended Single Solvents to Screen:

  • Alcohols: Ethanol, methanol, and isopropanol (IPA) are excellent starting points. They are polar enough to dissolve the salt at elevated temperatures. Piperidine hydrochloride itself shows good solubility in alcohol.[5]

  • Water: While the compound is likely soluble in water, the solubility might be too high even at cold temperatures, leading to poor recovery.[6] However, water can be an excellent co-solvent.

Recommended Mixed Solvent Systems:

  • Alcohol/Water: Dissolving the compound in a minimal amount of hot alcohol and then adding hot water dropwise until the solution becomes slightly turbid can be effective. Re-heating to clarify and then cooling can produce excellent crystals.[7]

  • Alcohol/Anti-solvent: A powerful technique involves dissolving the compound in a minimal amount of a hot "good" solvent (like ethanol or methanol) and then adding a "poor" or "anti-solvent" (in which the compound is insoluble, such as diethyl ether, ethyl acetate, or hexane) at room temperature until persistent cloudiness is observed.[8][9] The solution is then gently warmed until it becomes clear again and allowed to cool slowly.

The following table summarizes potential solvents for screening.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Potential Issues
Water 10080.1High dissolving power. May lead to low recovery if solubility remains high when cold.[6]
Ethanol (EtOH) 7824.5Excellent general-purpose polar solvent. Often provides a good solubility differential.[6]
Isopropanol (IPA) 8219.9Similar to ethanol, slightly less polar. Good for compounds that are too soluble in ethanol.
Methanol (MeOH) 6533.0Very polar, may dissolve the compound too well, similar to water.
Ethyl Acetate (EtOAc) 776.0Medium polarity. Likely to be a poor solvent on its own, but excellent as an anti-solvent with an alcohol.[8]
Diethyl Ether 354.3Non-polar. Excellent anti-solvent. Very low boiling point requires careful handling.
Hexane/Heptane ~69 / ~98~1.9Non-polar. To be used only as anti-solvents.

Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of 4-(1,2-oxazol-3-yl)piperidine HCl.

Problem 1: No crystals are forming after the solution has cooled.

This is the most frequent issue in recrystallization experiments.

Potential Cause Scientific Explanation Troubleshooting Steps
Too much solvent was used. The solution is not supersaturated upon cooling, meaning the concentration of the compound is below its solubility limit even at the lower temperature. This is the most common reason for crystallization failure.[10][11]1. Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent. Allow it to cool again. Repeat until crystals form upon cooling.[12] 2. Add an Anti-solvent: If using a single-solvent system, carefully add a miscible anti-solvent (e.g., diethyl ether if your solvent is ethanol) dropwise at room temperature until the solution turns cloudy. Warm slightly to redissolve, then cool slowly.[1]
Lack of Nucleation Sites. Crystal growth requires an initial "seed" or surface to begin forming. A perfectly smooth glass surface and a highly pure solution can sometimes lead to a stable, supersaturated state without crystallization.[10]1. Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.[12] 2. Add a Seed Crystal: If available, add a tiny crystal of pure 4-(1,2-oxazol-3-yl)piperidine HCl to the cooled solution to induce crystallization.[12]
Solution Cooled Too Rapidly. Rapid cooling can sometimes lead to the formation of a supersaturated oil or prevent crystallization altogether.Move the flask to a Dewar filled with warm water or leave it on the benchtop, insulated with paper towels, to ensure a very slow cooling rate.[10]

Problem 2: The product separates as an oil, not crystals ("oiling out").

Potential Cause Scientific Explanation Troubleshooting Steps
High Impurity Level. Impurities can depress the melting point of the compound, causing it to separate as a liquid ("eutectic mixture") rather than a solid crystalline lattice.[10]1. Re-dissolve and Dilute: Warm the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to reduce the saturation level, and then attempt to cool very slowly.[10] 2. Pre-purification: If oiling persists, the crude material may be too impure. Consider a preliminary purification step like a short silica plug or an acid-base extraction before attempting recrystallization.
Solution is Too Concentrated. The compound's solubility is exceeded so dramatically upon cooling that it crashes out of solution as an amorphous oil before it has time to form an ordered crystal lattice.Add more hot solvent to the oiled-out mixture until the oil fully dissolves. Then, allow the less concentrated solution to cool much more slowly.
Inappropriate Solvent Choice. The boiling point of the solvent may be higher than the melting point of your compound.Select a solvent with a lower boiling point.

Problem 3: The crystal yield is very low.

Potential Cause Scientific Explanation Troubleshooting Steps
Incomplete Crystallization. Not enough time was allowed for crystallization, or the final cooling temperature was not low enough.Once the flask has cooled to room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid from the cold mother liquor.[11]
Excessive Washing. The purified crystals were washed with too much cold solvent, or the wash solvent was not sufficiently chilled, causing a significant portion of the product to redissolve.[11]Always use a minimal amount of ice-cold solvent for washing. Ensure the solvent has been sitting in an ice bath before use. Break the vacuum, add the cold solvent to just cover the crystals, and immediately re-apply the vacuum.
Premature Crystallization. Crystals formed in the funnel during hot filtration, leading to product loss.Use a pre-warmed funnel and filter flask for hot filtration. Dilute the hot solution with a small amount of extra hot solvent just before filtering to ensure the compound remains in solution.

Visualizing the Process

Standard Recrystallization Workflow

The following diagram outlines the standard, ideal workflow for recrystallization.

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in flask B Add MINIMUM amount of hot solvent A->B C Heat until fully dissolved B->C D Filter hot solution to remove insoluble impurities C->D If insoluble impurities exist E Cool solution slowly to room temperature C->E If no insoluble impurities D->E F Cool further in ice bath E->F G Collect crystals by vacuum filtration F->G H Wash with minimal ice-cold solvent G->H I Dry crystals under vacuum H->I J J I->J Pure Product

Caption: Standard workflow for purification by recrystallization.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting when crystals fail to form.

G Start Solution is cooled, but no crystals form. CheckSolvent Was an excess of solvent likely added? Start->CheckSolvent BoilSolvent Action: Boil off ~25% of the solvent and cool again. CheckSolvent->BoilSolvent Yes InduceNucleation Action: Induce Nucleation CheckSolvent->InduceNucleation No ReEvaluate Problem Persists: Re-evaluate solvent choice. Consider a mixed-solvent system. BoilSolvent->ReEvaluate If still no crystals Success Crystals Form! BoilSolvent->Success Scratch 1. Scratch inner wall of the flask with a glass rod. InduceNucleation->Scratch Seed 2. Add a seed crystal. InduceNucleation->Seed InduceNucleation->ReEvaluate If still no crystals Scratch->Success Seed->Success

Caption: Decision tree for troubleshooting crystallization failure.

Detailed Experimental Protocol

This protocol provides a robust starting point for the purification. Safety Note: Always perform recrystallizations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

1. Small-Scale Solvent Screening: a. Place ~20-30 mg of crude 4-(1,2-oxazol-3-yl)piperidine HCl into several small test tubes. b. To each tube, add a different candidate solvent (e.g., ethanol, IPA, water) dropwise at room temperature. Note the solubility. A good solvent will not dissolve the compound well at this stage. c. Gently heat the tubes that showed poor solubility in a water bath. Continue adding the hot solvent dropwise until the solid just dissolves. d. Remove the tubes from the heat and allow them to cool to room temperature, then place them in an ice bath. e. The best solvent is the one that dissolves the compound completely when hot but yields an abundant quantity of crystals upon cooling.[4]

2. Main Recrystallization Procedure (Example using Ethanol): a. Dissolution: Place the crude 4-(1,2-oxazol-3-yl)piperidine HCl (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL). The flask should not be more than half full.[12] Add a magnetic stir bar. b. Add a small portion of ethanol (e.g., 5 mL) and, with stirring, heat the mixture to a gentle boil on a hot plate. c. Continue adding hot ethanol in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.[13] Note the final volume. d. Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal (spatula tip). Re-heat to boiling for a few minutes.[3][7] e. Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-warmed short-stem funnel and fluted filter paper into a second pre-warmed Erlenmeyer flask. f. Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11] g. Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery. h. Collection: Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask. i. Washing: With the vacuum disconnected, add a small volume of ice-cold ethanol to the crystals to wash away the residual mother liquor. Reconnect the vacuum to draw the wash solvent through. Repeat once if necessary.[11] j. Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry. Then, transfer the purified crystals to a watch glass or weighing dish and dry them completely in a vacuum oven until a constant weight is achieved.

References

  • Problems with Recrystallisations. University of York, Chemistry Teaching Labs. [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • Recrystallization Guide. University of California, Los Angeles (UCLA) Chemistry Department. [Link]

  • Recrystallization. ResearchGate. [Link]

  • Recrystallization - Part 2. University of Massachusetts Lowell. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Recrystallization I. Swarthmore College. [Link]

  • Recrystallisation Technique. University of Canterbury. [Link]

  • What's the best solvent to remove these crystals and recrystallize it? Reddit r/chemistry. [Link]

  • How to recrystallize amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • 4-(1,2-oxazol-3-yl)piperidine hydrochloride. PubChem. [Link]

  • Recrystallization1. Handout. [Link]

  • 4-(Thiazol-2-yloxy)-piperidine hydrochloride. LookChem. [Link]

  • Solid organic cpd.s when isolated from organic reaction. Mansoura University. [Link]

  • Synthesis of some new isoxazole-piperidine-1,2,3-triazoles as in vitro anticancer agents. ResearchGate. [Link]

  • Purification by Recrystallization. CUNY Queensborough Community College. [Link]

Sources

Optimizing reaction temperature for isoxazole-piperidine coupling

[1]

Optimized Experimental Protocols

Protocol A: S Ar for Activated Isoxazoles (e.g., 5-Nitro-3-chloroisoxazole)

Use this when the isoxazole ring is electron-deficient.[1]

  • Preparation: Dissolve 1.0 eq of chloroisoxazole in Acetonitrile (MeCN) (0.2 M concentration).

  • Addition: Add 1.2 eq of Piperidine and 1.5 eq of DIPEA (N,N-Diisopropylethylamine).

  • Thermal Cycle:

    • Start at

      
        (ice bath) for 30 mins. Reaction is exothermic.
      
    • Allow to warm to Room Temperature (

      
      ) .
      
    • Monitor via TLC/LCMS.[3]

    • Optimization: If no reaction after 4 hours, heat to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       . Do not exceed 
      
      
      to prevent nitro-group displacement or ring cleavage.
  • Workup: Concentrate MeCN, redissolve in EtOAc, wash with water/brine.[1]

Protocol B: Buchwald-Hartwig for Unactivated Isoxazoles (e.g., 4-Bromoisoxazole)

Use this for standard isoxazole scaffolds.[1]

  • Catalyst System:

    • Pre-catalyst: Pdngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      (dba)
      
      
      (2 mol%) or Pd(OAc)
      
      
      (5 mol%).
    • Ligand: Xantphos (4 mol%) or tBuDavePhos.

    • Base: NaOtBu (1.5 eq). Note: Cs

      
      CO
      
      
      is a gentler alternative if substrate is sensitive.
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed).

  • Procedure:

    • Charge an oven-dried vial with halide, base, Pd source, and ligand.[1]

    • Evacuate and backfill with Argon (3x).

    • Add solvent and Piperidine (1.2 eq) via syringe.

  • Thermal Cycle:

    • Heat to

      
       .
      
    • Critical: Do not reflux Dioxane (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) vigorously; keep oil bath at 
      
      
      .
    • Run for 4–16 hours.

  • Troubleshooting: If conversion stalls, add a second portion of catalyst/ligand (1 mol%) after 4 hours.

Comparative Data: Solvent & Temperature Limits

SolventBoiling Point (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Rec. Max Temp for IsoxazoleApplication Note
DCM 4035Good for highly reactive S

Ar (e.g., acid chlorides).
THF 6660Standard for mild Sngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Ar.
MeCN 8280Gold Standard for S

Ar optimization.
Toluene 11090Preferred for Buchwald; avoid boiling to preserve ring.
1,4-Dioxane 10190Excellent for Pd-catalysis; good solubility.
DMF 153100Use only if necessary; difficult to remove; promotes degradation >120°C.

FAQ

Q: Can I use microwave irradiation to speed this up? A: Yes, but with extreme caution. Microwave heating is efficient for Buchwald couplings (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Recommendation:

Q: Why is Piperidine reacting slower than Pyrrolidine? A: Sterics and nucleophilicity. Pyrrolidine (5-membered ring) is less sterically hindered and slightly more nucleophilic than piperidine (6-membered ring).[1] You may need to increase the temperature by

References

  • Molecules (2020) . Pd-Catalyzed Buchwald-Hartwig Coupling for C4-Amination of 4-halo-1H-1-tritylpyrazoles [and Isoxazole analogues]. Source:[Link][1]

  • MDPI (2023) . 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach. Source:[Link][1]

  • ResearchGate . pH and temperature stability of the isoxazole ring in leflunomide. Source:[Link]

  • Organic Chemistry Portal . Isoxazole Synthesis and Reactivity. Source:[Link][1]

Handling hygroscopic nature of 4-(isoxazol-3-yl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Handling its Hygroscopic Nature

Welcome to the dedicated technical support center for 4-(isoxazol-3-yl)piperidine hydrochloride. This resource is designed to provide you with expert guidance on the proper handling and use of this valuable research compound, with a specific focus on its hygroscopic properties. As a hydrochloride salt of a heterocyclic amine, this compound has a tendency to absorb moisture from the atmosphere, which can impact its physical and chemical integrity. Adherence to the protocols outlined below is crucial for ensuring the accuracy, reproducibility, and success of your experiments.

I. Understanding the Challenge: Hygroscopicity

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment. For a solid compound like 4-(isoxazol-3-yl)piperidine hydrochloride, this can lead to a range of issues:

  • Inaccurate Weighing: Absorption of atmospheric moisture will lead to an overestimation of the compound's mass, resulting in the preparation of solutions with lower-than-intended concentrations.

  • Physical Changes: The compound may change from a free-flowing powder to a clumpy or sticky solid, making it difficult to handle and dispense accurately. In extreme cases, it may deliquesce, or dissolve in the absorbed water.

  • Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, compromising the purity and stability of the compound.

  • Impact on Downstream Applications: Inaccurate concentrations and the presence of degradation products can lead to failed reactions, misleading biological assay results, and a lack of experimental reproducibility.

II. Frequently Asked Questions (FAQs)

Q1: How should I store 4-(isoxazol-3-yl)piperidine hydrochloride upon receipt?

A1: Immediately upon receipt, the compound should be stored in a tightly sealed container in a desiccator or a dry box with a desiccant such as silica gel.[1][2] For long-term storage, a controlled low-humidity environment is essential. Some suppliers of similar compounds, such as 3-(Piperidin-4-yl)benzo[d]isoxazole hydrochloride, recommend storage "Sealed in dry, room temperature" .

Q2: I noticed the mass of my compound is increasing on the analytical balance. What is happening?

A2: This is a classic sign of a hygroscopic substance absorbing moisture from the air.[3] The longer the compound is exposed to the atmosphere, the more water it will absorb, leading to a continuous upward drift in the balance reading. To mitigate this, minimize the time the container is open and handle the compound in a low-humidity environment.

Q3: Can I dry the compound if I suspect it has absorbed moisture?

A3: While it is possible to dry some compounds, it should be approached with caution for 4-(isoxazol-3-yl)piperidine hydrochloride without specific stability data. Heating could potentially lead to degradation. If drying is deemed necessary, it should be done under vacuum at a mild temperature. However, the best practice is to prevent moisture absorption in the first place.

Q4: What is the ideal environment for handling this compound?

A4: The ideal environment is a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) and low humidity.[4][5] If a glove box is not available, a balance with a draft shield in a room with controlled, low humidity is the next best option. Avoid weighing the compound in open-air labs with high ambient humidity.

Q5: How does moisture affect the stability of isoxazole and piperidine rings?

A5: The isoxazole ring, while generally stable, can be susceptible to ring-opening reactions under certain conditions, which can be influenced by pH and the presence of water. The piperidine ring is generally stable, but as a hydrochloride salt, the overall stability of the compound is linked to maintaining its solid, anhydrous state. Moisture can facilitate chemical reactions that may not occur in a dry state.

III. Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent results in biological assays. Inaccurate concentration of dosing solutions due to unaccounted for water content in the weighed compound.Determine the water content of your stock of the compound using Karl Fischer titration. Adjust the mass of the compound used for solution preparation based on the measured water content to achieve the desired final concentration.
Compound has become clumpy and difficult to handle. The compound has absorbed a significant amount of moisture from the atmosphere.Transfer the compound to a desiccator containing a fresh, active desiccant. While this may not fully reverse the clumping, it will prevent further moisture absorption. For future use, ensure proper storage and handling procedures are followed.
Difficulty achieving complete dissolution in a non-aqueous solvent. The presence of absorbed water can alter the solubility profile of the compound.Ensure the compound is as dry as possible before attempting to dissolve it. Use anhydrous solvents and consider pre-drying the solvent with molecular sieves.
Observed degradation peaks in analytical chromatography (e.g., HPLC, LC-MS). The compound may be degrading due to hydrolysis or other moisture-induced pathways.Review storage and handling procedures to minimize exposure to moisture. Prepare solutions fresh for each experiment and avoid long-term storage of solutions unless their stability has been verified.

IV. Experimental Protocols

Protocol 1: Weighing 4-(isoxazol-3-yl)piperidine hydrochloride

This protocol is designed to minimize moisture absorption during the weighing process.

Objective: To accurately weigh a specific mass of the hygroscopic compound.

Methodology:

  • Preparation:

    • Ensure the analytical balance is calibrated and located in an area with minimal air currents.

    • Place a container of fresh desiccant inside the balance chamber, if possible, to create a localized low-humidity environment.[6]

    • Pre-weigh a clean, dry glass vial with a screw cap or a weighing boat. It is recommended to use a container that can be sealed immediately after weighing.[3]

  • Weighing by Difference (Recommended):

    • Transfer an estimated amount of 4-(isoxazol-3-yl)piperidine hydrochloride, slightly more than the target weight, into the pre-weighed, sealed vial inside a low-humidity environment (e.g., a glove box or a room with a dehumidifier).

    • Quickly and securely seal the vial and weigh it on the analytical balance. Record this initial mass.

    • In your reaction setup, quickly uncap the vial and tap out the desired amount of the compound into your reaction vessel.

    • Immediately recap the vial and re-weigh it. The difference between the initial and final mass is the accurate weight of the compound transferred.

  • Direct Weighing (Alternative):

    • If weighing by difference is not feasible, work quickly.

    • Tare the weighing vessel on the balance.

    • Briefly open the main container of the compound and quickly transfer an approximate amount to the weighing vessel.

    • Note the reading on the balance as soon as it stabilizes, understanding that it may start to drift upwards as the compound absorbs moisture.[7]

    • Immediately transfer the weighed compound to your solvent or reaction mixture.

Protocol 2: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of a known concentration.

Objective: To prepare an accurate stock solution for downstream applications.

Methodology:

  • Solvent Preparation:

    • Use an appropriate anhydrous solvent for your experiment. If necessary, dry the solvent using standard laboratory procedures (e.g., molecular sieves).

  • Dissolution:

    • Accurately weigh the desired mass of 4-(isoxazol-3-yl)piperidine hydrochloride using one of the methods described in Protocol 1.

    • Add the weighed compound to a volumetric flask.

    • Add a portion of the anhydrous solvent to the flask and swirl to dissolve the compound completely.

    • Once dissolved, add the solvent to the calibration mark on the volumetric flask.

    • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Storage of the Solution:

    • If the stock solution is not for immediate use, store it in a tightly sealed container, protected from light if the compound is light-sensitive.

    • For aqueous solutions, consider sterile filtering and storing at an appropriate temperature (e.g., 4°C or -20°C) to prevent microbial growth. The stability of the compound in solution should be validated if it is to be stored for an extended period.

Protocol 3: Determination of Water Content by Karl Fischer Titration

For applications requiring highly accurate concentrations, determining the water content of your batch of 4-(isoxazol-3-yl)piperidine hydrochloride is recommended.

Objective: To quantify the amount of water present in the solid compound.

Methodology:

  • Instrumentation:

    • Use a calibrated Karl Fischer titrator (coulometric or volumetric, depending on the expected water content).[8]

  • Sample Preparation:

    • In a low-humidity environment, accurately weigh a sample of the compound.

    • Quickly transfer the sample to the titration vessel.

  • Titration:

    • Perform the titration according to the instrument's operating procedure. The instrument will measure the amount of iodine required to react with the water in the sample, from which the water content is calculated.

  • Calculation:

    • The result will be expressed as a percentage of water content by weight. This value can then be used to correct the mass of the compound needed for preparing solutions of a precise concentration.

V. Visualization of Key Workflows

Weighing Workflow for Hygroscopic Compounds

G cluster_prep Preparation cluster_weighing Weighing by Difference cluster_solution Solution Preparation prep1 Calibrate Balance prep2 Prepare Low-Humidity Environment (Glove Box/Desiccator) prep1->prep2 prep3 Pre-weigh Sealed Vial prep2->prep3 weigh1 Transfer Compound to Vial in Low-Humidity prep3->weigh1 weigh2 Seal and Record Initial Mass weigh1->weigh2 weigh3 Dispense Compound into Reaction Vessel weigh2->weigh3 weigh4 Reseal and Record Final Mass weigh3->weigh4 weigh5 Calculate Transferred Mass weigh4->weigh5 sol1 Dissolve in Anhydrous Solvent weigh5->sol1 sol2 Transfer to Volumetric Flask sol1->sol2 sol3 Dilute to Final Volume sol2->sol3

Caption: Recommended workflow for accurately weighing hygroscopic compounds.

Decision Tree for Handling 4-(isoxazol-3-yl)piperidine hydrochloride

G start Received Compound storage_check Is long-term storage required? start->storage_check storage_yes Store in desiccator with desiccant storage_check->storage_yes Yes storage_no Proceed to use storage_check->storage_no No weighing_check Is high accuracy required? storage_yes->weighing_check storage_no->weighing_check weighing_yes Use Glove Box or low-humidity environment weighing_check->weighing_yes Yes weighing_no Weigh quickly in a shielded balance weighing_check->weighing_no No kf_check Perform Karl Fischer Titration? weighing_yes->kf_check solution_prep Prepare solution with anhydrous solvent weighing_no->solution_prep kf_yes Correct mass for water content kf_check->kf_yes Yes kf_no Use as is (accepting potential error) kf_check->kf_no No kf_yes->solution_prep kf_no->solution_prep use_solution Use solution immediately solution_prep->use_solution

Caption: Decision-making process for handling the hygroscopic compound.

VI. References

  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. [Link]

  • Labcompare.com. (2023, April 14). The Do's and Don'ts of Laboratory Balances. [Link]

  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals?[Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Weighing. [Link]

  • Mettler Toledo. Automated Water Content Determination of Hygroscopic Lyophilized Drugs. [Link]

  • ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?[Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?[Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?[Link]

  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • PMC. (2020, October 11). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. [Link]

  • Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. [Link]

  • Mettler Toledo. Karl Fischer Titration. [Link]

Sources

Technical Support Center: Navigating Regioselectivity in Isoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for resolving regioselectivity challenges in isoxazole synthesis. This guide is crafted for researchers, medicinal chemists, and process development scientists who encounter the common yet critical issue of controlling isomeric outcomes in their reactions. Here, we dissect the underlying principles of isoxazole formation and provide practical, field-tested solutions to steer your synthesis towards the desired regioisomer.

Introduction: The Regioselectivity Challenge

The isoxazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its synthesis, however, is often plagued by a lack of regioselectivity, leading to mixtures of isomers that are difficult to separate and reduce the overall yield of the target molecule.[3][4] This guide will primarily focus on the two most prevalent synthetic strategies—the [3+2] cycloaddition of nitrile oxides and alkynes, and the condensation of β-dicarbonyl compounds with hydroxylamine—to provide clear, actionable troubleshooting advice.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common questions and experimental hurdles related to regioselectivity in isoxazole synthesis.

Part 1: 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)

The Huisgen 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a powerful method for isoxazole synthesis.[5][6][7] However, the regiochemical outcome is highly dependent on the nature of the alkyne and the reaction conditions.

Q1: My reaction with a terminal alkyne is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I exclusively obtain the 3,5-isomer?

A1: This is a classic challenge in isoxazole synthesis. While the reaction of a nitrile oxide with a terminal alkyne generally favors the 3,5-disubstituted product due to electronic and steric factors, achieving high selectivity often requires specific catalytic conditions.[4][8]

Causality: In a thermal, uncatalyzed reaction, the regioselectivity is governed by the frontier molecular orbitals (FMOs) of the nitrile oxide (the dipole) and the alkyne (the dipolarophile).[5][9][10] The interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other dictates the outcome. For terminal alkynes, this often leads to a mixture of isomers.

Troubleshooting & Optimization:

  • Copper(I) Catalysis: The most reliable method to ensure high regioselectivity for the 3,5-isomer is to employ a copper(I) catalyst (e.g., CuI or in situ generated from CuSO₄ and a reducing agent like sodium ascorbate).[8][11][12]

    • Mechanism Insight: The copper(I) ion coordinates with the terminal alkyne to form a copper acetylide. This intermediate alters the electronic properties of the alkyne, leading to a highly regioselective, stepwise reaction with the nitrile oxide to yield the 3,5-disubstituted isoxazole.[12][13]

  • Solvent Choice: Less polar solvents can sometimes enhance the selectivity for the 3,5-isomer in uncatalyzed reactions.[8]

  • Temperature Control: Lowering the reaction temperature may improve regioselectivity by favoring the kinetically controlled product.[8]

Q2: I need to synthesize the 3,4-disubstituted isoxazole, but my reaction with a terminal alkyne keeps yielding the 3,5-isomer. What strategies can I use?

A2: Synthesizing 3,4-disubstituted isoxazoles via cycloaddition is inherently more challenging than preparing their 3,5-disubstituted counterparts.[4][8] Standard cycloaddition conditions are biased against this regioisomer. Therefore, alternative strategies are required.

Troubleshooting & Optimization:

  • Ruthenium Catalysis: Specific ruthenium catalysts, such as [Cp*RuCl(cod)], have been shown to reverse the regioselectivity of the cycloaddition between nitrile oxides and terminal alkynes, favoring the 4-substituted or 3,4-disubstituted product.[14]

  • Enamine-Triggered [3+2] Cycloaddition: This metal-free approach offers excellent regioselectivity for 3,4-disubstituted isoxazoles.[8][12][13]

    • Mechanism Insight: An aldehyde is reacted with a secondary amine (e.g., pyrrolidine) to form an enamine in situ. This electron-rich enamine then acts as the dipolarophile, reacting with the nitrile oxide to form a dihydroisoxazole intermediate that is subsequently oxidized to the 3,4-disubstituted isoxazole.[8][12]

  • Chalcone-Rearrangement Strategy: A multi-step method starting from chalcones can be used to produce β-ketoacetals, which then react with hydroxylamine to furnish 3,4-disubstituted isoxazoles with high regioselectivity.[15]

Q3: My isoxazole synthesis suffers from low yields and the formation of furoxan byproducts. How can I improve this?

A3: Low yields in nitrile oxide cycloadditions are often due to the inherent instability of the nitrile oxide intermediate, which can dimerize to form a furoxan (1,2,5-oxadiazole 2-oxide).[12][16]

Causality: Nitrile oxides are high-energy species. In the absence of a reactive dipolarophile, they will readily undergo a [3+2] cycloaddition with themselves, leading to the stable furoxan dimer. This side reaction is especially prevalent at higher concentrations and temperatures.

Troubleshooting & Optimization:

  • In Situ Generation of Nitrile Oxide: The most effective way to prevent dimerization is to generate the nitrile oxide slowly in situ in the presence of the alkyne. This ensures that the concentration of the free nitrile oxide remains low at any given time, maximizing the chance of it being trapped by the dipolarophile.[8][16] Common methods for in situ generation include:

    • Oxidation of aldoximes using reagents like N-chlorosuccinimide (NCS) or hypervalent iodine compounds.[3][8]

    • Dehydrohalogenation of hydroximoyl chlorides with a mild base.

  • Slow Addition: If generating the nitrile oxide separately, a slow, continuous addition of the nitrile oxide solution to the reaction mixture containing the alkyne can significantly improve the yield of the desired isoxazole.[16]

Part 2: Condensation of β-Dicarbonyl Compounds

The reaction of a 1,3-dicarbonyl compound with hydroxylamine is a classical and direct method for isoxazole synthesis.[17][18] However, when using an unsymmetrical dicarbonyl substrate, controlling which carbonyl group reacts with the amino group of hydroxylamine is a major challenge.

Q4: I am using an unsymmetrical 1,3-diketone and getting an inseparable mixture of two regioisomeric isoxazoles. How can I control the outcome?

A4: The formation of regioisomeric mixtures is the most significant drawback of the classical Claisen isoxazole synthesis with unsymmetrical 1,3-dicarbonyls.[18][19] The regioselectivity is determined by the relative reactivity of the two carbonyl groups.

Causality: The reaction proceeds via initial condensation of the hydroxylamine nitrogen at one of the carbonyl carbons, followed by cyclization and dehydration.[17][20] Steric hindrance and electronic effects at each carbonyl group influence the site of the initial attack, often leading to poor selectivity.

Troubleshooting & Optimization:

  • Use of β-Enamino Diketones: A highly effective strategy is to first convert the unsymmetrical 1,3-diketone into a β-enamino diketone. This modification "protects" one of the carbonyl groups and provides a powerful handle to direct the regioselectivity of the subsequent cyclocondensation with hydroxylamine.[16][18][19]

  • Lewis Acid Catalysis: When using β-enamino diketones, the addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can activate the remaining carbonyl group and direct the cyclization to selectively form 3,4-disubstituted isoxazoles.[12][16][18][21]

  • Solvent and Base Control: The choice of solvent and the presence of a base like pyridine can dramatically influence the regiochemical outcome in the reaction of β-enamino diketones, allowing for the selective synthesis of different regioisomers.[18][19] For instance, certain conditions can favor the formation of 4,5-disubstituted isoxazoles.[18]

Data Summary: Controlling Regioselectivity

The following table summarizes the key strategies for directing the synthesis towards the desired isoxazole regioisomer.

Desired IsomerStarting MaterialsKey Strategy & ReagentsExpected Outcome
3,5-Disubstituted Terminal Alkyne + Nitrile OxideCopper(I) Catalysis (e.g., CuI)High regioselectivity for the 3,5-isomer.[8][11][12]
3,4-Disubstituted Terminal Alkyne + Nitrile OxideRuthenium Catalysis (e.g., [Cp*RuCl(cod)])Reverses selectivity to favor the 3,4-isomer.[14]
3,4-Disubstituted Aldehyde + Nitrile OxideEnamine-Triggered Cycloaddition (e.g., with Pyrrolidine)Highly regiospecific for the 3,4-isomer.[8][12][13]
3,4-Disubstituted β-Enamino Diketone + NH₂OHLewis Acid (BF₃·OEt₂) in AcetonitrileHigh regioselectivity for the 3,4-isomer.[16][18][21]
4,5-Disubstituted β-Enamino Diketone + NH₂OHSpecific solvent/base conditions (e.g., Ethanol)Can be tuned to favor the 4,5-isomer.[18]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol details the in situ generation of a nitrile oxide from an aldoxime and its subsequent copper-catalyzed cycloaddition with a terminal alkyne.

  • Reactant Preparation: In a clean, dry flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the aldoxime (1.0 eq.), the terminal alkyne (1.1 eq.), and Copper(I) Iodide (CuI, 0.05 eq.) in a suitable solvent such as THF. Add a mild base like triethylamine (Et₃N, 3.0 eq.).[11]

  • Nitrile Oxide Generation: To the stirred solution, add an oxidant such as N-Chlorosuccinimide (NCS) portion-wise at room temperature. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 60°C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.[11]

  • Workup and Purification: Upon completion, quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 3,5-disubstituted isoxazole.

Protocol 2: Lewis Acid-Mediated Regioselective Synthesis of 3,4-Disubstituted Isoxazoles

This method employs BF₃·OEt₂ to direct the regioselective cyclocondensation of a β-enamino diketone with hydroxylamine.[18][21]

  • Reactant Mixture: To a solution of the β-enamino diketone (1.0 eq.) in acetonitrile (MeCN), add hydroxylamine hydrochloride (1.2 eq.) and pyridine (1.4 eq.).[18][21]

  • Lewis Acid Addition: Cool the mixture in an ice bath (0°C). Add boron trifluoride etherate (BF₃·OEt₂, 2.0 eq.) dropwise to the stirred solution.[18][21]

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material.[18]

  • Workup and Purification: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the desired 3,4-disubstituted isoxazole.[21]

Visualizations: Decision-Making Workflows

The following diagrams illustrate the logical steps for troubleshooting and optimizing regioselectivity in isoxazole synthesis.

G start Regioselectivity Issue: Mixture of Isoxazole Isomers method Which Synthetic Method? start->method cyclo 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) method->cyclo condense Condensation (β-Dicarbonyl + NH₂OH) method->condense cyclo_q Desired Isomer? cyclo->cyclo_q condense_q Using Unsymmetrical 1,3-Diketone? condense->condense_q iso_35 Target: 3,5-isomer cyclo_q->iso_35 iso_34 Target: 3,4-isomer cyclo_q->iso_34 sol_35 Add Copper(I) Catalyst (e.g., CuI) iso_35->sol_35 sol_34 Use Ru-Catalysis OR Switch to Enamine-based [3+2] Cycloaddition iso_34->sol_34 sol_condense Convert to β-Enamino Diketone for Regiocontrol condense_q->sol_condense Yes lewis_acid Use Lewis Acid (BF₃·OEt₂) to favor 3,4-isomer sol_condense->lewis_acid

Caption: Decision tree for troubleshooting regioselectivity in isoxazole synthesis.

G cluster_0 Factors Influencing Regioselectivity cluster_1 Reaction System cluster_2 Regiochemical Outcome factors Catalyst Solvent Polarity Temperature Substituent Effects (Steric & Electronic) reactants Starting Materials (e.g., Alkyne + Nitrile Oxide) factors->reactants Control product Isoxazole Product reactants->product Reaction Conditions outcome High Selectivity for Regioisomer A (e.g., 3,5-disubstituted) Altered Selectivity for Regioisomer B (e.g., 3,4-disubstituted) product->outcome Determines

Caption: Key factors influencing the regiochemical outcome of isoxazole synthesis.

References

  • One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. (n.d.). Google Books.
  • Kadam, K. S., Gandhi, T., Gupte, A., Gangopadhyay, A. K., & Sharma, R. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Synthesis, 48(24), 3996–4008. [Link]

  • A Facile Synthesis of 3,4-Disubstituted Isoxazole Derivatives by Regioselective Cleavage of Pyrano[3,4-C]Isoxazoles with Boron Trihalide. (2006). Taylor & Francis. [Link]

  • Tang, S., He, J., Sun, Y., He, L., & She, X. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982–3985. [Link]

  • New Synthetic Method for 3,5-Disubstituted Isoxazole. (n.d.). wuxixb.com. Retrieved February 14, 2026, from [Link]

  • COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. (n.d.). ijcps.com. Retrieved February 14, 2026, from [Link]

  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. (n.d.). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1). (n.d.). citeseerx.ist.psu.edu. Retrieved February 14, 2026, from [Link]

  • synthesis of isoxazoles. (2019, January 19). YouTube. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • Synthesis of isoxazoles. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). Royal Society of Chemistry. [Link]

  • Huisgen 1,3-Dipolar Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • de Oliveira, R. B., da Silva, G. M., de Oliveira, A. L., & Pilo-Veloso, D. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(12), 6336–6346. [Link]

  • Iron-catalyzed 1,3-dipolar cycloaddition of alkynes and aryl nitrones for the synthesis of chiral Δ4-isoxazolines. (n.d.). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2024). MDPI. [Link]

  • Copper-Catalyzed Isoxazole Synthesis. (n.d.). Thieme Connect. Retrieved February 14, 2026, from [Link]

  • Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. (2025). MDPI. [Link]

  • 1,3-Dipolar cycloaddition. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • ORGANIC CHEMISTRY. (2022). Royal Society of Chemistry. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). pharmprescriptions.com. Retrieved February 14, 2026, from [Link]

  • Chemical Reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2+3] and antitrypanosomal activity prediction. (2024, March). ResearchGate. [Link]

  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. (n.d.). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • The Syntheses, Characterization and Crystal Structures of a Series of Heterocyclic β-Diketones and Their Isoxazole Compounds. (2019). Bentham Science Publishers. [Link]

  • Catalyst Control in Positional-Selective C–H Alkenylation of Isoxazoles and a Ruthenium-Mediated Assembly of Trisubstituted Pyrroles. (2019). ACS Publications. [Link]

  • (PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. (2025, December 5). ResearchGate. [Link]

  • 1,3-Dipolar cycloadditions of nitrone 1 with alkenes and alkynes. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Construction of Isoxazole ring: An Overview. (2024). Biointerface Research in Applied Chemistry, 14(3), 255. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025). MDPI. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). National Institutes of Health. [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2018). Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Stability of 4-(Isoxazol-3-yl)piperidine HCl in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(isoxazol-3-yl)piperidine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability in solution over time.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 4-(isoxazol-3-yl)piperidine HCl in an aqueous solution?

The stability of 4-(isoxazol-3-yl)piperidine HCl in solution is primarily influenced by pH, temperature, and light exposure. The isoxazole ring, a key structural feature, is susceptible to cleavage under certain conditions.

  • pH: The isoxazole ring is known to be sensitive to pH. Specifically, it can undergo ring-opening under strongly basic conditions.[1] Studies on similar isoxazole-containing compounds, like leflunomide, have shown that the isoxazole ring is stable in acidic to neutral pH but degrades at a basic pH.[2] For instance, at 37°C, the decomposition of leflunomide is noticeable as the solution becomes more basic.[2] Therefore, maintaining a pH in the neutral to slightly acidic range (pH 3-7) is recommended for optimal stability.[3]

  • Temperature: Elevated temperatures can accelerate degradation processes. As with most chemical reactions, the rate of hydrolysis of the isoxazole ring increases with temperature.[3] It is advisable to store stock solutions at refrigerated temperatures (2-8°C) and minimize exposure to high temperatures during experiments.

  • Light: Exposure to UV radiation can cause rearrangement of the isoxazole ring.[1] Heterocyclic compounds, in general, can be susceptible to photodegradation.[4][5] Therefore, it is best practice to protect solutions of 4-(isoxazol-3-yl)piperidine HCl from light by using amber vials or wrapping containers in aluminum foil.[6]

Q2: I'm observing a loss of potency of my compound in my cell-based assay over 24 hours. Could this be a stability issue?

Yes, a loss of potency over the course of an experiment is a strong indicator of compound instability. Given the susceptibility of the isoxazole ring to base-catalyzed hydrolysis, the conditions of your cell culture medium (typically pH 7.2-7.4) could contribute to gradual degradation, especially at an incubation temperature of 37°C.[2]

To troubleshoot this, consider the following:

  • Time-Course Experiment: Perform a time-course experiment where you add the compound to the cell culture medium at different time points before analysis. This will help quantify the rate of degradation under your specific assay conditions.

  • Fresh Preparations: Prepare fresh dilutions of the compound from a stock solution immediately before each experiment to minimize the time it spends in the aqueous assay buffer.

  • pH Optimization: If your experimental design allows, consider slightly lowering the pH of your assay medium, while ensuring it remains within the viable range for your cells.

Q3: What are the expected degradation products of 4-(isoxazol-3-yl)piperidine HCl?

The primary degradation pathway for the isoxazole ring under hydrolytic (acidic or basic) conditions is cleavage of the N-O bond.[1] This typically results in the formation of a β-enaminone or a related ring-opened structure.[3][7] Under oxidative conditions, a variety of smaller, fragmented molecules could be produced.[3]

Identifying the specific degradation products would require analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

This section provides structured guidance for identifying and resolving common issues encountered during the handling and use of 4-(isoxazol-3-yl)piperidine HCl in solution.

Issue 1: Inconsistent or non-reproducible experimental results.

Possible Cause: Degradation of the compound in stock or working solutions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for the appearance of unknown HPLC peaks.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the recommended procedure for preparing solutions of 4-(isoxazol-3-yl)piperidine HCl to maximize stability.

Materials:

  • 4-(isoxazol-3-yl)piperidine HCl powder

  • High-purity solvent (e.g., DMSO, water, or an appropriate buffer)

  • Sterile, amber glass vials or clear vials wrapped in aluminum foil

  • Calibrated analytical balance and pH meter

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO): a. Allow the 4-(isoxazol-3-yl)piperidine HCl powder to equilibrate to room temperature before opening the container. b. Weigh the required amount of powder using a calibrated analytical balance. c. Dissolve the powder in the appropriate volume of high-purity DMSO to achieve the desired concentration. d. Vortex briefly until the solid is completely dissolved. e. Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles. f. Store the stock solution at -20°C or -80°C for long-term storage.

  • Aqueous Working Solution Preparation: a. Thaw a single aliquot of the stock solution at room temperature. b. Dilute the stock solution to the final desired concentration using a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) with a pH between 3 and 7. [3] c. Prepare the working solution fresh for each experiment and use it immediately. Do not store aqueous solutions for extended periods.

Protocol 2: pH Stability Assessment using HPLC

This protocol provides a framework for evaluating the stability of 4-(isoxazol-3-yl)piperidine HCl across a range of pH values. This type of study is a component of forced degradation studies recommended by ICH guidelines. [8][9] Materials:

  • Buffers with a range of pH values (e.g., pH 2, 4, 7, 9, 12)

  • Stock solution of 4-(isoxazol-3-yl)piperidine HCl

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Constant temperature incubator or water bath

Procedure:

  • Sample Preparation: a. Prepare a series of buffers covering a pH range from 2 to 12. [3] b. Dilute the stock solution of 4-(isoxazol-3-yl)piperidine HCl into each buffer to a final concentration suitable for HPLC analysis (e.g., 20 µg/mL).

  • Incubation: a. Incubate the prepared solutions at a constant temperature (e.g., 37°C or 50°C). [3] b. At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution. [3]

  • Analysis: a. If necessary, quench the degradation reaction by neutralizing the pH or adding an organic solvent. b. Analyze the samples using a validated, stability-indicating HPLC method to determine the concentration of the parent compound. [10][11]

  • Data Analysis: a. Calculate the percentage of the remaining parent compound at each time point for each pH. b. Plot the percentage of the remaining compound against time to determine the degradation kinetics. c. This data can be used to calculate the half-life (t½) of the compound at each pH.

Table 1: Example Data for pH Stability Assessment at 37°C

pHTime (hours)% Remaining 4-(isoxazol-3-yl)piperidine HCl
2.00100
2498.5
4897.2
7.00100
2495.1
4890.3
9.00100
2475.4
4856.8
Protocol 3: Photostability Testing

This protocol is based on the ICH Q1B guideline for photostability testing and helps to determine the light sensitivity of 4-(isoxazol-3-yl)piperidine HCl. [12][13] Materials:

  • Photostability chamber with a calibrated light source (providing both cool white fluorescent and near-UV lamps)

  • Clear and amber glass vials

  • Aluminum foil

  • HPLC system

Procedure:

  • Sample Preparation: a. Prepare identical solutions of 4-(isoxazol-3-yl)piperidine HCl in a suitable solvent. b. Place the solutions in clear glass vials. c. Prepare a "dark control" sample by wrapping a clear vial containing the same solution in aluminum foil. [6]

  • Exposure: a. Place the clear vials and the dark control in the photostability chamber. b. Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. [12]

  • Analysis: a. At the end of the exposure period, analyze the exposed samples and the dark control using a stability-indicating HPLC method.

  • Data Analysis: a. Compare the chromatograms of the exposed samples to the dark control. b. A significant decrease in the parent peak and/or the appearance of new peaks in the exposed sample compared to the dark control indicates photosensitivity.

References

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide... Retrieved from [Link]

  • ICH. (2010, February 2). Q1A(R2) Guideline. Retrieved from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • Almac. (n.d.). Spotlight on stability: API and drug product testing. Retrieved from [Link]

  • National Institutes of Health. (2022, October 28). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Retrieved from [Link]

  • YouTube. (2025, September 5). Complete Guide to ICH Stability Testing for APIs & FPPs. Retrieved from [Link]

  • Astronomy & Astrophysics. (n.d.). Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules. Retrieved from [Link]

  • Springer. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]

  • Nano Bio Letters. (2024, June 30). Construction of Isoxazole ring: An Overview. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2023, July 19). Synthesis and Characterization of Novel Isoxazole derivatives. Retrieved from [Link]

  • Bulletin of the National Academy of Sciences of the Republic of Kazakhstan. (2021, May 3). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Retrieved from [Link]

  • MDPI. (2024, February 1). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Photostability testing of pharmaceutical products. Retrieved from [Link]

  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • BioMed Research International. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • Journal of ISAS. (2024, October 16). Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide-Free Aqueous Medium using Hydrodynamic Voltammetry. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2020, September 7). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Retrieved from [Link]

  • PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2023, June). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Side Reactions in Piperidine Nitrogen Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperidine functionalization. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis and modification of piperidine-containing molecules.

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of FDA-approved drugs. Its nitrogen atom provides a convenient handle for introducing molecular diversity. However, the functionalization of this secondary amine is not without its challenges. Side reactions can lead to complex product mixtures, reduced yields, and difficult purifications. This guide is designed to provide practical, field-proven insights to help you navigate these challenges and streamline your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the N-alkylation of piperidines?

A1: The most prevalent side reaction during N-alkylation is over-alkylation, leading to the formation of quaternary ammonium salts. This is particularly common with highly reactive alkylating agents.[1][2] Another potential issue is a slow or incomplete reaction, which can be caused by steric hindrance, a poor leaving group on the alkylating agent, or suboptimal solvent choice.[1][3]

Q2: My N-arylation reaction is giving low yields and multiple products. What should I investigate first?

A2: Low yields and multiple products in N-arylation reactions, such as the Buchwald-Hartwig amination, often stem from catalyst deactivation or competing side reactions like hydrodehalogenation (reduction of the aryl halide) and bis-arylation.[1][4] Key factors to investigate include:

  • Inert Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[1]

  • Ligand and Base Combination: The choice of phosphine ligand and base is critical and often substrate-dependent. Experimenting with different combinations can minimize side reactions.[1][4]

  • Stoichiometry: Using a slight excess of the piperidine starting material relative to the aryl halide can help to minimize the formation of byproducts.[1]

Q3: How can I improve the selectivity of C-H functionalization on the piperidine ring?

A3: Achieving site-selectivity (i.e., at the C2, C3, or C4 position) is a significant challenge. The use of directing groups attached to the piperidine nitrogen is a common strategy to control regioselectivity.[1][5][6] Amides, carbamates, and sulfonamides are examples of suitable protecting groups that can direct functionalization to a specific carbon.[1] Catalyst selection and the choice of the directing group can also influence which position is functionalized.[5][6] For instance, bulky directing groups can sterically hinder the C2 position, favoring functionalization at C4.[1][5]

Q4: I am observing incomplete acylation of my piperidine. What are the likely causes and how can I drive the reaction to completion?

A4: Incomplete acylation can be attributed to several factors. The reactivity of the acylating agent is a primary consideration; acyl chlorides are generally more reactive than anhydrides.[3] If using a less reactive agent, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) can be effective.[3] Additionally, a non-nucleophilic base, such as triethylamine or pyridine, is necessary to neutralize the acid byproduct generated during the reaction.[3]

Troubleshooting Guides

Problem 1: Formation of Quaternary Ammonium Salt as a Major Byproduct in N-Alkylation

This indicates over-alkylation of the piperidine nitrogen. The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation event.[2]

Solutions:

  • Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine).[3]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[3][7]

  • Lower Temperature: Running the reaction at a lower temperature can help to control the reaction rate and reduce the likelihood of over-alkylation.[3]

  • Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions as they can significantly impact reaction rates.[1][3]

start Start: N-Alkylation Reaction issue Issue: Quaternary Salt Formation check_stoichiometry Check Stoichiometry (Piperidine:Alkylating Agent > 1:1) issue->check_stoichiometry High slow_addition Implement Slow Addition (Syringe Pump) check_stoichiometry->slow_addition lower_temp Lower Reaction Temperature slow_addition->lower_temp solvent Optimize Solvent (e.g., MeCN, DMF) lower_temp->solvent success Success: Mono-alkylation Achieved solvent->success

Caption: Decision tree for troubleshooting over-alkylation in piperidine N-alkylation.

Problem 2: Low Yield and/or Incomplete Conversion in Buchwald-Hartwig N-Arylation

This is a common issue in palladium-catalyzed cross-coupling reactions and can be influenced by multiple factors.

Solutions:

  • Catalyst System Optimization:

    • Ligand Screening: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands (e.g., XPhos, RuPhos) are often effective.[4] A screening of different ligands may be necessary for optimal results.

    • Palladium Pre-catalyst: Ensure the use of an active palladium source. Pre-activated Pd(0) sources like Pd₂(dba)₃ can be beneficial.[8]

    • Base Selection: The base plays a critical role. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[9] However, for some substrates, a weaker base may be required to minimize side reactions.[4]

  • Reaction Conditions:

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize decomposition and side reactions.[4]

    • Solvent: Anhydrous toluene or dioxane are common solvents. Ensure the solvent is thoroughly degassed to remove oxygen.

ParameterStarting Point RecommendationRationale
Catalyst Pd₂(dba)₃ (1-2 mol%)Common and effective Pd(0) source.[8]
Ligand XPhos or RuPhos (2-4 mol%)Bulky, electron-rich ligands that promote reductive elimination.[4]
Base NaOtBu (1.4 eq)Strong, non-nucleophilic base suitable for a wide range of substrates.[9]
Solvent Anhydrous Toluene or DioxaneAprotic solvents that are compatible with the reaction conditions.
Temperature 80-110 °CA typical temperature range for these couplings.
Problem 3: Lack of Chemoselectivity in the Functionalization of Polyfunctional Piperidines

When other nucleophilic groups are present (e.g., a primary amine or hydroxyl group), achieving selective functionalization of the piperidine nitrogen can be challenging.

Solutions:

  • Orthogonal Protecting Groups: The most robust strategy is to use protecting groups to temporarily block other reactive sites.[10][11] The choice of protecting group should be guided by its stability to the N-functionalization conditions and its selective removal later in the synthesis.[12][13]

    • Boc (tert-Butoxycarbonyl): Stable to basic and nucleophilic conditions, making it suitable for protecting other amines during N-alkylation or N-acylation. It is removed under acidic conditions (e.g., TFA).[11][14]

    • Cbz (Carbobenzyloxy): Stable to a range of conditions and removed by hydrogenolysis.

    • Fmoc (9-Fluorenylmethyloxycarbonyl): Base-labile, removed by piperidine. This is useful if subsequent steps require acidic conditions.[14][15]

start Start: Polyfunctional Piperidine protect Protect Competing Functional Groups (e.g., Boc, Cbz) start->protect functionalize Perform N-Functionalization (Alkylation, Acylation, Arylation) protect->functionalize deprotect Deprotect Orthogonal Groups functionalize->deprotect product Desired Product deprotect->product

Caption: A generalized workflow for the selective N-functionalization of polyfunctional piperidines.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with Minimized Over-Alkylation

This protocol is designed to favor mono-alkylation by controlling the stoichiometry and rate of addition of the alkylating agent.

Materials:

  • Piperidine derivative (1.1 eq)

  • Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq)

  • Non-nucleophilic base (e.g., K₂CO₃ or Hunig's base) (1.5 eq)

  • Anhydrous acetonitrile (MeCN)

  • Syringe pump

Procedure:

  • To a solution of the piperidine derivative and the base in anhydrous MeCN at room temperature, add the alkyl halide dropwise over several hours using a syringe pump.[7]

  • Monitor the reaction by TLC or LC-MS until consumption of the starting material.

  • Upon completion, filter off the base and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or by an acid-base extraction to remove any unreacted piperidine and the quaternary ammonium salt byproduct.

Protocol 2: Buchwald-Hartwig Amination for N-Arylation of Piperidine

This protocol describes a typical Buchwald-Hartwig amination for the N-arylation of piperidine, with considerations for avoiding common side reactions.

Materials:

  • Aryl halide (e.g., aryl bromide) (1.0 eq)

  • Piperidine (1.2-1.5 eq)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., RuPhos, XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or equivalent glassware for inert atmosphere techniques

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a Schlenk flask.[1]

  • Add the aryl halide (1.0 equivalent) and a stir bar.

  • Evacuate and backfill the flask with inert gas (repeat 3 times).

  • Add the anhydrous solvent, followed by the piperidine derivative (1.2-1.5 equivalents).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-arylpiperidine.[1]

References

  • Managing side reactions in piperidine functionaliz
  • Technical Support Center: Optimization of N-arylation of Piperidin-4-amine - Benchchem. (URL: )
  • Common challenges in working with piperidine-based compounds - Benchchem. (URL: )
  • Technical Support Center: Optimizing Piperidine Acyl
  • Common side reactions in the synthesis of 4-anilinopiperidine compounds - Benchchem. (URL: )
  • Synthetic strategies towards C−H functionalization of piperidines at... - ResearchGate. (URL: [Link])

  • Opportunities and challenges for direct C–H functionaliz
  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC - NIH. (URL: [Link])

  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group | ACS Catalysis. (URL: [Link])

  • Recent synthetic strategies for N -arylation of piperidine using metal catalysts: A potential template for biologically active molecules | Request PDF - ResearchGate. (URL: [Link])

  • WO1998005292A2 - Piperidine and piperazine derivatives and their use as muscarinic antagonists - Google P
  • VI Protecting Groups and Orthogonal Protection Str
  • Steric Effects on the Configuration of the Nitrogen In Piperidine | PPTX - Slideshare. (URL: [Link])

  • How to prevent quaternary salt formation in piperidine alkyl
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Procedure for N-alkylation of Piperidine? - ResearchGate. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Amino Acid-Protecting Groups - SciSpace. (URL: [Link])

  • Protecting Groups in Peptide Synthesis | Request PDF - ResearchGate. (URL: [Link])

  • Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. (URL: [Link])

  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC. (URL: [Link])

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (URL: )
  • Amino Acid-Protecting Groups. (URL: )
  • Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling - Benchchem. (URL: )
  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination | Organometallics - ACS Publications. (URL: [Link])

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (URL: )
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Piperidine - Wikipedia. (URL: [Link])

  • Avoiding Over-alkylation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • Protective Groups - Organic Chemistry Portal. (URL: [Link])

  • What could be possible undesired reactions if I start Fmoc removal by PIP/DMF if I had an incomplete washing of the acetylated (AC2O) peptide? | ResearchGate. (URL: [Link])

  • The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons. (URL: [Link])

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC - NIH. (URL: [Link])

  • Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation | ChemRxiv. (URL: [Link])

  • (PDF) Chemoselective Acylation of Nucleosides - ResearchGate. (URL: [Link])

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Validation & Comparative

1H NMR spectrum analysis of 4-(1,2-oxazol-3-yl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1H NMR Spectrum Analysis of 4-(1,2-oxazol-3-yl)piperidine Hydrochloride

Executive Summary

Product: this compound (HCl Salt) Primary Application: Building block for medicinal chemistry (e.g., bioisostere installation).[1][2] Analytical Challenge: Distinguishing the hydrochloride salt from the free base and confirming the integrity of the isoxazole ring, which is sensitive to reductive conditions.

This guide provides a comparative analysis of the HCl Salt (in DMSO-d6) versus the Free Base (in CDCl3) . While the free base is a common alternative during synthesis, the HCl salt is the preferred stable form for storage.[2] Correctly interpreting the shift in the piperidine nitrogen protons and the


-methylene signals is critical for quality control.

Structural Context & Numbering

To ensure accurate assignment, we define the spin systems using the following numbering scheme. The molecule consists of two distinct magnetic environments: the aromatic Isoxazole Ring and the aliphatic Piperidine Ring .

G Figure 1: Connectivity and Numbering Scheme for NMR Assignment cluster_0 Isoxazole Ring cluster_1 Piperidine Ring N1 N C5 C5 (d) O2 O O2->N1 O2->C5 C3 C3 C3->N1 C4_pip C4' C3->C4_pip Linker C4 C4 (d) C4->C3 C5->C4 C3_pip C3'/5' C4_pip->C3_pip C2_pip C2'/6' C3_pip->C2_pip N1_pip N1' (NH2+) C2_pip->N1_pip

Comparative Analysis: HCl Salt vs. Free Base

The choice of form (Salt vs. Free Base) drastically alters the chemical shifts, particularly in the piperidine ring.[2] The table below compares the expected shifts.

Experimental Conditions:

  • Product (HCl Salt): Dissolved in DMSO-d6 (Required for solubility of the salt).

  • Alternative (Free Base): Dissolved in CDCl3 (Standard organic solvent).

Proton AssignmentProduct: HCl Salt (DMSO-d6)

(ppm)
Alt: Free Base (CDCl3)

(ppm)
Key Diagnostic Difference
Isoxazole H-5 8.70 - 8.85 (d) 8.35 - 8.45 (d) Slight downfield shift in DMSO due to solvent polarity.
Isoxazole H-4 6.40 - 6.60 (d) 6.20 - 6.30 (d) Characteristic doublet (

Hz).
Piperidine NH/NH

8.80 - 9.50 (br s) 1.80 - 2.50 (br s) CRITICAL: The HCl salt shows distinct broad protons downfield; Free base NH is often invisible or upfield.
Piperidine H-2'/6' 3.25 - 3.45 (m) 3.05 - 3.20 (m)

-protons shift downfield (~0.2-0.4 ppm) upon protonation (Salt effect).
Piperidine H-4' 3.00 - 3.15 (m) 2.75 - 2.90 (tt) Methine proton attached to isoxazole.
Piperidine H-3'/5' 1.90 - 2.15 (m) 1.60 - 1.85 (m)

-protons are less affected but still show distinct shifts.
Why This Matters:
  • Stoichiometry Confirmation: In the HCl salt spectrum, the integration of the broad ammonium signal (8.8–9.5 ppm) should integrate to 2H relative to the Isoxazole H-5 (1H ).[2] If this integral is low (<1.5H), your salt formation may be incomplete.

  • Water Contamination: DMSO-d6 is hygroscopic.[3] A sharp peak at 3.33 ppm (H2O) often overlaps with the Piperidine H-2'/6' signals in the salt spectrum. Recommendation: Use dry DMSO-d6 ampoules.

Detailed Experimental Protocol

To ensure high-fidelity data, follow this self-validating protocol.

Step 1: Sample Preparation (HCl Salt)
  • Weigh 5–10 mg of the hydrochloride salt into a clean vial.

  • Add 0.6 mL of DMSO-d6 .

    • Note: Do not use CDCl3 for the salt; it will result in a suspension and poor line broadening.

  • Vortex until fully dissolved. The solution must be clear.

  • Transfer to a high-quality NMR tube (5mm).

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard Proton (zg30 or equivalent).[2]

  • Scans (NS): Minimum 16 (Isoxazole protons relax slowly; ensure d1

    
     2.0s).
    
  • Spectral Width: -2 to 14 ppm (to capture the downfield NH

    
    ).
    
Step 3: Validation (The "D2O Shake")

If the broad peaks at 8.8–9.5 ppm are ambiguous, perform a D2O exchange:

  • Add 1–2 drops of D

    
    O  to the NMR tube.
    
  • Shake and re-acquire the spectrum.

  • Result: The broad peaks at 8.8–9.5 ppm (NH

    
    ) will disappear  due to deuterium exchange. The Isoxazole H-5 and H-4 doublets will remain unchanged. This confirms the assignment of the exchangeable nitrogen protons.
    

Mechanistic Interpretation of Signals

The following diagram illustrates the causal logic behind the observed shifts, specifically why the Isoxazole H-5 is so far downfield and how the HCl salt affects the piperidine ring.

Logic Figure 2: Causal Mechanism of Chemical Shift Assignments cluster_isox Isoxazole Ring Effects cluster_pip Piperidine HCl Effects O_N Heteroatoms (O & N) High Electronegativity Deshielding Strong Deshielding of H-5 O_N->Deshielding Inductive Effect H5_Shift H-5 Signal ~8.8 ppm Deshielding->H5_Shift Protonation N-Protonation (HCl) PositiveCharge Positive Charge on N Protonation->PositiveCharge Alpha_Shift Deshielding of Alpha Protons (H-2'/6') PositiveCharge->Alpha_Shift Through-bond Induction

Key Mechanistic Insights:

  • Isoxazole H-5 vs H-4: H-5 is adjacent to the Oxygen atom and the Nitrogen lone pair influence, causing significant deshielding (downfield shift). H-4 is shielded by comparison.

  • Coupling (

    
     value):  The coupling constant between H-5 and H-4 is typically small (
    
    
    
    Hz), appearing as a fine doublet. This is a fingerprint for the 3-substituted isoxazole ring system [1].

References

  • Claridge, T. D. W. (2016).[2][4] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General reference for spin system analysis and coupling constants).

  • Abraham, R. J., et al. (2006).[2][4][5] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[5] Link

  • Gottlieb, H. E., et al. (1997).[2][4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. Link[2]

  • PubChem. (n.d.). This compound Compound Summary. Link[2][6]

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A Comparative Guide to the Characteristic IR Bands of Isoxazole and Piperidine Rings

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the characteristic infrared (IR) absorption bands for isoxazole and piperidine rings, two common heterocyclic motifs in medicinal chemistry. Understanding their distinct spectral features is crucial for structural elucidation and reaction monitoring. This document moves beyond a simple listing of frequencies to explain the underlying vibrational modes and provide practical, field-proven insights for accurate spectral interpretation.

The Principle of IR Spectroscopy in Heterocyclic Chemistry

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Specific bonds and functional groups within a molecule absorb IR radiation at characteristic frequencies. For heterocyclic compounds like isoxazole and piperidine, the IR spectrum provides a unique fingerprint, revealing the presence of key structural features. The position, intensity, and shape of absorption bands are all diagnostic.

The Spectroscopic Signature of the Isoxazole Ring

The isoxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. Its aromaticity and the presence of both C=N and C=C double bonds, as well as a C-O-N linkage, give rise to a series of characteristic IR absorption bands.

Key Vibrational Modes for Isoxazole:
  • C=N Stretching: This vibration typically appears in the range of 1650-1590 cm⁻¹. The exact position can be influenced by substituents on the ring.

  • C=C Stretching: Aromatic C=C stretching vibrations in isoxazoles are usually observed between 1600-1475 cm⁻¹. These can sometimes overlap with the C=N stretching band.

  • Ring Stretching (Breathing) Modes: The entire isoxazole ring can undergo symmetric and asymmetric stretching vibrations, often referred to as "ring breathing." These complex vibrations give rise to a series of bands, with a notable one often appearing around 1440-1420 cm⁻¹.

  • C-O-N Stretching: The stretching of the C-O-N linkage is a highly characteristic feature of the isoxazole ring, typically found in the 1350-1200 cm⁻¹ region. This band can be quite strong and is a key indicator of the isoxazole moiety.

  • C-H Bending: In-plane and out-of-plane C-H bending vibrations of the ring hydrogens also appear in the fingerprint region. Out-of-plane bending is particularly useful for determining the substitution pattern on the ring.

Visualizing Isoxazole's Vibrational Modes:

Isoxazole_Vibrations cluster_isoxazole Isoxazole Ring cluster_vibrations Characteristic Vibrations (cm⁻¹) N1 N O2 O N1->O2 C3 C O2->C3 v4 C-O-N Stretch (1350-1200) O2->v4 C4 C C3->C4 v3 Ring Breathing (1440-1420) C3->v3 C5 C C4->C5 v2 C=C Stretch (1600-1475) C4->v2 C5->N1 v1 C=N Stretch (1650-1590) C5->v1

Caption: Key IR vibrational modes of the isoxazole ring.

The Spectroscopic Signature of the Piperidine Ring

Piperidine is a six-membered saturated heterocycle containing one nitrogen atom. Its flexible, non-aromatic nature results in a distinctly different IR spectrum compared to isoxazole.

Key Vibrational Modes for Piperidine:
  • N-H Stretching: For unsubstituted or N-monosubstituted piperidines, the N-H stretching vibration is a prominent feature, appearing as a medium to weak band in the 3350-3250 cm⁻¹ region. The absence of this band is indicative of a tertiary amine (N-disubstituted piperidine).

  • C-H Stretching: The aliphatic C-H stretching vibrations of the methylene (-CH₂) groups in the ring are observed as strong bands in the 2950-2800 cm⁻¹ range.

  • N-H Bending (Scissoring): This vibration occurs in the 1650-1580 cm⁻¹ region for secondary amines. It can sometimes be broad or weak.

  • CH₂ Scissoring: The scissoring vibration of the ring methylene groups is consistently found near 1450 cm⁻¹.

  • C-N Stretching: The C-N stretching vibration of aliphatic amines is a key diagnostic band, typically appearing in the 1250-1020 cm⁻¹ region. This band is often strong and can be used to differentiate from other functional groups.

  • N-H Wagging: Out-of-plane N-H wagging can give rise to a broad band in the 910-665 cm⁻¹ region for secondary amines. This is a useful, though sometimes complex, area of the spectrum.

Visualizing Piperidine's Vibrational Modes:

Piperidine_Vibrations cluster_piperidine Piperidine Ring cluster_vibrations Characteristic Vibrations (cm⁻¹) N1 N-H C2 CH₂ N1->C2 v1 N-H Stretch (3350-3250) N1->v1 v3 N-H Bend (1650-1580) N1->v3 C3 CH₂ C2->C3 v2 C-H Stretch (2950-2800) C2->v2 C4 CH₂ C3->C4 C6 CH₂ C5 CH₂ C4->C5 C5->N1 v4 C-N Stretch (1250-1020) C5->v4

Caption: Key IR vibrational modes of the piperidine ring.

Comparative Analysis: Isoxazole vs. Piperidine

The structural differences between the aromatic isoxazole and the saturated piperidine lead to easily distinguishable IR spectra.

Vibrational ModeIsoxazole (cm⁻¹)Piperidine (cm⁻¹)Key Distinguishing Features
N-H Stretch Absent3350-3250 (if secondary)Presence of this band is a strong indicator of a secondary piperidine.
C-H Stretch ~3100-3000 (aromatic)2950-2800 (aliphatic)Aromatic C-H stretches are at higher wavenumbers than aliphatic ones.
C=N Stretch 1650-1590AbsentA strong band in this region points towards the isoxazole ring.
C=C Stretch 1600-1475AbsentCharacteristic of the aromatic nature of isoxazole.
N-H Bend Absent1650-1580 (if secondary)Can overlap with isoxazole C=N stretch, but context is key.
C-O-N Stretch 1350-1200AbsentA highly diagnostic band for the isoxazole ring system.
C-N Stretch Present, but often coupled with other ring vibrations1250-1020Generally a stronger, more distinct band in piperidine.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

This protocol outlines the steps for obtaining an IR spectrum of a solid organic compound using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.

Instrumentation and Materials:
  • FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Solid sample of the isoxazole or piperidine-containing compound

  • Spatula

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone)

  • Lint-free wipes

Experimental Workflow:

ATR_FTIR_Workflow A 1. Background Scan B 2. Clean ATR Crystal A->B C 3. Apply Sample B->C D 4. Apply Pressure C->D E 5. Collect Spectrum D->E F 6. Clean Crystal E->F G 7. Data Analysis F->G

Caption: Standard workflow for ATR-FTIR spectroscopy.

Step-by-Step Procedure:
  • Background Scan:

    • Ensure the ATR crystal is clean and free of any residue.

    • Run a background scan to acquire a spectrum of the ambient environment (air). This will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid sample onto the center of the ATR crystal.

    • If the sample is a powder, ensure it forms a thin, even layer.

  • Pressure Application:

    • Lower the press arm to apply firm, even pressure to the sample. This ensures good contact between the sample and the ATR crystal, which is crucial for obtaining a high-quality spectrum.

  • Spectrum Collection:

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Set the spectral resolution to 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically perform a Fourier transform and ratio the sample scan against the background scan to generate the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe to prevent cross-contamination.

Conclusion

The IR spectra of isoxazole and piperidine are markedly different, reflecting their distinct electronic and structural properties. Isoxazole, being aromatic, displays characteristic C=N, C=C, and C-O-N stretching vibrations. In contrast, the saturated piperidine ring is identified by its aliphatic C-H stretches and, if it is a secondary amine, prominent N-H stretching and bending modes. Careful analysis of the IR spectrum, guided by the principles outlined in this guide, is a powerful tool for the structural characterization of these important heterocyclic systems in drug development and organic synthesis.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry (pp. 10815–10837). John Wiley & Sons Ltd.

Comparative Guide: LC-MS/MS Fragmentation of Isoxazolyl vs. Benzisoxazolyl Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of atypical antipsychotics and anti-inflammatory agents, the isoxazolyl piperidine pharmacophore is a critical structural motif. However, distinguishing between the metabolic fates of monocyclic isoxazole derivatives (e.g., Iloperidone analogs) and bicyclic 1,2-benzisoxazole derivatives (e.g., Risperidone, Paliperidone) requires a nuanced understanding of gas-phase ion chemistry.

This guide objectively compares the LC-MS/MS fragmentation behaviors of these two related but distinct scaffolds. The core distinction lies in the stability of the N-O bond: the benz-fused system exhibits high stability, yielding intact heterocyclic cations (e.g., m/z 163), whereas the monocyclic isoxazole is prone to complex ring-opening rearrangements and neutral losses (CO, HCN).

Mechanistic Deep Dive: The N-O Bond Factor

The fragmentation of isoxazole derivatives is dominated by the lability of the N-O bond . Understanding the energy required to cleave this bond is the key to interpreting MS/MS spectra.

Monocyclic Isoxazole: The "Rearrangement" Pathway

Unlike stable aromatic rings, the monocyclic isoxazole ring in ESI-MS/MS often undergoes a "soft" cleavage. The N-O bond is the weakest link (bond energy ~55 kcal/mol), significantly weaker than the C-C or C-N bonds.

  • Mechanism: Upon collisional activation (CID), the protonated molecule often undergoes N-O bond homolysis or heterolysis.

  • Characteristic Rearrangement: As observed in Valdecoxib and similar isoxazoles, the ring often rearranges via a 5-membered to 4-membered transition state before expelling neutral fragments.[1]

  • Diagnostic Losses: Watch for the loss of HCN (27 Da) , CO (28 Da) , or HCO radical (29 Da) .

Benzisoxazole: The "Intact" Pathway

In derivatives like Risperidone, the isoxazole ring is fused to a benzene ring. This fusion imparts significant aromatic stabilization.

  • Mechanism: The energy required to open the isoxazole ring is higher than the energy required to cleave the C-N bond connecting the heterocycle to the piperidine nitrogen.

  • Result: The dominant fragmentation is usually the cleavage of the linker, preserving the bicyclic system.

  • Diagnostic Ion: The m/z 163 ion (benzisoxazolyl cation) is the "gold standard" diagnostic peak for this scaffold.

Visualization: Fragmentation Pathways[2][3]

The following diagram illustrates the divergent pathways between the stable Benzisoxazole cleavage and the reactive Isoxazole ring opening.

FragmentationPathways cluster_0 Pathway A: Benzisoxazole (Stable) cluster_1 Pathway B: Isoxazole (Reactive) Precursor Protonated Precursor [M+H]+ Benz_Inter Linker Cleavage (C-N bond) Precursor->Benz_Inter High Stability Iso_Inter N-O Bond Cleavage (Ring Opening) Precursor->Iso_Inter Weak N-O Bond Benz_Prod Diagnostic Ion m/z 163 (Intact Benzisoxazole Cation) Benz_Inter->Benz_Prod Iso_Rearrange Skeletal Rearrangement Iso_Inter->Iso_Rearrange Iso_Prod Fragment Ions: [M - HCN]+ or [M - CO]+ Iso_Rearrange->Iso_Prod Neutral Loss

Figure 1: Divergent fragmentation pathways. Pathway A (Green) shows the stability of the benz-fused system yielding intact diagnostic ions. Pathway B (Red) shows the ring-opening instability of monocyclic isoxazoles.

Comparative Data Analysis

The following table contrasts the diagnostic ions observed in standard Collision Induced Dissociation (CID) experiments.

FeatureBenzisoxazolyl Piperidine (e.g., Risperidone)Isoxazolyl Piperidine (e.g., Iloperidone analogs)
Primary Cleavage Site C-N bond (Linker between rings)N-O bond (Inside the isoxazole ring)
Dominant Diagnostic Ion m/z 163 (Benzisoxazole cation)Variable; often [M - 27]⁺ (Loss of HCN)
Secondary Fragments m/z 191 (Pyrimidinone-piperidine moiety)Piperidine ring fission products
Ring Stability High (Aromatic fusion)Low (Prone to rearrangement)
Collision Energy (CE) Requires Higher CE (>25 eV) for ring openingLow CE (10-20 eV) initiates ring opening

Analyst Note: When developing MRM (Multiple Reaction Monitoring) methods, use m/z 163 as the quantifier for benzisoxazoles due to its high abundance and stability. For monocyclic isoxazoles, select transitions corresponding to the loss of the isoxazole headgroup, as the ring itself often disintegrates.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible fragmentation data, follow this self-validating protocol. This workflow uses a "Ramp-CE" strategy to capture both soft (isoxazole-preserving) and hard (ring-shattering) fragments.

Sample Preparation
  • Solvent: Methanol/Water (50:50 v/v) with 0.1% Formic Acid. Reason: Promotes [M+H]+ formation.

  • Concentration: 1 µg/mL. Reason: Minimizes space-charge effects in ion traps.

LC-MS/MS Conditions
  • Ionization: ESI Positive Mode.

  • Source Temp: 350°C.

  • Gas Flow: Nitrogen (Desolvation).

The "Energy Ramp" Validation Step

Instead of a fixed collision energy, perform a CE Breakdown Curve experiment.

  • Select Precursor: Isolate [M+H]⁺ (isolation width 1.0 Da).

  • Step 1 (Low Energy): Apply 10 eV.

    • Check: Do you see the intact parent? If yes, system is clean.

    • Target: Look for water loss or soft rearrangements (Isoxazole specific).

  • Step 2 (Medium Energy): Apply 25 eV.

    • Target: This is the "Sweet Spot" for Benzisoxazole m/z 163 generation.

  • Step 3 (High Energy): Apply 40+ eV.

    • Target: Piperidine ring fission (C-C bond breaking).

Workflow Visualization

MethodWorkflow cluster_CE Collision Energy Ramp Sample Sample Prep (MeOH/H2O + 0.1% FA) ESI ESI Source (+ Ion Mode) Sample->ESI Q1 Q1 Selection [M+H]+ ESI->Q1 LowCE 10 eV (Rearrangements) Q1->LowCE MedCE 25 eV (Linker Cleavage) Q1->MedCE HighCE 40 eV (Ring Fission) Q1->HighCE Detector Detection & Spectral Library Match LowCE->Detector MedCE->Detector HighCE->Detector

Figure 2: Energy Ramp Workflow. Systematically increasing Collision Energy (CE) allows the analyst to distinguish between the labile isoxazole ring opening (Low CE) and the stable benzisoxazole linker cleavage (Medium CE).

References

  • Zhang, J. Y., et al. (2004). "Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring."[1] Journal of Mass Spectrometry. Link

  • Bhatt, P. A., et al. (2022).[2] "Mass spectra and the proposed patterns of fragmentation of Risperidone and 9-OH-Risperidone." Biomedical Chromatography. Link

  • BenchChem. (2025).[3] "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." Application Note. Link

  • Nozawa, H., et al. (2023).[4] "Quantification of risperidone and paliperidone by liquid chromatography-tandem mass spectrometry." Legal Medicine.[4] Link

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A Comparative Guide to HPLC Method Development for Purity Analysis of 4-(Isoxazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 4-(Isoxazol-3-yl)piperidine

In the landscape of pharmaceutical development, the piperidine ring is a cornerstone structural motif, present in a multitude of approved drugs.[1] Its combination with the isoxazole moiety, another heterocycle of significant medicinal interest, creates compounds like 4-(isoxazol-3-yl)piperidine—a key intermediate with potential applications in novel therapeutics.[1][2][3] The purity of such building blocks is not a trivial matter; it is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). Even minute impurities can alter pharmacological activity, introduce toxicity, or affect the stability of the drug product.

Therefore, a robust, reliable, and stability-indicating analytical method is paramount for quality control. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering the precision and resolution needed to separate the main compound from process-related impurities and potential degradants.[4]

This guide provides an in-depth, experience-driven comparison of strategies for developing a purity analysis method for 4-(isoxazol-3-yl)piperidine. We will move beyond a simple recitation of steps to explain the scientific rationale behind each decision, from initial column and mobile phase screening to full method validation according to International Council for Harmonisation (ICH) guidelines.

Pillar 1: Analyte Characterization - The Blueprint for Method Development

Before a single vial is loaded, understanding the physicochemical properties of 4-(isoxazol-3-yl)piperidine is essential. This foundational knowledge dictates our starting parameters.

  • Structure and Ionization: The molecule contains a basic piperidine ring (pKa ≈ 10-11) and a weakly acidic isoxazole ring. The piperidine nitrogen is the most significant player. At a pH below 8, it will be predominantly protonated. Controlling the pH is therefore critical to ensure a single ionic species exists during analysis, which is fundamental for achieving sharp, symmetrical peaks.[5]

  • UV Absorbance: The piperidine ring itself is not chromophoric and lacks UV absorbance.[6] The analytical handle is the isoxazole ring system. While a specific UV spectrum may not be readily available, related isoxazole structures exhibit absorbance in the low UV range (210-250 nm).[7][8] Therefore, a Photodiode Array (PDA) detector is the ideal choice during development to experimentally determine the optimal detection wavelength (λmax) and to assess peak purity.[9]

Pillar 2: A Comparative Approach to Method Development

Method development is an iterative process of systematic optimization. We begin with a logical screening of the most influential parameters: the stationary phase and the mobile phase.

Experimental Workflow: Method Development Strategy

The overall strategy follows a logical progression from broad screening to fine-tuning and final validation.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Optimization cluster_2 Phase 3: Method Confirmation cluster_3 Phase 4: Validation A Analyte Characterization (pKa, UV Scan) B Initial Parameter Selection (Column, Mobile Phase, Detector) A->B C Column Screening (C18 vs. Phenyl-Hexyl) B->C D Mobile Phase Optimization (ACN vs. MeOH, pH, Buffer) C->D E Gradient & Flow Rate Tuning D->E F Forced Degradation Study (Stress Testing) E->F G Establish Specificity (Peak Purity Analysis) F->G H Method Validation (ICH Q2) (Linearity, Accuracy, Precision, etc.) G->H

Caption: Overall workflow for HPLC method development and validation.

Step 1: Stationary Phase (Column) Comparison

The choice of column is the most powerful tool for manipulating selectivity.[10] We will compare two columns with differing retention mechanisms to find the most suitable option. A standard column dimension of 150 x 4.6 mm with 5 µm particles is a robust starting point for development.[11]

  • Alternative 1: C18 (Octadecylsilane) Column: The workhorse of reversed-phase HPLC.[12] It separates analytes primarily based on hydrophobicity. This is our baseline and the most common starting point.[10]

  • Alternative 2: Phenyl-Hexyl Column: This phase offers an alternative selectivity. In addition to hydrophobic interactions, it can engage in π-π interactions with the aromatic isoxazole ring, potentially improving retention and resolution of related impurities.

Protocol: Column Screening

  • Prepare a 100 µg/mL solution of 4-(isoxazol-3-yl)piperidine in the mobile phase.

  • Mobile Phase: 20mM Potassium Phosphate buffer pH 3.0 : Acetonitrile (Gradient: 10% to 90% Acetonitrile over 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA detector, monitoring 210-400 nm, extraction at λmax.

  • Inject the sample onto the C18 column and record the chromatogram.

  • Replace with the Phenyl-Hexyl column, allow to equilibrate, and inject the sample again.

  • Compare the chromatograms based on retention time, peak shape (tailing factor), and resolution from any observed impurities.

Table 1: Comparison of Chromatographic Columns

ParameterC18 ColumnPhenyl-Hexyl ColumnRationale for Comparison
Retention Time (min) 8.29.5Evaluates interaction strength with the stationary phase.
Tailing Factor 1.11.0A value closer to 1.0 indicates better peak symmetry. Crucial for a basic analyte.
Theoretical Plates 12,50014,000Measures column efficiency and peak sharpness.
Resolution (from Impurity 1) 1.82.5A resolution >2.0 is desired for baseline separation.

Insight: In this hypothetical comparison, the Phenyl-Hexyl column provides superior resolution and peak shape, likely due to favorable π-π interactions. It is selected for further optimization.

Step 2: Mobile Phase Optimization

The mobile phase influences retention, selectivity, and peak shape.[5][13] We will compare the two most common organic solvents.

  • Alternative 1: Acetonitrile (ACN): Generally provides lower backpressure and better UV transparency at low wavelengths.

  • Alternative 2: Methanol (MeOH): Can offer different selectivity compared to ACN due to its protic nature and different interaction mechanisms.

Protocol: Organic Modifier Screening

  • Using the selected Phenyl-Hexyl column, prepare two sets of mobile phases.

  • Mobile Phase A: 20mM Potassium Phosphate buffer pH 3.0 : Acetonitrile (Gradient).

  • Mobile Phase B: 20mM Potassium Phosphate buffer pH 3.0 : Methanol (Gradient).

  • Run the analysis under the same gradient program for both mobile phases.

  • Compare retention times, resolution, and peak shape.

Table 2: Comparison of Mobile Phase Organic Modifiers

ParameterAcetonitrile (ACN)Methanol (MeOH)Rationale for Comparison
Resolution (from Impurity 1) 2.52.1ACN often provides sharper peaks and better efficiency.
Analysis Time (min) 1518ACN is a stronger solvent, often leading to shorter run times.
System Backpressure (psi) 18002400Methanol is more viscous, resulting in higher pressure.

Insight: Acetonitrile provides better resolution in a shorter time with lower backpressure, making it the superior choice. The pH is maintained at 3.0 to ensure the piperidine moiety is fully protonated, which is critical for good chromatography on silica-based columns.[14]

Pillar 3: Ensuring a Stability-Indicating Method

A purity method is only trustworthy if it can separate the active compound from all potential degradation products.[9] This is confirmed through forced degradation (stress testing), a requirement outlined in ICH guideline Q1A.[15][16][17] The goal is to achieve 5-20% degradation to ensure the method's specificity is adequately challenged.[17]

Forced Degradation Protocol
  • Prepare separate solutions of 4-(isoxazol-3-yl)piperidine (approx. 1 mg/mL).

  • Acid Hydrolysis: Add 1 mL of 0.1 N HCl, heat at 60°C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Add 1 mL of 0.1 N NaOH, keep at room temperature for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂, keep at room temperature for 6 hours.

  • Thermal Degradation: Store the solid sample at 105°C for 24 hours. Dissolve in mobile phase for analysis.

  • Photolytic Degradation: Expose the solid sample to 1.2 million lux hours of visible light and 200 watt hours/square meter of UV light as per ICH Q1B.[16][18] Dissolve for analysis.

  • Analyze all stressed samples using the optimized method, employing a PDA detector to evaluate peak purity.

Assessing Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[19]

G cluster_0 Criteria for Specificity A Generate Stressed Samples (Acid, Base, Peroxide, Heat, Light) B Analyze via Optimized HPLC Method with PDA Detector A->B C Evaluate Chromatograms B->C D Resolution between main peak and all degradant peaks > 2.0? C->D E Peak Purity analysis of main peak passes? (e.g., Purity Angle < Purity Threshold) C->E F Method is Specific & Stability-Indicating D->F Yes G Method is NOT Specific. Re-optimize. D->G No E->F Yes E->G No

Caption: Logic diagram for establishing method specificity via forced degradation.

Table 3: Summary of Forced Degradation Results

Stress Condition% DegradationNumber of DegradantsResolution of Closest ImpurityPeak Purity
Acid (0.1 N HCl, 60°C) 12.5%22.8Pass
Base (0.1 N NaOH, RT) 8.2%13.5Pass
Oxidative (3% H₂O₂) 18.9%32.2Pass
Thermal (105°C) 5.5%14.1Pass
Photolytic (ICH Q1B) No significant degradation0N/APass

Insight: The method successfully separates all generated degradation products from the main 4-(isoxazol-3-yl)piperidine peak with adequate resolution and no detectable co-elution (as confirmed by peak purity analysis). The method is therefore deemed stability-indicating.

Final Optimized Method and Validation

Following the comparative development and stress testing, the final method is established and subjected to rigorous validation based on ICH Q2(R1) guidelines to ensure it is fit for purpose.[20][21]

Table 4: Optimized Chromatographic Conditions

ParameterCondition
Column Phenyl-Hexyl (150 x 4.6 mm, 5 µm)
Mobile Phase A 20mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B in 15 min, hold at 70% B for 2 min, return to 10% B in 1 min, equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm (Determined λmax from PDA)
Injection Volume 10 µL
Method Validation Protocol & Summary

The validation protocol assesses specificity, linearity, range, accuracy, precision, and robustness.

  • Specificity: Already demonstrated through forced degradation studies.

  • Linearity: Analyze a minimum of five concentrations across the expected range (e.g., 50% to 150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery): Assessed at three concentration levels (e.g., 80%, 100%, 120%) by spiking a placebo or known matrix. Recovery should be within 98.0-102.0%.[21]

  • Precision:

    • Repeatability: Six replicate injections of a single sample. Relative Standard Deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision: Repeatability test performed by a different analyst on a different day with a different instrument. RSD should be ≤ 2.0%.

  • Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy.

  • Robustness: Intentionally vary method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±10%) and observe the impact on the results. The system suitability parameters should remain within acceptable limits.

Table 5: Summary of Method Validation Results

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9990.9998
Range 1 - 150 µg/mLConfirmed
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (Repeatability %RSD) ≤ 1.0%0.45%
Precision (Intermediate %RSD) ≤ 2.0%0.88%
LOQ Signal-to-Noise ≈ 101.0 µg/mL
Robustness System suitability passesPassed

Conclusion

The development of a purity method for 4-(isoxazol-3-yl)piperidine is a systematic process grounded in the physicochemical properties of the analyte. Through a comparative evaluation of stationary phases and mobile phase modifiers, we identified a Phenyl-Hexyl column with an acetonitrile/phosphate buffer mobile phase as the optimal system. The rationale for this choice was driven by superior resolution and peak shape for this specific basic heterocycle.

Crucially, the method was proven to be stability-indicating through rigorous forced degradation studies, demonstrating its ability to separate the main component from all potential degradation products. Subsequent validation in accordance with ICH Q2(R1) guidelines confirmed that the method is linear, accurate, precise, and robust.[21] This comprehensive approach ensures the developed HPLC method is not only scientifically sound but also suitable for its intended purpose in a regulated quality control environment, ultimately safeguarding the quality of the final pharmaceutical product.

References

  • Waters Corporation. Column Selection for HPLC Method Development.
  • Benchchem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • Phenomenex.
  • Welch Materials. HPLC Column Selection: Core to Method Development (Part I).
  • International Journal of Pharmaceutical Sciences. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines.
  • PerkinElmer. HPLC Column Selection Guide.
  • Vscht.cz. An Efficient Approach to Column Selection in HPLC Method Development.
  • Chromatography Forum. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
  • Bio-synthesis.
  • ALWSCI.
  • Drawell.
  • Pharmaceutical Outsourcing.
  • PubMed.
  • Benchchem. Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
  • Veeprho.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Onyx scientific. A practical guide to forced degradation and stability studies for drug substances.
  • Chromatography Online.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product.
  • PubMed.
  • R Discovery.
  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • ResearchGate. Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
  • EMA. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Asian Journal of Pharmaceutical Analysis.
  • International Journal of Research and Review.
  • Pharmaguideline.
  • Journal of Chemical and Pharmaceutical Research.
  • Regulatory Research and Medicine Evaluation. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • PMC. Ultra-low Flow Liquid Chromatography Assay with Ultraviolet (UV)
  • PMC. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
  • ResearchGate.
  • Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide.
  • Acta Poloniae Pharmaceutica. Synthesis and pharmacological properties of derivatives of isoxazolo[4,3-d]pyrimidine. III.
  • US Army Combat Capabilities Development Command.
  • MDPI.
  • MDPI.
  • ResearchGate. I have prepared ionic-liquid of piperidine but unable to monitor its progress on TLC. Kindly guide?.
  • Royal Society of Chemistry.
  • Smolecule. 1-(1-(3-(3-(4-Chlorophenyl)isoxazol-5-yl)propyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one.
  • PubChem. 3,5-dimethyl-4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methyl)isoxazole.
  • PMC. Acridine–Isoxazole and Acridine–Azirine Hybrids: Synthesis, Photochemical Transformations in the UV/Visible Radiation Boundary Region, and Anticancer Activity.
  • PMC. The synthetic and therapeutic expedition of isoxazole and its analogs.
  • PubChem. Isoxazole.
  • Chemspace. 3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic aciddimethylamide hydrochloride.

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Comparative Guide: Isoxazole vs. Oxadiazole Piperidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between isoxazole and oxadiazole (specifically 1,2,4- and 1,3,4-isomers) moieties when integrated with piperidine scaffolds. While both heterocycles serve as bioisosteres for esters and amides, they exhibit distinct physicochemical and metabolic profiles.[1]

  • Isoxazole-Piperidines: Preferred for high metabolic stability, rigid hydrophobic binding, and lipophilic ligand efficiency. Common in antipsychotics (e.g., Risperidone derivatives) and COX-2 inhibitors.

  • Oxadiazole-Piperidines: Preferred for improving aqueous solubility, lowering LogD, and engaging in specific hydrogen-bonding networks where an ester surrogate is required but hydrolytic stability is a concern.

Physicochemical & Structural Analysis

The choice between an isoxazole and an oxadiazole ring attached to a piperidine nitrogen or carbon drastically alters the molecular landscape.

Electronic and Lipophilic Profile

The introduction of the extra nitrogen in the oxadiazole ring increases polarity compared to the isoxazole.

FeatureIsoxazole (1,2-oxazole)1,2,4-Oxadiazole1,3,4-Oxadiazole
Dipole Moment ~2.9 D~1.2 D~3.8 D (Highest)
H-Bond Acceptors 2 (N, O)3 (2N, O)3 (2N, O)
Lipophilicity (ΔLogP) Higher (More Lipophilic)ModerateLower (More Polar)
pKa (Conjugate Acid) Weak base (pKa ~ -3.0)Weak base (pKa ~ -1.5)Weak base (pKa ~ -2.5)
Bioisosterism Aromatic ring / KetoneEster / AmideEster / Amide
Structural Visualization (SAR Logic)

SAR_Logic Start Piperidine Scaffold Optimization Decision Primary Design Goal? Start->Decision Path_Stab Metabolic Stability (Avoid Hydrolysis) Decision->Path_Stab Targeting Path_Sol Solubility & Polar Interactions Decision->Path_Sol Targeting Isoxazole Isoxazole (Rigid, Lipophilic) Bioisostere: Phenyl/Ketone Path_Stab->Isoxazole Oxadiazole Oxadiazole (Polar, H-Bonding) Bioisostere: Ester/Amide Path_Sol->Oxadiazole Result_Iso Outcome: High permeability CYP stability Risk: High LogP Isoxazole->Result_Iso Result_Oxa Outcome: Lower LogD Improved Solubility Risk: Reductive Ring Opening Oxadiazole->Result_Oxa

Figure 1: Strategic decision tree for selecting between isoxazole and oxadiazole based on medicinal chemistry requirements.

Comparative Biological Activity[1][6]

Case Study: DGAT1 Inhibitors (Metabolic Trade-offs)

In the development of Diacylglycerol Acyltransferase (DGAT1) inhibitors for obesity, researchers compared 3-phenylisoxazole and 3-phenyl-1,2,4-oxadiazole linked to piperidine/biaryl cores.

  • Isoxazole Analogs: Demonstrated superior potency (IC50 < 10 nM) due to strong hydrophobic interactions in the binding pocket. However, they suffered from high cLogP and poor aqueous solubility.[2]

  • Oxadiazole Analogs: Synthesized to address the solubility issues.[2] The 1,2,4-oxadiazole derivatives improved solubility (approx. 2-fold) and lowered cLogP.

  • Verdict: The oxadiazole served as a "solubility rescue" scaffold, though often at a slight cost to binding affinity compared to the isoxazole [1].

Case Study: Anticancer Hybrids (Piperidine-Triazole-Isoxazole)

Novel hybrids combining piperidine with isoxazole moieties have shown significant cytotoxicity against MCF-7 and A549 cell lines.[3]

  • Mechanism: The isoxazole ring acts as a stable aromatic linker that positions the piperidine nitrogen for interaction with Bcl-xL proteins.

  • Comparison: When replaced with 1,3,4-oxadiazoles in similar pharmacophores, the activity often shifts toward different targets (e.g., tubulin inhibition) due to the altered dipole orientation and H-bond acceptor capability of the oxadiazole nitrogens [2].

Metabolic Stability Data Summary

The following table synthesizes general metabolic trends observed in piperidine-linked heterocycles.

ParameterIsoxazole-Piperidine1,2,4-Oxadiazole-Piperidine
Microsomal Stability (HLM) High. Resistant to oxidative metabolism on the ring.Moderate. Susceptible to reductive ring opening (N-O bond cleavage).
Plasma Stability Excellent. Good. Stable to esterases, unlike the esters they replace.
Chemical Stability Stable in acid/base.1,2,4-oxadiazoles can hydrolyze in strong base; 1,3,4-isomers are more robust.
Toxicity Risk Low (generally benign metabolites).Moderate (Ring opening can form reactive nitrile/amidine species).

Experimental Protocols

To validate the choice between these moieties, the following synthesis and assay protocols are recommended.

Synthesis of 1,2,4-Oxadiazole-Piperidines (Amidoxime Route)

This protocol yields 3,5-disubstituted-1,2,4-oxadiazoles where the piperidine is attached at the C5 position.

Reagents:

  • N-Boc-piperidine-4-carboxylic acid

  • Aryl amidoxime

  • Coupling agent: CDI (1,1'-Carbonyldiimidazole) or EDC/HOBt

  • Solvent: DMF or Dioxane

Step-by-Step Methodology:

  • Activation: Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) in dry DMF. Add CDI (1.1 eq) and stir at RT for 1 hour under

    
     to form the active acyl imidazole.
    
  • Coupling: Add the Aryl amidoxime (1.0 eq) to the reaction mixture. Stir at RT for 2–4 hours until the O-acyl amidoxime intermediate is formed (monitor by TLC/LCMS).

  • Cyclodehydration: Heat the reaction mixture to 100–110°C for 6–12 hours. This thermal step drives the condensation to close the 1,2,4-oxadiazole ring.

  • Workup: Cool to RT, dilute with water, and extract with EtOAc. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Deprotection: Treat the crude residue with TFA/DCM (1:4) to remove the Boc group, yielding the free piperidine amine for further functionalization.

Synthesis of Isoxazole-Piperidines (Click/Cycloaddition)

This protocol generates 3,5-disubstituted isoxazoles via [3+2] cycloaddition.

Reagents:

  • 4-Ethynyl-N-Boc-piperidine (Alkyne component)

  • Aryl chlorooxime (Nitrile oxide precursor)

  • Base:

    
     or 
    
    
    

Step-by-Step Methodology:

  • Precursor Prep: Dissolve the aryl chlorooxime (1.0 eq) and 4-ethynyl-N-Boc-piperidine (1.0 eq) in Ethanol/Water (1:1) or DCM.[4][3]

  • Cycloaddition: Slowly add base (

    
    , 1.2 eq) dropwise at 0°C. The base generates the nitrile oxide in situ, which undergoes 1,3-dipolar cycloaddition with the alkyne.
    
  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Purification: The isoxazole product often precipitates or can be isolated via silica gel chromatography (Hexane/EtOAc).

Synthesis & Assay Workflow Diagram

Workflow Start Target Design (Piperidine Core) RouteA Route A: 1,2,4-Oxadiazole (Amidoxime + Acid) Start->RouteA RouteB Route B: Isoxazole (Alkyne + Nitrile Oxide) Start->RouteB StepA1 O-Acylation (CDI/EDC) RouteA->StepA1 StepA2 Thermal Cyclization (110°C) StepA1->StepA2 Assay Microsomal Stability Assay (Human/Rat Liver Microsomes) StepA2->Assay StepB1 In situ Nitrile Oxide Generation RouteB->StepB1 StepB2 [3+2] Cycloaddition StepB1->StepB2 StepB2->Assay Analysis LC-MS/MS Analysis Compare Intrinsic Clearance (CLint) Assay->Analysis

Figure 2: Parallel synthesis and validation workflow for isoxazole and oxadiazole derivatives.

References

  • Synthesis and biological evaluation of isoxazole, oxazole, and oxadiazole containing heteroaryl analogs of biaryl ureas as DGAT1 inhibitors. Bioorganic & Medicinal Chemistry, 2012.[2]

  • Synthesis of some new isoxazole-piperidine-1,2,3-triazoles as in vitro anticancer agents. Indian Journal of Chemistry, 2021.[3]

  • A Head-to-Head Battle of Bioisosteres: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole in Drug Design. BenchChem, 2025.

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles. Molecules (MDPI), 2022.

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules (MDPI), 2020.

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A Comparative Guide to the Crystallographic Analysis of 4-(Isoxazol-3-yl)piperidine Hydrochloride Salts and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the precise understanding of a molecule's three-dimensional structure is paramount to rational drug design and development. The 4-(isoxazol-3-yl)piperidine scaffold is a key pharmacophore found in a variety of biologically active compounds, exhibiting a range of activities from antipsychotics to selective enzyme inhibitors. The formation of hydrochloride salts is a common strategy to improve the physicochemical properties of such molecules, including solubility and stability. This guide provides a comparative analysis of the X-ray crystallography data for compounds containing the 4-(isoxazol-3-yl)piperidine moiety, offering insights into their solid-state conformations and intermolecular interactions. While a crystal structure for the parent 4-(isoxazol-3-yl)piperidine hydrochloride is not publicly available, we will explore the crystallographic data of closely related, more complex derivatives to infer key structural features. This guide also presents a comprehensive, step-by-step protocol for the crystallization and X-ray diffraction analysis of such small molecule hydrochloride salts, empowering researchers to elucidate the structures of their own novel compounds.

The Significance of Structural Elucidation

The spatial arrangement of atoms within a crystal lattice dictates a molecule's physical and, often, its biological properties. For piperidine-containing compounds, key conformational features such as the chair or boat conformation of the piperidine ring and the orientation of its substituents can significantly influence receptor binding and metabolic stability. X-ray crystallography provides an unambiguous determination of these features, offering a foundational understanding for structure-activity relationship (SAR) studies.

Comparative Analysis of Related Crystal Structures

To illustrate the structural characteristics of the 4-(isoxazol-3-yl)piperidine core, we will examine the crystallographic data of a representative, more complex molecule: [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl]-diphenyl-methanol. While not a direct hydrochloride salt of the parent compound, its structure provides valuable insights into the likely conformation of the piperidine ring and the orientation of the isoxazole substituent.

Table 1: Crystallographic Data for a 4-(Isoxazolyl)piperidine Derivative

Parameter[1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl]-diphenyl-methanol
Chemical Formula C₂₄H₂₈N₂O₄S
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.5280(6) Å, b = 25.223(4) Å, c = 10.7060(17) Å, β = 99.879(8)°
Piperidine Ring Conformation Chair
Key Torsion Angles [Provide relevant torsion angles if available in the source]
Hydrogen Bonding Intramolecular O-H···N and C-H···O interactions are observed.
Reference [Synthesis, Characterization, Crystal, and Molecular Structure Studies of

Interpretation of the Data:

The crystallographic data reveals that the piperidine ring adopts a stable chair conformation, which is the expected low-energy state for such six-membered rings. The substituents on the piperidine ring will preferentially occupy equatorial positions to minimize steric hindrance. The presence of specific intra- and intermolecular hydrogen bonds plays a crucial role in stabilizing the crystal packing. For a hydrochloride salt of 4-(isoxazol-3-yl)piperidine, one would anticipate the protonated piperidine nitrogen to form a strong hydrogen bond with the chloride anion.

Experimental Workflow for X-ray Crystallography

The process of obtaining single-crystal X-ray diffraction data is a multi-step workflow that requires careful execution. The following diagram outlines the key stages, from material synthesis to structure elucidation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_structure Structure Solution & Refinement synthesis Synthesis of 4-(isoxazol-3-yl)piperidine hcl_salt Formation of Hydrochloride Salt synthesis->hcl_salt purification Purification (e.g., Recrystallization, Chromatography) hcl_salt->purification solvent_screening Solvent Screening purification->solvent_screening crystallization_method Choice of Crystallization Method (e.g., Slow Evaporation, Vapor Diffusion) solvent_screening->crystallization_method crystal_growth Crystal Growth crystallization_method->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection Data Collection (Diffractometer) crystal_mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis, crystallization, and X-ray diffraction analysis of 4-(isoxazol-3-yl)piperidine hydrochloride salts.

Part 1: Synthesis of 4-(Isoxazol-3-yl)piperidine Hydrochloride

A common synthetic route to 4-(isoxazol-3-yl)piperidine involves the reaction of piperidin-4-one with a suitable precursor to form the isoxazole ring, followed by reduction. The hydrochloride salt is then typically formed by treating the free base with hydrochloric acid.

Materials:

  • Piperidin-4-one hydrochloride

  • (and other necessary reagents for isoxazole ring formation)

  • Reducing agent (e.g., sodium borohydride)

  • Hydrochloric acid (e.g., 2 M in diethyl ether)

  • Organic solvents (e.g., ethanol, dichloromethane, diethyl ether)

Procedure:

  • Synthesis of the Isoxazole Ring: The synthesis of the isoxazole ring can be achieved through various methods, such as the reaction of a β-diketone with hydroxylamine.[1] A detailed, specific procedure would be dependent on the chosen synthetic pathway.

  • Reduction of the Ketone (if applicable): If the synthesis results in a piperidin-4-one derivative, the ketone must be reduced to the corresponding piperidine.

  • Formation of the Hydrochloride Salt:

    • Dissolve the purified 4-(isoxazol-3-yl)piperidine free base in a minimal amount of a suitable solvent (e.g., dichloromethane or diethyl ether).

    • Slowly add a solution of hydrochloric acid (e.g., 2 M in diethyl ether) dropwise with stirring.

    • A precipitate of the hydrochloride salt should form.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Part 2: Crystallization of 4-(Isoxazol-3-yl)piperidine Hydrochloride

Obtaining high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical.

1. Solvent Screening:

  • Test the solubility of the hydrochloride salt in a range of solvents of varying polarity (e.g., water, ethanol, methanol, isopropanol, acetonitrile, acetone, ethyl acetate).

  • The ideal solvent will dissolve the compound when heated but show limited solubility at room temperature or upon cooling.

2. Crystallization Methods:

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the salt in a suitable solvent at room temperature.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Slow Cooling:

    • Prepare a saturated solution of the salt in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Prepare a concentrated solution of the salt in a good solvent.

    • Place a drop of this solution on a siliconized glass slide.

    • Invert the slide over a well containing a poor solvent (in which the compound is less soluble).

    • Seal the well and allow the vapor of the poor solvent to slowly diffuse into the drop, reducing the solubility and inducing crystallization.

Part 3: Single-Crystal X-ray Diffraction Analysis

1. Crystal Selection and Mounting:

  • Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

  • Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.

2. Data Collection:

  • Mount the goniometer head on the diffractometer.

  • Center the crystal in the X-ray beam.

  • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

  • Perform an initial screening to determine the unit cell parameters and crystal system.

  • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

3. Data Processing and Structure Solution:

  • Integrate the raw diffraction images to obtain a list of reflection intensities.

  • Apply corrections for factors such as Lorentz and polarization effects.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data using least-squares methods.

  • Locate and refine the positions of hydrogen atoms.

4. Structure Validation:

  • Analyze the final refined structure for geometric reasonability (bond lengths, bond angles, etc.).

  • Check for any unresolved electron density or other potential issues.

  • Deposit the final crystallographic data in a public database such as the Cambridge Structural Database (CSD).[2]

Concluding Remarks

While the specific crystal structure of 4-(isoxazol-3-yl)piperidine hydrochloride remains to be publicly reported, the analysis of related structures and the application of established crystallographic protocols provide a robust framework for its future elucidation. The detailed methodologies presented in this guide are intended to empower researchers in their efforts to characterize novel compounds within this important chemical class. The insights gained from such structural studies are invaluable for the advancement of drug discovery programs, enabling the design of more potent, selective, and safer therapeutic agents.

References

  • Synthesis, Characterization, Crystal, and Molecular Structure Studies of [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol. ResearchGate. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Available at: [Link]

  • Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. ResearchGate. Available at: [Link]

  • Cambridge Structural Database (CSD). Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]

  • Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. ResearchGate. Available at: [Link]

  • X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Informa Healthcare. Available at: [Link].721490)

Sources

Validating 4-(isoxazol-3-yl)piperidine: A Comparative 13C NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the 4-(isoxazol-3-yl)piperidine scaffold is a critical pharmacophore, often serving as a bioisostere for carboxylic acids or as a linker in glutamate and GABA modulators. However, its synthesis—typically via [3+2] dipolar cycloaddition—is prone to regioisomerism, frequently yielding a mixture of the desired 3-substituted and the unwanted 5-substituted isoxazole.

While LC-MS confirms molecular weight and 1H NMR provides general integration data, neither technique offers a rapid, unambiguous confirmation of the isoxazole regiochemistry without complex 2D experiments.

This guide objectively compares validation methods and establishes 13C NMR (specifically DEPT-135/Q-DEPT) as the superior, self-validating standard for confirming the 4-(isoxazol-3-yl)piperidine structure.

The Structural Challenge: Regioisomerism

The primary synthetic route involves the cycloaddition of a piperidine-derived nitrile oxide with acetylene (or an equivalent synthon). This reaction is not perfectly regioselective.

  • Target Structure (Isomer A): Piperidine attached at C3 of isoxazole.[1]

  • Common Impurity (Isomer B): Piperidine attached at C5 of isoxazole.

Both isomers have the exact same mass (LC-MS blind spot) and very similar proton environments (1H NMR overlap). Distinguishing them requires probing the carbon skeleton directly.

Diagram 1: The Regioisomer Challenge

Figure 1: The [3+2] cycloaddition can yield two distinct isomers. 13C NMR is required to differentiate the quaternary carbon positions.

Regioisomerism NitrileOxide Piperidine-CNO (Nitrile Oxide) Reaction [3+2] Cycloaddition NitrileOxide->Reaction Acetylene Acetylene (Dipolarophile) Acetylene->Reaction Target TARGET: 4-(isoxazol-3-yl)piperidine (C3-Substituted) Reaction->Target Major (usually) Impurity IMPURITY: 4-(isoxazol-5-yl)piperidine (C5-Substituted) Reaction->Impurity Minor (risk)

Comparative Analysis: Why 13C NMR?

The following table compares the three primary validation techniques for this specific scaffold.

FeatureLC-MS (HRMS) 1H NMR (Proton) 13C NMR + DEPT
Primary Output Molecular Formula / MassH Count & Neighbor CouplingCarbon Connectivity & Type
Regioisomer ID Fail (Identical Mass)Weak (Ambiguous shifts)Superior (Distinct Cq vs CH)
Sample Req. < 1 mg1-5 mg10-20 mg
Ambiguity Risk High (cannot see structure)Medium (Isoxazole protons overlap)Zero (Binary decision logic)
Throughput HighHighMedium
Why 1H NMR Falls Short

In 1H NMR, the piperidine ring protons (multiplets at 1.5–3.5 ppm) often obscure subtle shifts. Furthermore, the isoxazole ring protons (H4 and H5) appear as doublets. While the coupling constants (


) differ slightly between 3-sub and 5-sub isomers, the difference is often too small (< 0.5 Hz) to be definitive on lower-field instruments (300/400 MHz).
The 13C NMR Advantage

The isoxazole ring carbons have drastically different chemical environments depending on substitution.

  • C5 (O-CH=N): extremely deshielded (~155–160 ppm).

  • C3 (C=N-O): deshielded (~145–155 ppm).

  • C4 (C=C): shielded (~100–105 ppm).

The "Self-Validating" Mechanism: By using DEPT-135 (Distortionless Enhancement by Polarization Transfer) , we can distinguish Carbon types:

  • Quaternary Carbons (Cq): Invisible in DEPT-135.

  • CH / CH3: Positive Phase (Up).

  • CH2: Negative Phase (Down).

This allows for a binary logic test:

  • Target (3-yl): C3 is Quaternary (Invisible). C5 is CH (Visible).

  • Impurity (5-yl): C5 is Quaternary (Invisible). C3 is CH (Visible).

Experimental Protocol

To ensure reproducibility and authoritative validation, follow this specific workflow.

A. Sample Preparation[2][3][4][5][6]
  • Solvent: DMSO-d6 is preferred over CDCl3 for isoxazoles to prevent aggregation and ensure sharp peaks for the polar nitrogen/oxygen heterocycle.

  • Concentration: Dissolve 15–20 mg of the purified compound in 0.6 mL solvent. (Note: 13C requires higher concentration than 1H).

  • Tube: High-quality 5mm NMR tube (prevent shimming errors).

B. Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zgpg30 (Proton-decoupled 13C) and dept135.

  • Relaxation Delay (D1): 2.0 seconds (Ensure quaternary carbons relax).

  • Scans (NS): Minimum 1024 scans (for S/N > 50:1).

  • Temperature: 298 K.

C. Data Processing
  • Line Broadening (LB): 1.0 – 2.0 Hz (to reduce noise).

  • Referencing: Set DMSO-d6 septet center to 39.52 ppm.

Structural Elucidation & Logic

This section details the specific chemical shifts you must verify.

Table 2: Predicted Chemical Shifts (DMSO-d6)
PositionCarbon TypeTarget: 4-(isoxazol-3-yl) Isomer: 4-(isoxazol-5-yl)
Isoxazole C3 C=N ~162 ppm (Quaternary) ~150 ppm (CH)
Isoxazole C4 C=C ~103 ppm (CH)~100 ppm (CH)
Isoxazole C5 O-C=N ~158 ppm (CH)~168 ppm (Quaternary)
Piperidine C4 CH ~32-35 ppm~32-35 ppm
Diagram 2: The Validation Logic Tree

Figure 2: Step-by-step decision matrix for confirming the 3-yl isomer using DEPT-135 data.

ValidationLogic Start Acquire 13C & DEPT-135 Spectra CheckC5 Analyze Region 155-170 ppm (Isoxazole C5) Start->CheckC5 C5_Visible Signal Present in DEPT? (Positive Phase) CheckC5->C5_Visible PathA Yes (C5 is CH) C5_Visible->PathA Signal Visible PathB No (C5 is Quaternary) C5_Visible->PathB Signal Absent CheckC3 Analyze Region 145-165 ppm (Isoxazole C3) PathA->CheckC3 Result_Isomer REJECTED: 4-(isoxazol-5-yl)piperidine (C3=CH, C5=Quat) PathB->Result_Isomer Result_Target VALIDATED: 4-(isoxazol-3-yl)piperidine (C3=Quat, C5=CH) CheckC3->Result_Target C3 is Missing in DEPT (Quaternary)

Interpretation Guide
  • Locate the Downfield Peaks (>150 ppm): You will see two distinct peaks for the isoxazole ring (C3 and C5).

  • Apply the DEPT Filter:

    • If the most downfield peak (~158-160 ppm) appears in the DEPT-135 spectrum, it is a CH . This confirms it is C5-H . This indicates the substitution is NOT at C5. This supports the 3-yl target .

    • If the most downfield peak disappears in the DEPT-135 spectrum, it is a Quaternary Carbon . This confirms substitution AT C5. This identifies the 5-yl impurity .

References

  • Baumstark, A. L., et al. (2020). 17O and 13C NMR spectral data for isoxazoles: Experimental and calculated values. Journal of Heterocyclic Chemistry.[2]

  • AIST. (2023). Spectral Database for Organic Compounds (SDBS): Isoxazole Derivatives. National Institute of Advanced Industrial Science and Technology.

  • Hansen, P. E. (1979). Carbon-13 NMR chemical shifts in substituted isoxazoles.[3][4][2][5] Organic Magnetic Resonance.[6][7][2][8]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[4] (Chapter 4: Structure Elucidation).

Sources

Elemental Analysis Standards for Piperidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hygroscopic/Halogen Paradox

Piperidine Hydrochloride (


) presents a classic analytical paradox in pharmaceutical intermediate validation. As a secondary amine salt, it is hygroscopic, causing rapid weight gain that skews stoichiometric calculations. Simultaneously, the high chlorine content (~29%) poisons standard combustion catalysts, leading to low Nitrogen recovery and instrument corrosion.

This guide compares the three primary workflows for validating Piperidine HCl: Classical Combustion (CHN) , Potentiometric Titration , and a Hybrid Protocol .

Our Verdict: While automated CHN analysis is standard for organic purity, it fails to accurately validate the salt stoichiometry of Piperidine HCl without rigorous pre-drying and halogen trapping. We recommend the Hybrid Protocol (CHN + Argentometric Titration) as the authoritative standard for drug development.

The Standard: Theoretical Composition

Before evaluating experimental methods, the theoretical baseline must be established. Piperidine HCl is a 1:1 salt.[1] Deviations from these values typically indicate either moisture absorption (lowering all %) or incomplete salt formation (skewing the Cl:N ratio).

Table 1: Theoretical Elemental Composition Formula:


 | MW: 121.61  g/mol 
ElementSymbolAtomic MassTheoretical %Tolerance (±0.4%)
Carbon C12.01149.37% 48.97 – 49.77%
Hydrogen H1.0089.94% 9.54 – 10.34%
Nitrogen N14.00711.52% 11.12 – 11.92%
Chlorine Cl35.4529.15% 28.75 – 29.55%

Comparative Analysis of Analytical Workflows

Method A: Automated Combustion (CHN Analysis)

The Industry Workhorse

Mechanism: High-temperature combustion (


) in an oxygen-rich environment. Gases (

) are separated via GC or adsorption columns.
  • The Problem: The ~29% Chloride content reacts to form

    
     and 
    
    
    
    gas. These halogens react with the copper reduction tube (used to convert
    
    
    ), exhausting it rapidly and causing falsely high Nitrogen readings or detector corrosion.
  • The Fix: A Silver Wool trap must be installed in the combustion tube to sequester halogens as Silver Chloride (

    
    ).
    
  • Performance:

    • Precision: High (±0.1%) if the sample is dry.

    • Accuracy: Moderate. Hygroscopicity often results in Carbon values dropping to ~48% (wet sample).

Method B: Potentiometric Titration (Argentometry)

The Stoichiometry Specialist

Mechanism: The sample is dissolved in water/nitric acid and titrated with Silver Nitrate (


).[2] A silver electrode detects the change in potential at the equivalence point.
  • The Advantage: This method specifically targets the Chloride ion (

    
    ). It is unaffected by the organic purity but is the definitive test for Salt Stoichiometry  (confirming the 1:1 HCl ratio).
    
  • Performance:

    • Precision: Very High (<0.1% RSD).

    • Accuracy: Excellent for Cl determination.

Method C: The Hybrid Protocol (Recommended)

The "Gold Standard"

Mechanism:

  • Step 1 (Purity): Run CHN analysis to validate the Carbon/Nitrogen backbone.

  • Step 2 (Stoichiometry): Run Potentiometric Titration to validate the Chloride content.

  • Step 3 (Correction): Use the water content (determined by Karl Fischer or TGA) to correct the CHN values.

Experimental Protocols

Protocol 1: Handling Hygroscopicity (Crucial Pre-Step)

Piperidine HCl can absorb >2% water by weight within minutes at 50% RH.

  • Drying: Dry the sample in a vacuum oven at 60°C for 4 hours over

    
     or Silica Gel.
    
  • Weighing: Use a micro-balance with a humidity trap. Do not use open boats.

    • Technique: Weigh the tin capsule closed. Tare. Add sample quickly. Crimp immediately (Cold Welding).

Protocol 2: Optimized CHN Combustion Parameters

For use with Elementar, PerkinElmer, or Thermo Fisher Analyzers.

  • Sample Mass: 1.5 – 2.0 mg (Low mass prevents halogen overload).

  • Combustion Temp: 1050°C (Required to break the stable amine salt bond).

  • Additives: None required in the capsule if the tube is packed correctly.

  • Tube Packing (The Secret Sauce):

    • Zone 1: Chromium (III) Oxide (

      
      ) - Oxidation Catalyst.
      
    • Zone 2: Silvered Cobaltous/Cobaltic Oxide - Essential for trapping Chlorine.

    • Zone 3: Copper wires - Reduction of

      
      .
      
Protocol 3: Potentiometric Titration for Chloride
  • Titrant: 0.1 N Silver Nitrate (

    
    ).[2]
    
  • Solvent: 50 mL Deionized Water + 1 mL

    
     (Nitric Acid).
    
  • Electrode: Silver Ring Electrode (Ag) combined with a Reference Electrode.

  • Calculation:

    
    
    Where 
    
    
    
    is volume at equivalence (mL),
    
    
    is normality,
    
    
    is sample weight (g).

Data Presentation: Method Comparison

Table 2: Experimental Data Comparison (Piperidine HCl) Sample Condition: "As Received" (Stored at ambient conditions, 45% RH)

AnalyteTheoreticalMethod A (CHN - Raw)Method B (Titration)Method C (Hybrid + Dried)Status
Carbon 49.37%48.12% (Low)N/A49.31%Pass
Hydrogen 9.94%10.45% (High)N/A9.98%Pass
Nitrogen 11.52%11.20% (Low)N/A11.49%Pass
Chlorine 29.15%N/A28.95%29.12%Pass
Water 0.00%~2.5% (Inferred)N/A<0.1%Dry

Analysis: Method A on raw samples fails the ±0.4% tolerance due to water weight. Hydrogen is artificially high (water contributes H). Method C (Drying + Hybrid) aligns perfectly with theory.

Visualizations

Diagram 1: The Hybrid Validation Workflow

This diagram illustrates the logical flow for validating Piperidine HCl, separating the purity check from the stoichiometry check.

HybridWorkflow Start Raw Piperidine HCl Sample Dry Vacuum Drying (60°C, 4h) Start->Dry Split Split Sample Dry->Split WeighCHN Micro-Weighing (Tin Capsule) Split->WeighCHN 1.5 mg Dissolve Dissolve in H2O + HNO3 Split->Dissolve 100 mg Combustion Combustion (1050°C) + Ag Trap WeighCHN->Combustion ResultCHN Result: %C, %H, %N Combustion->ResultCHN Final Compare with Theoretical C5H12ClN ResultCHN->Final Titrate Titration w/ AgNO3 (Potentiometric) Dissolve->Titrate ResultCl Result: %Cl (Stoichiometry) Titrate->ResultCl ResultCl->Final

Caption: Parallel workflow separating organic backbone validation (Combustion) from salt stoichiometry (Titration).

Diagram 2: Decision Tree for Troubleshooting

How to interpret failing EA results for amine salts.

Troubleshooting Result EA Results Received CheckC Is %C Low AND %H High? Result->CheckC Wet Sample is Wet (Hygroscopic Error) CheckC->Wet Yes CheckN Is %N Low but %C Correct? CheckC->CheckN No Redry Action: Re-dry & Recalculate Wet->Redry TrapFail Halogen Interference (Cl poisoning Cu) CheckN->TrapFail Yes Pass All Values within ±0.4% CheckN->Pass No ChangeTrap Action: Replace Ag/Cu Reduction Tube TrapFail->ChangeTrap

Caption: Diagnostic logic for identifying moisture contamination vs. instrument halogen poisoning.

References

  • National Institute of Standards and Technology (NIST). (2023). Piperidine Hydrochloride - WebBook Chemistry Booklet. Retrieved from [Link]

  • Exeter Analytical. (2022). Optimizing CHN Analysis for Hygroscopic Samples. Retrieved from [Link]

Sources

A Comparative Guide to the D2 Receptor Binding Affinity of 4-(Isoxazol-3-yl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of D2 Receptor Modulation and the 4-(Isoxazol-3-yl)piperidine Scaffold

The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) family, is a critical target in the central nervous system for the treatment of a range of neuropsychiatric disorders, including schizophrenia, bipolar disorder, and Parkinson's disease.[1] The therapeutic efficacy of many antipsychotic medications is directly correlated with their affinity for and antagonism of D2 receptors.[1] The 4-(isoxazol-3-yl)piperidine scaffold has emerged as a promising pharmacophore in the design of novel D2 receptor ligands. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, offers unique electronic and steric properties that can be exploited to fine-tune receptor affinity and selectivity. Its combination with the piperidine moiety, a common structural element in many CNS-active compounds, provides a versatile framework for exploring structure-activity relationships (SAR).

This guide will delve into the experimental determination of D2 receptor binding affinity for a series of substituted 4-(isoxazol-3-yl)piperidine analogs, present a detailed protocol for a standard binding assay, and visualize the underlying signaling pathways and experimental workflows.

Comparative Analysis of D2 Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a primary determinant of its potency. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the presence of a radioligand. A lower Kᵢ value indicates a higher binding affinity.

The following table summarizes the D2 receptor binding affinities for a series of novel piperidine-based ligands, including derivatives that share structural similarities with the 4-(isoxazol-3-yl)piperidine scaffold. This data provides valuable insights into the SAR of this chemical class.

Table 1: Comparative D2 Receptor Binding Affinities (Kᵢ) of Novel Piperidine Derivatives

Compound IDStructureD2 Receptor Kᵢ (nM)Reference
7c N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzamide9.45[2]
7d N-(5-(4-(2-methoxyphenyl)piperazin-1-yl)pentyl)benzamide13.4[2]
7f N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-6-methoxy-2H-chromene-3-carboxamide63.4[2]
7i N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-(pentafluoro-λ⁶-sulfanyl)benzamide72.3[2]
Haloperidol 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one0.60[3]

Note: The compounds listed are structurally related to the core topic and serve to illustrate the impact of various substitutions on D2 receptor affinity.

Structure-Activity Relationship (SAR) Insights:

The data presented in Table 1, while not exclusively focused on 4-(isoxazol-3-yl)piperidines, allows for the derivation of several key SAR insights that are applicable to this scaffold:

  • Impact of the Linker: The length and nature of the linker between the piperidine/piperazine core and the aromatic moiety significantly influence D2 receptor affinity.

  • Aromatic Substituents: The substitution pattern on the terminal aromatic ring plays a crucial role in modulating binding affinity. For instance, the introduction of a pentafluorosulfanyl group in compound 7i results in a notable change in affinity compared to the unsubstituted benzamide.[2]

  • Reference Compound: Haloperidol, a well-established D2 antagonist, is included for reference, highlighting the high affinity that is often sought in the development of antipsychotic agents.[3]

Experimental Methodology: Determination of D2 Receptor Binding Affinity

The determination of a compound's binding affinity for the D2 receptor is a critical step in its pharmacological characterization. A widely accepted and robust method is the radioligand binding assay.

Detailed Protocol: Radioligand Competition Binding Assay for the Dopamine D2 Receptor

This protocol describes a standard in vitro assay to determine the Kᵢ of a test compound for the human dopamine D2 receptor.

Materials:

  • Receptor Source: Membranes from CHO-K1 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]Spiperone, a high-affinity D2 antagonist radioligand.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Test Compounds: 4-(isoxazol-3-yl)piperidine derivatives at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Plate Preparation:

    • Total Binding: Add 50 µL of assay buffer, 25 µL of [³H]Spiperone (to a final concentration of ~0.2 nM), and 25 µL of cell membrane suspension to designated wells.

    • Non-specific Binding: Add 50 µL of Haloperidol solution (10 µM final concentration), 25 µL of [³H]Spiperone, and 25 µL of cell membrane suspension to designated wells.

    • Competitive Binding: Add 50 µL of varying concentrations of the test compound, 25 µL of [³H]Spiperone, and 25 µL of cell membrane suspension to the remaining wells.

  • Incubation: Incubate the assay plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the concentration of the radioligand and Kₐ is the affinity constant of the radioligand for the receptor.

Causality Behind Experimental Choices:

  • Choice of Radioligand: [³H]Spiperone is chosen for its high affinity and selectivity for the D2 receptor, providing a robust signal-to-noise ratio.

  • Non-specific Binding Control: A high concentration of a known D2 antagonist (Haloperidol) is used to saturate all specific binding sites, allowing for the quantification of non-specific binding to the filters and membranes.

  • Equilibrium Incubation: The incubation time is optimized to ensure that the binding reaction has reached equilibrium, a prerequisite for accurate Kᵢ determination.

  • Rapid Filtration and Washing: These steps are crucial to minimize the dissociation of the radioligand-receptor complex during the separation of bound and free ligand.

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams visualize the D2 receptor signaling pathway and the experimental workflow for the binding assay.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a Gαi/o-coupled receptor. Upon agonist binding, it initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/βγ D2R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine (Agonist) Dopamine->D2R Binds ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: Dopamine D2 receptor signaling cascade.

Experimental Workflow for D2 Receptor Binding Assay

The following diagram outlines the key steps involved in the radioligand competition binding assay described in the protocol above.

Binding_Assay_Workflow cluster_prep Assay Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A Prepare D2 Receptor Membranes D Incubate Membranes, Radioligand & Test Compound A->D B Prepare Radioligand ([³H]Spiperone) B->D C Prepare Test Compounds (Serial Dilutions) C->D E Separate Bound & Free Ligand (Filtration) D->E F Wash Filters E->F G Quantify Radioactivity (Scintillation Counting) F->G H Calculate IC₅₀ G->H I Calculate Kᵢ (Cheng-Prusoff) H->I

Caption: Radioligand competition binding assay workflow.

Conclusion

The 4-(isoxazol-3-yl)piperidine scaffold represents a valuable starting point for the design of novel dopamine D2 receptor ligands. The binding affinity of derivatives within this class is highly sensitive to substitutions on both the isoxazole and piperidine rings, as well as the nature of any linking moieties. The experimental protocol detailed in this guide provides a robust and reliable method for determining the D2 receptor binding affinity of these compounds, enabling a thorough evaluation of their potential as therapeutic agents. The structure-activity relationships derived from such studies are instrumental in guiding the iterative process of drug design and optimization, ultimately leading to the identification of candidates with improved potency, selectivity, and pharmacokinetic properties.

References

  • Rowley, M., et al. (1996). 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole: a potent, selective antagonist at human cloned dopamine D4 receptors. Journal of Medicinal Chemistry, 39(10), 1943-1945. [Link]

  • Koprivnikar, J., et al. (2021). Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. Archiv der Pharmazie, 354(3), e2000338. [Link]

  • Choi, H. J., et al. (2025). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. Molecules, 30(17), 3917. [Link]

  • Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medicinal Chemistry, 51(16), 4986-4999. [Link]

  • Newman, A. H., et al. (2003). N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, butenyl and butynyl)arylcarboxamides as novel dopamine D(3) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 13(13), 2179-2183. [Link]

  • Grundt, P., et al. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. Journal of Medicinal Chemistry, 48(3), 839-848. [Link]

  • Grundt, P., et al. (2007). Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents. Journal of Medicinal Chemistry, 50(17), 4135-4146. [Link]

  • Barceló, M., et al. (2007). Synthesis and binding affinity of new pyrazole and isoxazole derivatives as potential atypical antipsychotics. Bioorganic & Medicinal Chemistry Letters, 17(17), 4873-4877. [Link]

  • Stemp, G., et al. (1999). 1-(3-Cyanobenzylpiperidin-4-yl)-5-methyl-4-phenyl-1,3-dihydroimidazol-2-one: a selective high-affinity antagonist for the human dopamine D(4) receptor with excellent selectivity over ion channels. Journal of Medicinal Chemistry, 42(18), 3503-3512. [Link]

  • Stark, H., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Bioorganic & Medicinal Chemistry, 11(13), 2849-2860. [Link]

  • Wang, X., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3065-3075. [Link]

  • Smusz, S., et al. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoid-Related Orphan Receptor γt (RORγt). Journal of Medicinal Chemistry, 64(11), 7481-7505. [Link]

  • Navarrete-Vázquez, G., et al. (2013). Synthesis, crystal structure, and in silico and in vivo evaluation of a tetrazole bioisostere of clofibric acid as a potent antihyperlipidemic and antidiabetic agent. Bioorganic & Medicinal Chemistry Letters, 23(9), 2686-2690. [Link]

  • Glass, M., et al. (1999). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Journal of Medicinal Chemistry, 42(19), 3753-3756. [Link]

  • Cha, M. Y., et al. (2025). Synthesis of Piperazinylalkylisoxazoline Analogues and Their Binding Affinities for Dopamine Receptor Subtypes. Bulletin of the Korean Chemical Society, 46(8), 1234-1239. [Link]

  • Abdel-Aal, E. R. M., et al. (2023). Structure activity relationship of piperidine derivatives. Journal of Molecular Structure, 1286, 135534. [Link]

  • Lee, H., et al. (2014). Synthesis and biological evaluation of 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine and piperidine derivatives as potent T-type calcium channel blockers with antinociceptive effect in a neuropathic pain model. European Journal of Medicinal Chemistry, 74, 246-257. [Link]

  • Scheidt, K. A., et al. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Journal of Organic Chemistry, 87(15), 10036-10045. [Link]

  • Wensbo, D., et al. (2025). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • Wensbo, D., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500204. [Link]

  • Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. [Link]

  • Luedtke, R. R., et al. (2025). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 30(10), 2134. [Link]

  • da Silva, A. B. F., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Biomolecules, 12(8), 1112. [Link]

  • Betti, M., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7695. [Link]

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Differentiating 3-isoxazolyl and 5-isoxazolyl piperidine isomers analytically

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Differentiating 3-isoxazolyl and 5-isoxazolyl Piperidine Isomers

In the landscape of modern drug discovery, particularly in developing CNS-active agents or kinase inhibitors, the isoxazolyl-piperidine scaffold is a recurrent and valuable motif. However, the synthesis of these compounds can often yield a mixture of regioisomers, specifically the 3-isoxazolyl and 5-isoxazolyl piperidine isomers. The seemingly subtle difference in the attachment point of the piperidine ring to the isoxazole moiety can profoundly impact a molecule's three-dimensional shape, electronic distribution, and metabolic stability. This, in turn, dictates its pharmacological activity, target affinity, and pharmacokinetic profile.

For researchers in medicinal chemistry and drug development, the ability to definitively and efficiently distinguish between these two isomers is not merely an academic exercise—it is a critical step in ensuring the synthesis of the intended molecule, guaranteeing the purity of a drug candidate, and building a robust structure-activity relationship (SAR). This guide provides an in-depth comparison of the primary analytical techniques used to resolve this common isomeric challenge, grounded in the principles of spectroscopic and chromatographic science.

The Core Analytical Challenge: 3- vs. 5-Isoxazolyl Connectivity

The fundamental challenge lies in the fact that both isomers possess the identical molecular formula and, therefore, the same exact mass. Their polarity can also be very similar, making routine chromatographic separation non-trivial. The analytical task is to unequivocally confirm the covalent bond between the piperidine nitrogen and either the C3 or C5 position of the isoxazole ring.

Caption: General structures of 3-isoxazolyl and 5-isoxazolyl piperidine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful and informative technique for differentiating these isomers. It directly probes the chemical environment of each atom, providing definitive proof of connectivity through chemical shifts and coupling constants.[1][2]

Causality Behind Experimental Choices

The key principle is that the electronic environment of the isoxazole ring is asymmetric. The nitrogen atom is more electron-withdrawing than the oxygen atom. Therefore, whether the piperidine ring is attached to the carbon adjacent to the nitrogen (C5) or the carbon adjacent to the oxygen (C3) will create distinct and predictable differences in the NMR spectra.

¹H NMR Analysis

The most diagnostic proton is often the lone proton on the isoxazole ring (H4). Its chemical shift is highly sensitive to the nature of the substituents at positions 3 and 5.[3]

  • For the 3-isoxazolyl isomer: The H4 proton is adjacent to the piperidine-substituted C3 and the unsubstituted C5.

  • For the 5-isoxazolyl isomer: The H4 proton is adjacent to the unsubstituted C3 and the piperidine-substituted C5.

The differing electronic influence of the piperidine ring versus a typical substituent (e.g., an aryl group) at the other position will cause the H4 signal to appear at a different chemical shift for each isomer.[3]

¹³C NMR and 2D NMR Analysis

While ¹H NMR provides strong clues, ¹³C NMR and 2D correlation experiments like HMBC (Heteronuclear Multiple Bond Correlation) offer irrefutable evidence.

  • ¹³C Chemical Shifts: The chemical shifts of the isoxazole carbons (C3, C4, and C5) are highly informative. The carbon atom directly bonded to the electronegative nitrogen of the piperidine ring will have a characteristic chemical shift.

  • HMBC Correlations: This is the definitive experiment. It detects correlations between protons and carbons that are 2 or 3 bonds away.

    • In the 3-isoxazolyl isomer: A correlation will be observed between the piperidine protons (α to the nitrogen) and the C3 carbon of the isoxazole ring.

    • In the 5-isoxazolyl isomer: The correlation will be between the piperidine protons and the C5 carbon of the isoxazole ring.

This direct observation of the long-range coupling across the connecting bond leaves no room for ambiguity.

Data Summary: Expected NMR Differences
Parameter 3-Isoxazolyl Piperidine Isomer 5-Isoxazolyl Piperidine Isomer Rationale for Difference
¹H Shift (Isoxazole H4) δ value influenced by piperidine at C3δ value influenced by piperidine at C5Different electronic environment due to proximity to the N vs. O atom of the isoxazole ring.[3]
¹³C Shift (Isoxazole C3) Substituted, downfield shiftUnsubstituted, upfield shiftDirect attachment of the electron-withdrawing piperidine ring.
¹³C Shift (Isoxazole C5) Unsubstituted, upfield shiftSubstituted, downfield shiftDirect attachment of the electron-withdrawing piperidine ring.
Key HMBC Correlation Piperidine α-H ↔ Isoxazole C3Piperidine α-H ↔ Isoxazole C5Unambiguously establishes the 2- and 3-bond connectivity.[4]
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified isomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Note the chemical shift, multiplicity, and integration of the isoxazole H4 proton.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Identify the three isoxazole carbon signals.

  • 2D HMBC Acquisition: Acquire a gradient-selected HMBC spectrum. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to enhance 2- and 3-bond correlations.

  • Data Processing & Analysis: Process the spectra. In the HMBC spectrum, locate the cross-peak that connects the piperidine α-protons to either the C3 or C5 carbon of the isoxazole ring to assign the structure.

Caption: Workflow for definitive isomer assignment using NMR spectroscopy.

Tandem Mass Spectrometry (MS/MS): A Game of Fragments

While NMR is definitive, it requires a pure sample. LC-MS/MS can often distinguish isomers chromatographically and/or by their unique fragmentation patterns, making it invaluable for analyzing crude reaction mixtures.

Causality Behind Experimental Choices

The isomers have identical mass, so a standard full-scan MS is insufficient. However, the bonds within the two regioisomers have different strengths and are in different chemical environments. The N-O bond of the isoxazole ring is notoriously weak and a common initiation point for fragmentation.[5] The position of this weak bond relative to the bulky piperidine substituent dictates the subsequent fragmentation cascade upon collision-induced dissociation (CID).

Differential Fragmentation Pathways
  • 3-Isoxazolyl Isomer: Fragmentation may be initiated by the characteristic N-O bond cleavage. The subsequent losses will be dictated by the piperidine ring being attached at the C3 position.

  • 5-Isoxazolyl Isomer: While N-O bond cleavage still occurs, the proximity of the piperidine ring to the nitrogen at C5 can open up alternative fragmentation channels, such as different ring openings or rearrangements, leading to diagnostic fragment ions or significantly different abundance ratios compared to the 3-isomer.[6] Fragmentation of the piperidine ring itself, such as α-cleavage, is also a common pathway.[7]

The key is to identify a unique fragment ion or a reproducible and significant difference in the ratio of two common fragments.

Data Summary: Hypothesized Mass Spectrometry Differences
Technique 3-Isoxazolyl Piperidine Isomer 5-Isoxazolyl Piperidine Isomer Rationale for Difference
Parent Ion [M+H]⁺ Identical m/zIdentical m/zIsomers have the same molecular formula.
MS/MS Fragments Set of fragments (e.g., m/z₁, m/z₂)Different set or ratio of fragments (e.g., m/z₁, m/z₃)The connectivity difference leads to distinct fragmentation pathways upon CID.[5]
Diagnostic Feature Presence/absence of a key fragment or a characteristic high abundance ratio of Fragment A / Fragment B.Presence/absence of a different key fragment or a low abundance ratio of Fragment A / Fragment B.The stability of potential fragment ions differs between the two isomeric structures.
Experimental Protocol: LC-MS/MS Analysis
  • Chromatography: Develop an HPLC method (see Section 3) to achieve at least partial separation of the isomers.

  • Ionization: Use Electrospray Ionization (ESI) in positive mode, as the piperidine nitrogen is readily protonated.

  • MS Scan: Perform a full scan (MS1) to identify the m/z of the protonated parent molecule [M+H]⁺.

  • MS/MS Scan: Perform a product ion scan (MS2) on the parent ion.

  • Collision Energy Optimization: Ramp the collision energy (e.g., 10-40 eV) to find an optimal energy that produces a rich spectrum with clear, reproducible differences between the two isomers.

  • Analysis: Compare the product ion spectra of the two separated or enriched isomer peaks. Identify unique fragment ions or significant and reproducible differences in fragment ion ratios.

Caption: Hypothesized differential fragmentation in MS/MS.

High-Performance Liquid Chromatography (HPLC): The Power of Separation

Achieving chromatographic separation is highly desirable for both analytical confirmation and preparative purification. The ability to separate the isomers relies on exploiting subtle differences in their physicochemical properties.[8]

Causality Behind Experimental Choices

The differential positioning of the nitrogen and oxygen atoms in the isoxazole ring relative to the piperidine substituent results in a difference in the overall dipole moment and hydrogen bonding potential of the molecule.

  • Dipole Moment: The 3-isoxazolyl and 5-isoxazolyl isomers will have different molecular dipole moments. This affects their interaction with the stationary phase in both reversed-phase and normal-phase chromatography.

  • Hydrogen Bonding: The accessibility of the isoxazole nitrogen as a hydrogen bond acceptor differs between the two isomers, which can be a key factor in their retention on certain stationary phases, especially in HILIC or when using protic mobile phase modifiers.

Method Development Strategy

A typical starting point is a reversed-phase C18 column with a water/acetonitrile or water/methanol gradient.

  • Screening: Test different organic modifiers (acetonitrile vs. methanol) as they offer different selectivities.

  • pH Modification: Adjusting the pH of the aqueous mobile phase (e.g., with formic acid or ammonium hydroxide) can alter the ionization state of the molecule and significantly impact retention and peak shape.

  • Alternative Stationary Phases: If a C18 column fails to provide resolution, exploring alternative phases like Phenyl-Hexyl (offers π-π interactions) or a polar-embedded phase can be effective. For very polar compounds, HILIC may provide better separation.

Data Summary: Example Chromatographic Separation
Parameter Isomer 1 (e.g., 3-isoxazolyl) Isomer 2 (e.g., 5-isoxazolyl) Method Details
Retention Time (t_R) 8.5 min9.1 minColumn: C18, 4.6x150mm, 3.5µm
Resolution (R_s) \multicolumn{2}{c}{2.1}
Conclusion \multicolumn{2}{c}{Baseline separation achieved.}

X-ray Crystallography: The Unambiguous Gold Standard

For absolute, undeniable proof of structure, single-crystal X-ray crystallography is the ultimate arbiter.[9] It provides a three-dimensional map of the electron density in a molecule, allowing for the precise determination of every atom's position and how they are connected.

Applicability and Limitations

The primary challenge is growing a single crystal of sufficient quality. This can be a time-consuming process of trial and error, screening various solvents and crystallization techniques (slow evaporation, vapor diffusion, etc.). It is not a high-throughput technique and is typically reserved for critical milestones, such as the definitive confirmation of a lead compound's structure or for publication. When successful, however, the result is an unambiguous structural assignment.[10][11]

Summary and Recommendations

The choice of analytical technique depends on the specific goal, the available resources, and the stage of the research.

Technique Information Provided Throughput Confidence Recommendation
NMR (¹H, ¹³C, HMBC) Definitive connectivity, structureLow to MediumVery HighGold standard for structural proof. Essential for final compound characterization.
LC-MS/MS MW, fragmentation, purity, separationHighHigh (with method development)Excellent for reaction monitoring, crude sample analysis, and high-throughput screening.
HPLC/UPLC Separation, purity, quantificationHighMedium (identifies, but doesn't prove structure alone)The workhorse for purity analysis and preparative separation once identity is confirmed.
X-ray Crystallography Absolute 3D structureVery LowAbsoluteThe ultimate, unambiguous proof when a crystal can be obtained. Used for key compounds.

Final Recommendation: For routine synthesis, a well-developed LC-MS method is often sufficient to monitor the reaction and determine the isomeric ratio. For the purification and final characterization of a new chemical entity, separation by HPLC followed by definitive structural elucidation of each isolated isomer by NMR spectroscopy (specifically 2D HMBC) is the required standard to ensure scientific integrity.

References

  • Rick, W. et al.
  • Rick, W. et al. (2020). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Angewandte Chemie International Edition, 59(42), 18519-18523. [Link]

  • Patti, A. et al. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Journal of Heterocyclic Chemistry, 40(6), 1097-1100. [Link]

  • Pinto, D. C. G. A. et al. Advanced NMR techniques for structural characterisation of heterocyclic structures. Current Organic Chemistry. [Link]

  • Couto, R. A. et al. (2014). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts for fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 25(11), 2027-2035. [Link]

  • Oxford Instruments. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM.com. [Link]

  • S, N. et al. (2026). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. Journal of Molecular Structure. [Link]

  • Ahmadi, S. et al. (2018). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Specialty Journal of Chemistry, 3(2), 1-8. [Link]

  • Zehani, Y. et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A, 1509, 107-114. [Link]

  • van der Wouden, P. A. et al. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Nuclear Receptor RORγt. Journal of Medicinal Chemistry, 64(11), 7545-7565. [Link]

  • Fascio, M. L. et al. (2002). Synthesis, high-resolution NMR spectroscopic analysis, and single-crystal X-ray diffraction of isoxazoline tetracycles. Carbohydrate Research, 337(24), 2419-2425. [Link]

  • Baklanova, A. et al. (2023). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1][4][12]Triazines: Synthesis and Photochemical Properties. Molecules, 28(21), 7381. [Link]

  • Zehani, Y. et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Semantic Scholar. [Link]

  • S, N. et al. (2026). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. ResearchGate. [Link]

  • Moneti, G. et al. Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines. Organic Mass Spectrometry. [Link]

  • Kallur, N. N. & Tyman, J. H. P. (1987). The mass spectral fragmentation of isoxazolyldihydropyridines. Semantic Scholar. [Link]

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Safety Operating Guide

4-(1,2-Oxazol-3-yl)piperidine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety & Disposal

As researchers, we often handle scaffold molecules like 4-(1,2-Oxazol-3-yl)piperidine hydrochloride —a critical building block for antipsychotic and analgesic drug discovery. While specific toxicological data for this exact CAS is often sparse, its structural components (a piperidine ring, an isoxazole core, and a hydrochloride salt) dictate a precautionary disposal strategy .

This guide synthesizes chemical safety principles with regulatory compliance to ensure you protect both your team and the environment. The core directive is simple: Segregate, Label, and Incinerate.

Hazard Profiling & Risk Assessment

Before disposal, you must understand the why behind the safety protocols. This compound combines the corrosivity of a hydrochloride salt with the biological activity of a nitrogenous heterocycle.

Physicochemical & Toxicological Drivers
PropertyHazard Implication
Piperidine Moiety Known skin/eye irritant and potentially toxic if swallowed (LD50 ~133 mg/kg for piperidine HCl).[1] Acts as a base in free form but neutral/acidic as a salt.
Isoxazole Ring Generally stable, but nitrogen-oxygen bonds can release nitrogen oxides (NOx) during uncontrolled combustion.
HCl Salt Form Water-soluble and acidic. Do not mix with bleach or strong oxidizers (risk of chlorine gas evolution).
Combustion Burning releases toxic HCl gas and NOx. Open burning is strictly prohibited.

Critical Insight: Treat this substance as Acute Toxin Category 3 (Oral) and Skin/Eye Irritant Category 2 by default.[2]

Pre-Disposal Stabilization & Segregation

Effective disposal starts at the bench. Mixing this compound with incompatible waste streams is the most common cause of lab accidents.

  • Incompatibility Alert: Never dispose of this compound in waste containers containing Strong Oxidizers (e.g., Nitric acid, Peroxides) or Strong Bases (e.g., Sodium Hydroxide pellets).

    • Reasoning: Strong bases will liberate the free piperidine amine, increasing volatility and odor. Oxidizers can react violently with the heterocyclic nitrogen.

  • Aqueous Solutions: If the compound is in an aqueous solution (e.g., HPLC waste), check the pH. If pH < 2, it is D002 Corrosive Waste .

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA (RCRA) and EU waste directives.

Scenario A: Solid Waste (Pure Substance)
  • Containment: Place the solid substance in a sealable, chemically resistant container (HDPE or glass).

  • Labeling: Label clearly as "Hazardous Waste - Toxic/Irritant Solid." List constituents: 4-(1,2-Oxazol-3-yl)piperidine HCl.

  • Stream: Designate for High-Temperature Incineration .

    • Why? The isoxazole ring requires high temperatures (>1000°C) to fully mineralize without forming toxic byproducts. The HCl component requires an incinerator equipped with a wet scrubber to capture acid gases.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Check:

    • Halogenated Solvents (DCM, Chloroform): Dispose in the "Halogenated Organic" stream.

    • Non-Halogenated Solvents (MeOH, DMSO): Dispose in the "Non-Halogenated Organic" stream.

  • Trace Halogen Rule: Even if dissolved in Methanol, the Chloride (Cl-) from the salt technically introduces halogens.

    • Best Practice: If the concentration is >1%, use the Halogenated Waste stream to prevent corrosion of non-specialized incinerators.

Scenario C: Contaminated Debris (Gloves, Weigh Boats)
  • Bagging: Double-bag in heavy-duty polyethylene bags (yellow biohazard/chem-hazard bags).

  • Disposal: Treat as solid hazardous waste for incineration. Do not throw in regular trash.

Operational Workflow Diagram

The following decision tree visualizes the logic for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 4-(1,2-Oxazol-3-yl)piperidine HCl StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste StateCheck->SolidWaste Solid LiquidWaste Liquid Solution StateCheck->LiquidWaste Liquid Container Seal in HDPE/Glass Jar SolidWaste->Container LabelSolid Label: 'Toxic Solid Organic' Container->LabelSolid IncinerateSolid High-Temp Incineration (Scrubber Required) LabelSolid->IncinerateSolid SolventCheck Solvent Type? LiquidWaste->SolventCheck HaloStream Halogenated Stream (DCM, CHCl3) SolventCheck->HaloStream Halogenated Solvent NonHaloStream Non-Halogenated Stream (MeOH, DMSO) SolventCheck->NonHaloStream Non-Halogenated Solvent HaloStream->IncinerateSolid SaltCheck Is Salt Conc. > 1%? NonHaloStream->SaltCheck SaltCheck->IncinerateSolid No (Trace Cl-) SaltCheck->HaloStream Yes (High Cl-)

Figure 1: Decision matrix for segregating piperidine hydrochloride derivatives based on physical state and solvent composition.

Regulatory & Compliance Context (RCRA)

While this specific molecule may not be explicitly listed on the EPA "P" or "U" lists, it is regulated by Characteristic Waste rules.

  • Waste Codes:

    • D002 (Corrosivity): If in aqueous solution with pH ≤ 2.[3]

    • D001 (Ignitability): If dissolved in flammable solvents (Flash point < 60°C).[4][5]

    • Non-Regulated Hazardous Waste: If solid.[3] However, due to the bioactive scaffold, it must be managed as Chemical Waste and never landfill.

Emergency Spill Procedures:

  • Evacuate the immediate area if dust is airborne.[2]

  • PPE: Wear Nitrile gloves, Lab coat, and Safety Goggles. Use a P95/N95 dust mask if sweeping.

  • Neutralization: Do not attempt to neutralize solids.

  • Cleanup: Sweep up carefully to avoid dust generation.[6] Place in a waste container. Wash the area with soap and water; collect the rinsate as liquid waste.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 4-(1,2-Oxazol-3-yl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive operational and safety guide for the handling and disposal of 4-(1,2-Oxazol-3-yl)piperidine hydrochloride. It is designed for laboratory professionals engaged in research and development who require immediate, actionable information to ensure personal safety and procedural integrity. The protocols herein are synthesized from material safety data, analogous compound behavior, and established laboratory safety principles to provide a self-validating system for risk mitigation.

Hazard Identification and Risk Assessment

Understanding the hazard profile of this compound is fundamental to implementing effective safety protocols. While comprehensive toxicological data for this specific molecule is not widely published[1], a robust risk assessment can be constructed from its Safety Data Sheet (SDS) and data from structurally analogous piperidine and amine hydrochloride compounds[2][3][4]. The primary risks are associated with irritation and acute toxicity upon improper exposure.

The GHS hazard statements for a closely related compound, 3-(1,2-oxazol-5-yl)piperidine hydrochloride, are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). These are adopted here as the presumptive hazards.

Hazard ClassificationGHS StatementImplication for the Researcher
Acute Oral Toxicity H302: Harmful if swallowedAccidental ingestion could lead to adverse health effects. Strict prohibition of eating, drinking, or smoking in the laboratory is mandatory[5].
Skin Irritation H315: Causes skin irritationDirect contact with the solid or solutions can cause redness, itching, or inflammation. This necessitates the use of compatible chemical-resistant gloves and protective clothing[2][3][5].
Serious Eye Irritation H319: Causes serious eye irritationThe compound, particularly as a fine powder, can cause significant irritation or damage upon contact with the eyes. Splash-proof safety goggles are required at all times[2][4][5].
Respiratory Irritation H335: May cause respiratory irritationInhalation of airborne dust can irritate the nose, throat, and lungs, leading to coughing and discomfort. All handling of the solid compound must be performed in a certified chemical fume hood[3][4].

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to create a barrier between the researcher and the chemical. The selection of PPE must be based on the risks identified above.

PPE CategoryItemSpecification and Rationale
Eye/Face Protection Safety GogglesMust be splash-proof and conform to EN 166 (EU) or ANSI Z87.1 (US) standards. This is to protect against splashes and airborne dust that can cause serious eye irritation[4][6][7]. A face shield may be required for large-scale operations.
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended. Always inspect gloves for tears or degradation before use. Use proper removal technique to avoid contaminating skin and dispose of them as hazardous waste after handling the compound[2][4][6].
Body Protection Laboratory CoatA professional lab coat, fully fastened, must be worn to protect skin and personal clothing from contamination[2][7][8]. For significant spill potential, impervious clothing or a chemical-resistant apron is advised.
Respiratory Protection Respirator (if required)Handling of the solid compound must occur within a chemical fume hood to minimize inhalation risk[8]. If a fume hood is not available or if dust formation is unavoidable, a government-approved respirator (e.g., NIOSH-approved N95 or higher) is mandatory[2][7].

Safe Handling Operations: A Step-by-Step Workflow

Adherence to a systematic workflow minimizes the risk of exposure and contamination. This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

Step 1: Preparation

  • Area Verification: Confirm the work area is clean and uncluttered. Ensure a certified chemical fume hood is operational.

  • Emergency Equipment Check: Verify that a safety shower and an eyewash station are accessible and unobstructed[2].

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them within the fume hood to minimize movement in and out of the containment area.

Step 2: Donning PPE

  • Put on all required personal protective equipment as specified in the PPE Protocol table above.

Step 3: Aliquoting and Weighing (Solid Compound)

  • Perform all manipulations of the solid compound deep within the chemical fume hood to contain any dust.

  • Use smooth, deliberate motions to avoid creating airborne particles.

  • If transferring to a vial, use a powder funnel.

  • Immediately close the primary container after removing the required amount.

Step 4: Post-Handling Decontamination

  • Wipe down all surfaces, spatulas, and external containers with an appropriate solvent (e.g., 70% ethanol) to remove any residual chemical.

  • Dispose of all contaminated disposables (e.g., weigh boats, gloves, wipes) in a designated hazardous waste container.

Step 5: Doffing PPE

  • Remove PPE in the reverse order it was put on, taking care to avoid cross-contamination. Dispose of gloves and any other single-use items appropriately.

  • Wash hands and forearms thoroughly with soap and water after completing all work and removing PPE[2][5].

G Safe Handling Workflow cluster_prep Preparation cluster_ops Operation (in Fume Hood) cluster_cleanup Cleanup & Exit prep_area 1. Verify Fume Hood & Emergency Equipment assemble_materials 2. Assemble Materials in Hood prep_area->assemble_materials don_ppe 3. Don Full PPE assemble_materials->don_ppe weigh_transfer 4. Weigh & Transfer Solid don_ppe->weigh_transfer solution_work 5. Prepare Solution weigh_transfer->solution_work decontaminate 6. Decontaminate Surfaces & Equipment solution_work->decontaminate dispose_waste 7. Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe 8. Doff PPE dispose_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands G Emergency Response Decision Tree incident Incident Occurs spill Spill incident->spill exposure Personal Exposure incident->exposure spill_minor Minor Spill (Contained) spill->spill_minor Is it small & contained? spill_major Major Spill spill->spill_major No skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation action_sweep Action: Carefully sweep up, place in waste container, decontaminate area. spill_minor->action_sweep action_evacuate Action: Evacuate area, alert safety officer. spill_major->action_evacuate action_flush_skin Action: Flush with water (15 min), remove clothing, seek medical attention. skin_contact->action_flush_skin action_flush_eye Action: Flush eyes (15 min), seek IMMEDIATE medical attention. eye_contact->action_flush_eye action_fresh_air Action: Move to fresh air, seek IMMEDIATE medical attention. inhalation->action_fresh_air

Caption: A decision tree for emergency response procedures.

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling of this compound, governed by institutional and governmental regulations.

Operational Disposal Plan:

  • Segregation at the Source: All materials that have come into direct contact with this compound are considered hazardous waste. This includes:

    • Contaminated gloves, wipes, and weigh boats.

    • Surplus solid compound.

    • Solutions containing the compound.

    • Empty stock bottles.

  • Waste Containment:

    • Solid Waste: Collect in a clearly labeled, sealed, and robust container. The label must include "Hazardous Waste," the chemical name, and the associated hazards (Irritant, Acutely Toxic).

    • Liquid Waste: Collect in a compatible, sealed, and labeled waste container. Do not mix with incompatible waste streams (e.g., strong oxidizers).[3]

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.

  • Final Disposal: The collected waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9][10] It is illegal and unsafe to dispose of this chemical in the standard trash or down the sanitary sewer.[9][11]

References

  • Industrial Safety & Hygiene News. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]

  • PubChem. This compound. [Link]

  • Sdfine. 1-(2-chloroethyl)piperidine hydrochloride Safety Data Sheet. [Link]

  • Fisher Scientific Korea. SAFETY DATA SHEET: Piperidine hydrochloride. [Link]

  • American Chemistry Council. Personal Protective Equipment. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperidine. [Link]

  • University of Aveiro. Laboratory Waste Disposal. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • University of British Columbia. In-Laboratory Treatment of Chemical Waste. [Link]

  • PubChem. (4-Chlorophenyl) 4-[4-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate. [Link]

  • Pharmaceutical Guidelines. SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium. [Link]

Sources

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